3-(Trifluoromethyl)phenyl isocyanate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-isocyanato-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYSIBLFGQAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027143 | |
| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isocyanobenzotrifluoride appears as a light colored liquid. May severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. | |
| Record name | ISOCYANOBENZOTRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
none, 329-01-1 | |
| Record name | ISOCYANOBENZOTRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-3-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPS7LLZ6XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 3-(Trifluoromethyl)phenyl Isocyanate
CAS Number: 329-01-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyl isocyanate, a key reagent in synthetic chemistry, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in relevant biological pathways.
Core Data and Properties
This compound, also known as α,α,α-trifluoro-m-tolyl isocyanate, is a colorless to pale yellow liquid with a pungent odor.[1] Its trifluoromethyl group significantly influences its reactivity and lipophilicity, making it a valuable building block in medicinal chemistry.[1]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 329-01-1[1][2][3][4][5][6] |
| Molecular Formula | C₈H₄F₃NO[1][2][4][6] |
| Molecular Weight | 187.12 g/mol [2][3][4][6] |
| InChI Key | SXJYSIBLFGQAND-UHFFFAOYSA-N[1][2][3] |
| SMILES | FC(F)(F)c1cccc(c1)N=C=O[1][2][3] |
| EC Number | 206-341-3[2][3][6] |
| Beilstein/REAXYS | 744880[2][3][6] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.359 g/mL at 25 °C (lit.)[2][3] |
| Boiling Point | 54 °C at 11 mmHg (lit.)[2][3] |
| Refractive Index | n20/D 1.467 (lit.)[2][3] |
| Vapor Pressure | 2.44 psi at 20 °C[2][3] |
| Flash Point | 58 °C (136.4 °F) - closed cup[2][3] |
| Storage Temperature | 2-8°C[2][3] |
Synthesis and Reactivity
This compound is a reactive compound due to the presence of the isocyanate functional group. This group readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.[1] The trifluoromethyl group enhances the electrophilicity of the isocyanate carbon, influencing its reactivity.[1]
General Reactivity Workflow
Caption: General reactivity of this compound.
Experimental Protocols
Synthesis of this compound from 3-Aminobenzotrifluoride
This protocol describes the synthesis of this compound from 3-aminobenzotrifluoride using triphosgene.
Materials:
-
3-Aminobenzotrifluoride
-
Triphosgene
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
In a well-ventilated fume hood, dissolve triphosgene in dry DCM in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Prepare a solution of 3-aminobenzotrifluoride in dry DCM.
-
Slowly add the 3-aminobenzotrifluoride solution to the triphosgene solution at a controlled temperature (typically 0-5 °C).
-
Following the addition of the amine, slowly add a solution of triethylamine in dry DCM to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.
Synthesis of Sorafenib using this compound
This protocol outlines the synthesis of the multi-kinase inhibitor sorafenib, a key application of this compound. The synthesis involves the reaction of a related isocyanate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide. The principles of this urea bond formation are directly applicable to this compound in the synthesis of analogous compounds.
Materials:
-
4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (as an analogue to demonstrate the reaction type)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure sorafenib.[7]
Applications in Drug Development
This compound is a crucial reagent in the synthesis of various pharmaceutical compounds. Its most notable application is in the preparation of urea-containing kinase inhibitors.
Synthesis of Sorafenib and its Analogues
As detailed in the experimental protocol, a chlorinated analogue of this compound is a key building block for sorafenib, a drug used in the treatment of primary kidney and liver cancer.[7][8] The isocyanate group reacts with an aniline derivative to form the critical urea linkage in the final drug molecule.[8] This synthetic strategy is also employed for the preparation of various sorafenib derivatives.
Heme-Regulated Inhibitor (HRI) Activators
This compound is used as a reagent in the synthesis of compounds that act as selective activators of the eukaryotic inhibition factor 2 alpha (eIF2α) phosphorylation arm of the endoplasmic reticulum stress response.[4] These compounds can influence cell proliferation, differentiation, and adaptation to stress.[4]
Involvement in Biological Pathways: eIF2α Phosphorylation
The compounds synthesized using this compound can modulate the integrated stress response (ISR), a key cellular signaling network. A central event in the ISR is the phosphorylation of eIF2α, which is catalyzed by four known kinases, including the Heme-Regulated Inhibitor (HRI).
Under conditions of heme deficiency or other stresses, HRI becomes activated through dimerization and autophosphorylation.[9] Activated HRI then phosphorylates eIF2α at Serine 51.[5] This phosphorylation event leads to a global reduction in protein synthesis, as the phosphorylated eIF2α sequesters the guanine nucleotide exchange factor eIF2B.[5] However, this also results in the preferential translation of certain mRNAs, such as that encoding the transcription factor ATF4, which in turn activates a transcriptional program to mitigate stress.[10]
HRI-Mediated eIF2α Phosphorylation Pathway
Caption: HRI-mediated eIF2α phosphorylation signaling pathway.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is flammable and toxic by inhalation, ingestion, and skin absorption.[2][11] It may cause severe irritation to the skin, eyes, and mucous membranes.[11]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves.
-
Respiratory Protection: Use a respirator with an appropriate filter for organic vapors and isocyanates, especially when working outside of a fume hood.
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.
Handling:
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
References
- 1. The HRI branch of the integrated stress response selectively triggers mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Heme-regulated eIF2α kinase activated Atf4 signaling pathway in oxidative stress and erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 8. tarjomefa.com [tarjomefa.com]
- 9. The heme-regulated inhibitor kinase requires dimerization for heme-sensing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heme-regulated eIF2α kinase in erythropoiesis and hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(Trifluoromethyl)phenyl isocyanate. This reagent is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This document includes tabulated physical and spectroscopic data, detailed experimental protocols for its synthesis and common reactions, and visualizations of its chemical behavior to serve as a practical resource for laboratory professionals.
Chemical and Physical Properties
This compound, also known as α,α,α-trifluoro-m-tolyl isocyanate, is a colorless to pale yellow liquid with a pungent odor.[1] The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the reactivity of the isocyanate functional group.
Identifiers
| Identifier | Value |
| IUPAC Name | 1-Isocyanato-3-(trifluoromethyl)benzene[2] |
| CAS Number | 329-01-1[3] |
| Molecular Formula | C₈H₄F₃NO[3] |
| Molecular Weight | 187.12 g/mol [3] |
| Synonyms | m-(Trifluoromethyl)phenyl isocyanate, 3-Isocyanatobenzotrifluoride, α,α,α-Trifluoro-m-tolyl isocyanate[2] |
| InChI Key | SXJYSIBLFGQAND-UHFFFAOYSA-N[3] |
| SMILES | O=C=Nc1cccc(c1)C(F)(F)F[3] |
Physical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Melting Point | -26 °C | [4] |
| Boiling Point | 54 °C at 11 mmHg | [3] |
| Density | 1.359 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.467 | [3] |
| Vapor Pressure | 2.44 psi at 20 °C | [3] |
| Flash Point | 58 °C (closed cup) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, sharp absorption band around 2260 cm⁻¹, which is typical for the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum displays signals in the aromatic region corresponding to the protons on the phenyl ring.[6]
-
¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the isocyanate carbon (around 120-130 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the aromatic carbons.
-
¹⁹F NMR : The fluorine NMR spectrum exhibits a singlet for the -CF₃ group.[7]
-
-
Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound.[2]
Reactivity and Signaling Pathways
The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The trifluoromethyl group, being strongly electron-withdrawing, further enhances the electrophilicity of the isocyanate carbon, making it highly reactive.
Isocyanates are incompatible with a wide range of compounds, including amines, alcohols, aldehydes, ketones, and strong oxidizers, often leading to exothermic reactions.[2] They can also react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[2]
General Reactivity Pathway
The primary reaction of this compound involves the nucleophilic attack on the carbonyl carbon of the isocyanate group.
Caption: Nucleophilic addition to the isocyanate group.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and common reactions of this compound.
Synthesis of this compound
This compound is typically synthesized from the corresponding amine, 3-(trifluoromethyl)aniline, by phosgenation using triphosgene, which is a safer alternative to phosgene gas.
Caption: Synthesis from 3-(trifluoromethyl)aniline.
Methodology (General Protocol):
This protocol is adapted from general procedures for isocyanate synthesis.[8][9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.35-0.40 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Amine: Dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Addition of Base: After the addition of the amine is complete, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture. A precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the N-H stretch of the starting amine and appearance of the N=C=O stretch of the isocyanate).
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[9]
Reaction with Alcohols to Form Urethanes (Carbamates)
Isocyanates react with alcohols to form urethanes. This reaction is fundamental in polyurethane chemistry.
Methodology (General Protocol): [10]
-
Reaction Setup: Dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., hexane, toluene, or THF) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Isocyanate: Add this compound (1.0-1.1 equivalents) to the alcohol solution. The reaction is often exothermic.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the isocyanate peak (~2260 cm⁻¹). If the reaction is slow, gentle heating or the addition of a catalyst (e.g., dibutyltin dilaurate or a tertiary amine) can be employed.
-
Product Isolation: Upon completion, the urethane product may precipitate from the solution if a non-polar solvent like hexane is used.[10] The product can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the resulting solid or oil can be purified by recrystallization or column chromatography.
Reaction with Amines to Form Ureas
The reaction between an isocyanate and a primary or secondary amine yields a substituted urea. This reaction is typically very fast.
Caption: General workflow for reactions of isocyanates.
Methodology (General Protocol):
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent like DCM or THF.
-
Addition of Isocyanate: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the amine solution, typically at room temperature. The reaction is usually rapid and exothermic.
-
Reaction Completion: Stir for 15-30 minutes after the addition is complete.
-
Product Isolation: The urea product often precipitates out of the reaction mixture. It can be collected by filtration and washed with a small amount of cold solvent. If the product remains in solution, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.
Applications in Drug Development
This compound is a valuable building block in drug discovery and development. It serves as a reagent for synthesizing various biologically active molecules. For instance, it is used in the preparation of derivatives of sorafenib, an anti-cancer drug, and in the synthesis of activators of the eukaryotic inhibition factor eIF2α, which is involved in the cellular stress response.[4] The trifluoromethyl group is often incorporated into drug candidates to improve their pharmacological profile.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a flammable liquid and vapor.[2] It is toxic if swallowed, in contact with skin, or if inhaled.[2] It causes skin irritation, may cause an allergic skin reaction, and can lead to serious eye damage.[2] Inhalation may cause allergy or asthma-like symptoms and respiratory irritation.[2]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3] Use an appropriate respirator if ventilation is inadequate.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C.[3]
References
- 1. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(1840-19-3) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(三氟甲基)异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound(329-01-1) IR Spectrum [m.chemicalbook.com]
- 6. This compound(329-01-1) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. americanlaboratory.com [americanlaboratory.com]
A Technical Guide to the Spectroscopic Data of 3-(Trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-(Trifluoromethyl)phenyl isocyanate (CAS No. 329-01-1), a crucial reagent in synthetic chemistry and drug development. The document outlines expected and experimentally observed data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the principal spectroscopic data for this compound. Note that while mass spectrometry data is derived from experimental sources, the NMR and IR data are based on established principles and data from analogous structures due to the limited availability of published, peak-listed spectra for this specific compound.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), confirms the molecular weight and provides insight into the fragmentation patterns of the molecule. The electron impact (EI) mass spectrum is characterized by a prominent molecular ion peak and specific fragment ions.
Table 1: Key Mass Spectrometry Data (Electron Impact)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Intensity |
|---|---|---|
| 187 | [M]⁺ (Molecular Ion) | High (Base Peak) |
| 159 | [M - CO]⁺ | High |
| 168 | [M - F]⁺ (rearrangement may occur) | Moderate |
Data sourced from PubChem CID 9483.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum is dominated by a very strong and sharp absorption characteristic of the isocyanate group.
Table 2: Principal Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |
|---|---|---|
| ~2270 - 2250 | Isocyanate (-N=C=O) asymmetric stretch | Strong, Sharp |
| ~3080 - 3030 | Aromatic C-H stretch | Medium to Weak |
| ~1610, ~1590 | Aromatic C=C ring stretch | Medium |
| ~1330 | C-F stretch (in -CF₃) | Strong |
| ~1170, ~1130 | C-F stretch (in -CF₃) | Strong |
| ~890, ~790, ~700 | Aromatic C-H out-of-plane bend (meta-subst.) | Strong to Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following are predicted chemical shifts (in ppm) in a standard deuterated solvent like chloroform (CDCl₃), referenced to tetramethylsilane (TMS).
Table 3: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|
| ~7.6 - 7.4 | Multiplet (m) | 4H | Aromatic Protons |
Table 4: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
|---|---|---|
| ~133 | Singlet (s) | C-NCO |
| ~132 | Quartet (q) | C-CF₃ |
| ~130 | Singlet (s) | Aromatic CH |
| ~127 | Singlet (s) | Aromatic CH |
| ~124 (q, J ≈ 272 Hz) | Quartet (q) | -CF₃ |
| ~122 | Singlet (s) | Aromatic CH |
| ~121 | Singlet (s) | Aromatic CH |
| Not typically observed | - | Isocyanate (-NCO) |
Table 5: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ -63 | Singlet (s) | -CF₃ |
Referenced to CFCl₃ as an external standard.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections detail standardized protocols for the analysis of a liquid sample such as this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm) coupled to a mass spectrometer (e.g., a quadrupole or ion trap detector).
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.
-
Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the high concentration of solvent from saturating the detector.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this peak is analyzed for the molecular ion and fragmentation patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups of the molecule.
-
Sample Preparation: As the compound is a liquid, the Attenuated Total Reflectance (ATR) technique is ideal and requires minimal preparation.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed structure and connectivity of the molecule.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This experiment requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. An external reference standard like CFCl₃ is typically used.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Visualized Workflow
The logical flow for the complete spectroscopic characterization of a chemical entity like this compound involves a series of sequential and complementary analytical techniques.
Caption: Workflow for Spectroscopic Characterization.
References
An In-depth Technical Guide to the NMR Spectrum of 3-(Trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-(Trifluoromethyl)phenyl isocyanate. Due to the limited availability of public, citable quantitative spectral data at the time of this writing, this document focuses on the foundational principles of NMR analysis for this compound, including detailed experimental protocols and expected spectral patterns. The data tables provided are templates to be populated with experimentally determined values.
Introduction
This compound is a valuable reagent in organic synthesis, often utilized in the preparation of pharmaceuticals and agrochemicals due to the presence of the reactive isocyanate group and the electron-withdrawing trifluoromethyl group. Understanding its structure and purity is paramount for its effective use. NMR spectroscopy is the most powerful technique for the structural elucidation and purity assessment of organic molecules. This guide covers the theoretical basis and practical considerations for obtaining and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Data Presentation
The following tables are structured to present the quantitative NMR data for this compound. Researchers should populate these tables with their experimentally obtained data for clear comparison and record-keeping.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| User Data | User Data | User Data | User Data | Aromatic Protons |
| User Data | User Data | User Data | User Data | Aromatic Protons |
| User Data | User Data | User Data | User Data | Aromatic Protons |
| User Data | User Data | User Data | User Data | Aromatic Protons |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| User Data | User Data | User Data | N=C=O |
| User Data | User Data | User Data | C-CF₃ |
| User Data | User Data | User Data | CF₃ |
| User Data | User Data | User Data | Aromatic Carbons |
| User Data | User Data | User Data | Aromatic Carbons |
| User Data | User Data | User Data | Aromatic Carbons |
| User Data | User Data | User Data | Aromatic Carbons |
| User Data | User Data | User Data | Aromatic Carbons |
Table 3: ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| User Data | User Data | User Data | -CF₃ |
Experimental Protocols
Given the reactive and moisture-sensitive nature of isocyanates, meticulous sample preparation and handling are crucial for obtaining high-quality NMR spectra.
1. Sample Preparation for a Moisture-Sensitive Compound
-
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl₃, stored over molecular sieves)
-
High-quality 5 mm NMR tubes and caps, oven-dried and cooled under an inert atmosphere.
-
Gas-tight syringe or cannula
-
Inert atmosphere glove box or Schlenk line.
-
-
Procedure:
-
All glassware, including the NMR tube and cap, should be thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon.
-
If available, perform all sample manipulations within a glove box under an inert atmosphere.
-
Weigh approximately 10-20 mg of this compound directly into a small, dry vial.
-
Using a gas-tight syringe, add approximately 0.6-0.7 mL of anhydrous deuterated solvent to the vial.
-
Gently swirl the vial to ensure the compound is fully dissolved.
-
Using a clean, dry pipette or syringe, transfer the solution into the prepared NMR tube.
-
Securely cap the NMR tube. For added protection against atmospheric moisture, the cap can be wrapped with Parafilm.
-
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic protons.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A standard spectral width for ¹H NMR (e.g., -2 to 12 ppm) is appropriate.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon in the isocyanate group, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is advisable for the quantitative observation of all carbon signals, especially the quaternary carbons.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Referencing: An external reference standard (e.g., CFCl₃) is commonly used.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the NMR analysis and the structural relationships of the compound.
In-Depth Technical Guide to the Infrared Spectrum of 3-(Trifluoromethyl)phenyl isocyanate
For researchers, scientists, and professionals in drug development, understanding the molecular characteristics of reagents is paramount. This guide provides a detailed analysis of the infrared (IR) spectrum of 3-(Trifluoromethyl)phenyl isocyanate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
Core Spectral Features
The infrared spectrum of this compound is dominated by the characteristic vibrations of its primary functional groups: the isocyanate (-N=C=O) group, the trifluoromethyl (-CF3) group, and the aromatic ring.
The most prominent feature in the IR spectrum of isocyanates is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.[1][2][3][4][5] This band typically appears in the region of 2280-2240 cm⁻¹.[1][4] Its high intensity is a result of the large change in dipole moment associated with this vibrational mode.[1] This peak is highly characteristic and serves as a definitive marker for the presence of the isocyanate functionality, appearing in a region of the spectrum with few other interfering absorptions.[2][3][4]
The trifluoromethyl group exhibits strong C-F stretching vibrations, which are typically observed in the 1300-1000 cm⁻¹ region. The exact position and number of these bands can be influenced by coupling with other vibrational modes within the molecule.
The meta-substituted benzene ring gives rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring typically in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region, the pattern of which can be indicative of the meta-substitution pattern.
Quantitative Spectral Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2240 | Strong, Sharp |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1300 - 1000 | Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic Ring | C-H Out-of-plane Bend | 900 - 690 | Medium to Strong |
Experimental Protocol for Infrared Spectroscopy
The following provides a generalized, yet detailed, methodology for obtaining a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature.[6][7]
Objective: To obtain the infrared absorption spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Materials and Equipment:
-
FT-IR Spectrometer (e.g., Bruker Tensor 27 or similar) equipped with a diamond or germanium ATR accessory[6]
-
Disposable pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Select the appropriate ATR accessory and ensure the crystal is clean and free from scratches.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal material and the surrounding atmosphere.
-
The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Using a disposable pipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument will automatically ratio the single beam spectrum of the sample against the previously collected background spectrum to generate the final absorbance spectrum.
-
Use the same number of scans as for the background to ensure consistency.
-
-
Data Processing:
-
The resulting spectrum may be baseline corrected to remove any broad, underlying features.
-
Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.
-
-
Cleaning:
-
Carefully clean the ATR crystal by wiping away the sample with a lint-free wipe.
-
Further clean the crystal with a wipe lightly dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Logical Relationships in Spectral Interpretation
The interpretation of the IR spectrum of 3-(Trluoromethyl)phenyl isocyanate involves a logical correlation between the molecular structure and the observed absorption bands. This relationship can be visualized as a flowchart where the presence of specific functional groups dictates the expected spectral features.
Caption: Key functional groups and their characteristic IR absorption regions.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Cylindrical IR-ATR Sensors for Process Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 329-01-1 [sigmaaldrich.com]
- 8. This compound(329-01-1) IR Spectrum [chemicalbook.com]
- 9. This compound 97 329-01-1 [sigmaaldrich.com]
Synthesis and characterization of 3-(Trifluoromethyl)phenyl isocyanate
An In-depth Technical Guide on the Synthesis and Characterization of 3-(Trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, physicochemical properties, and characterization of this compound. This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance lipophilicity and metabolic stability.[1]
Physicochemical Properties
This compound is a light-colored liquid with a pungent odor.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₄F₃NO[2] |
| Molecular Weight | 187.12 g/mol [2] |
| Boiling Point | 54 °C at 11 mmHg[3] |
| Density | 1.359 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.467[3] |
| Vapor Pressure | 2.44 psi at 20 °C[3] |
| Flash Point | 58 °C (136.4 °F) - closed cup |
| CAS Number | 329-01-1 |
Synthesis of this compound
The most common and industrially significant method for synthesizing isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent.[4][5] For laboratory-scale synthesis, solid and less hazardous phosgene equivalents like diphosgene or triphosgene are often preferred.[6]
The primary route to this compound involves the reaction of 3-(Trifluoromethyl)aniline with triphosgene in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane (DCM).[7][8]
While effective, the use of phosgene and its derivatives is a significant safety concern due to their extreme toxicity.[9] Consequently, various phosgene-free synthetic routes have been developed, although they are less commonly used for this specific isocyanate on a lab scale. These alternative methods include:
-
The reaction of formamides with diorganocarbonates.[10]
-
The catalytic reductive carbonylation of nitro compounds.[9][11]
-
The use of CO₂ as a C1 source to form carbamate intermediates, which are then dehydrated.[6][12]
Caption: Synthesis of this compound from 3-(Trifluoromethyl)aniline.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
| Technique | Key Observations |
| Infrared (IR) Spectroscopy | Strong, characteristic asymmetric stretching vibration of the isocyanate (-N=C=O) group around 2270 cm⁻¹.[13] |
| ¹H NMR Spectroscopy | Aromatic protons appear as a complex multiplet in the range of 7.0-7.5 ppm.[14] |
| ¹³C NMR Spectroscopy | The carbon of the isocyanate group (-NCO) typically appears around 125-135 ppm. The trifluoromethyl group (-CF₃) shows a quartet due to C-F coupling. |
| ¹⁹F NMR Spectroscopy | A single peak corresponding to the -CF₃ group.[2] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight of the compound.[2] |
Experimental Protocols
Synthesis of this compound using Triphosgene
This protocol is adapted from general procedures for the synthesis of aromatic isocyanates using triphosgene.[7][8][15]
Materials:
-
3-(Trifluoromethyl)aniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of triphosgene (0.35-0.40 equivalents) in anhydrous DCM or toluene under a nitrogen atmosphere. The solution is cooled to 0-5 °C in an ice bath.
-
Amine Addition: A solution of 3-(Trifluoromethyl)aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the amine and the appearance of the isocyanate peak).
-
Workup: The reaction mixture is cooled to room temperature, and the triethylammonium chloride precipitate is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.[15]
Characterization Protocols
-
Infrared (IR) Spectroscopy: A thin film of the purified liquid is placed between two NaCl or KBr plates, and the spectrum is recorded using an FTIR spectrometer. The characteristic -N=C=O peak should be prominent around 2270 cm⁻¹.[13]
-
NMR Spectroscopy: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The purity and molecular weight of the compound are confirmed by injecting a dilute solution of the sample into a GC-MS instrument.
Caption: Experimental workflow for the synthesis and characterization of the target compound.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is toxic by ingestion, inhalation, and skin absorption and can cause severe irritation to the skin, eyes, and mucous membranes.[2] Isocyanates are known sensitizers and can cause respiratory issues.[2][3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.
References
- 1. CAS 329-01-1: this compound [cymitquimica.com]
- 2. This compound | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 329-01-1 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 9. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]
- 10. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. This compound(329-01-1) 1H NMR [m.chemicalbook.com]
- 15. rsc.org [rsc.org]
The Trifluoromethyl Group's Profound Influence on the Electronic Landscape of Phenyl Isocyanates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a phenyl isocyanate scaffold dramatically alters its electronic properties, reactivity, and, consequently, its utility in fields ranging from polymer chemistry to drug design. This technical guide provides a comprehensive exploration of the electronic characteristics of trifluoromethyl-substituted phenyl isocyanates, offering a valuable resource for researchers and professionals working with these versatile chemical entities. A notable application of this class of compounds is in the synthesis of kinase inhibitors, such as Sorafenib, underscoring their importance in medicinal chemistry.[1]
The Electron-Withdrawing Nature of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, a property that stems from the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly depletes electron density from the aromatic ring and the isocyanate functional group. This electronic perturbation is quantitatively described by Hammett constants (σ), which are a measure of the electronic influence of a substituent on a reaction center.
The position of the CF₃ group on the phenyl ring—ortho, meta, or para—determines the magnitude of its electron-withdrawing effect on the isocyanate moiety. Generally, the effect is most pronounced when the group is in the para position, where both inductive and resonance effects can influence the reaction center.
Table 1: Hammett Substituent Constants for the Trifluoromethyl Group
| Constant | ortho (σₒ) | meta (σₘ) | para (σₚ) | para (σₚ⁺) |
| Value | - | 0.43 | 0.54 | 0.612 |
| Reference | - | [2] | [2] | [3] |
Note: The ortho constant is often omitted due to the complicating influence of steric effects.
The positive values of the Hammett constants indicate the electron-withdrawing nature of the CF₃ group. The σₚ⁺ value is particularly relevant for reactions involving the generation of a positive charge that can be delocalized into the aromatic ring.
Spectroscopic Manifestations of Electronic Effects
The electronic changes induced by the trifluoromethyl group are readily observable through spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
Table 2: Physicochemical and Spectroscopic Data for Trifluoromethyl-Substituted Phenyl Isocyanates
| Property | 2-(Trifluoromethyl)phenyl Isocyanate | 3-(Trifluoromethyl)phenyl Isocyanate | 4-(Trifluoromethyl)phenyl Isocyanate |
| CAS Number | 2285-12-3 | 329-01-1 | 1548-13-6 |
| Molecular Formula | C₈H₄F₃NO | C₈H₄F₃NO | C₈H₄F₃NO |
| Molecular Weight | 187.12 g/mol | 187.12 g/mol | 187.12 g/mol |
| Boiling Point | - | 54 °C @ 11 mmHg | 58-59 °C @ 10 mmHg |
| Density | 1.238 g/mL at 25 °C | 1.359 g/mL at 25 °C | 1.31 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4755 | 1.467 | 1.474 |
| ¹³C NMR (Isocyanate Carbon, ppm) | Not available | ~124.5 (in CDCl₃)[4] | Not available |
| IR (N=C=O stretch, cm⁻¹) | Not available | Not available | Not available |
Data compiled from various chemical supplier and database sources.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the isocyanate carbon in ¹³C NMR spectroscopy is also a sensitive probe of the electronic environment. Electron-withdrawing substituents on the phenyl ring are expected to deshield the isocyanate carbon, leading to a downfield shift (higher ppm value). A reported ¹³C NMR spectrum for this compound shows a signal for the isocyanate carbon.[4] A systematic comparison with the ortho and para isomers would be invaluable for a complete understanding of the positional effects of the CF₃ group.
Computational Insights into Electronic Structure
Computational chemistry provides a powerful tool for visualizing and quantifying the electronic properties of molecules. Density Functional Theory (DFT) calculations can be employed to determine properties such as charge distribution, molecular electrostatic potential, and frontier molecular orbital energies.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also key indicators of electronic behavior. The electron-withdrawing CF₃ group is expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap is a determinant of the chemical reactivity and kinetic stability of the molecule.
Reactivity and Applications in Drug Development
The strong electron-withdrawing nature of the trifluoromethyl group renders the isocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity makes trifluoromethyl-substituted phenyl isocyanates valuable reagents in organic synthesis, particularly in the formation of ureas and carbamates.
A prime example of their application in drug development is the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[1] Sorafenib's mechanism of action involves the inhibition of several key signaling pathways that are crucial for tumor growth and angiogenesis.
The Sorafenib Signaling Pathway
Sorafenib targets multiple receptor tyrosine kinases (RTKs) on the cell surface, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). It also inhibits the intracellular Raf/MEK/ERK signaling cascade. By blocking these pathways, Sorafenib can inhibit tumor cell proliferation, induce apoptosis, and suppress tumor-induced angiogenesis.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(329-01-1) 13C NMR [m.chemicalbook.com]
- 4. joasciences.com [joasciences.com]
Quantum Chemical Calculations for 3-(Trifluoromethyl)phenyl Isocyanate: A Technical Guide
Introduction
3-(Trifluoromethyl)phenyl isocyanate is a significant chemical intermediate in the synthesis of a variety of compounds, particularly in the fields of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, and the highly reactive isocyanate (-NCO) group imparts unique electronic and reactive properties to the molecule. A thorough understanding of its molecular structure, vibrational modes, and electronic characteristics at a quantum chemical level is crucial for predicting its reactivity, designing novel derivatives, and understanding its interactions in biological systems.
Molecular Structure and Properties
The foundational step in the computational analysis of this compound involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation of the molecule.
Optimized Molecular Geometry
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise description of the molecular structure. These theoretical values can be benchmarked against experimental data from techniques like X-ray crystallography or electron diffraction, if available. The following table presents a template for summarizing the key geometric parameters of this compound, which would be populated with data from DFT calculations.
| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Bond Lengths | ||
| C1-C2 | [Data] | [Data] |
| C-N (isocyanate) | [Data] | [Data] |
| N=C (isocyanate) | [Data] | [Data] |
| C=O (isocyanate) | [Data] | [Data] |
| C-CF3 | [Data] | [Data] |
| C-F | [Data] | [Data] |
| Bond Angles | ||
| C-N=C | [Data] | [Data] |
| N=C=O | [Data] | [Data] |
| C-C-CF3 | [Data] | [Data] |
| Dihedral Angles | ||
| C2-C1-N-C | [Data] | [Data] |
Note: The table above is a template. The "Calculated Value" column would be populated with results from quantum chemical calculations.
Vibrational Spectroscopy Analysis
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. A key outcome of this analysis is the confirmation that the optimized structure corresponds to a true energy minimum, which is indicated by the absence of imaginary frequencies. Furthermore, the calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. PubChem provides access to experimental IR spectra for this compound[1].
Calculated Vibrational Frequencies
The following table is a template for presenting the calculated vibrational frequencies and their corresponding assignments. These theoretical values are often scaled by an empirical factor to improve agreement with experimental data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N=C=O) asymmetric stretch | [Data] | [Data] | [Data] | Strong, characteristic isocyanate band |
| ν(N=C=O) symmetric stretch | [Data] | [Data] | [Data] | |
| ν(C-F) symmetric stretch | [Data] | [Data] | [Data] | |
| ν(C-F) asymmetric stretch | [Data] | [Data] | [Data] | |
| Aromatic C-H stretch | [Data] | [Data] | [Data] | |
| Aromatic ring breathing | [Data] | [Data] | [Data] |
Note: The table above is a template. The "Calculated Value" and "Scaled Frequency" columns would be populated with results from quantum chemical calculations. The "Experimental Frequency" column would contain data from experimental IR or Raman spectroscopy.
Electronic Properties
The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Quantum chemical calculations provide access to a wealth of information about the electronic structure, including the distribution of electrons and the energies of the molecular orbitals.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other species. For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the isocyanate group and the fluorine atoms of the trifluoromethyl group, and a region of positive potential around the carbon atom of the isocyanate group and the aromatic protons.
Key Electronic Descriptors
The following table summarizes important electronic properties that can be derived from quantum chemical calculations.
| Property | Calculated Value | Units |
| HOMO Energy | [Data] | eV |
| LUMO Energy | [Data] | eV |
| HOMO-LUMO Gap | [Data] | eV |
| Dipole Moment | [Data] | Debye |
| Ionization Potential | [Data] | eV |
| Electron Affinity | [Data] | eV |
| Electronegativity (χ) | [Data] | eV |
| Hardness (η) | [Data] | eV |
| Softness (S) | [Data] | eV⁻¹ |
| Electrophilicity Index (ω) | [Data] | eV |
Note: The table above is a template. The "Calculated Value" column would be populated with results from quantum chemical calculations.
Experimental and Computational Protocols
Experimental Data
While a comprehensive experimental dataset is not available in the provided search results, some key physical and spectroscopic properties have been reported. For instance, 1H NMR spectral data is available[2], and some physical properties like boiling point, density, and refractive index are listed by chemical suppliers[3][4]. Experimental IR spectra can be found in databases such as PubChem[1].
Computational Methodology
The following protocol outlines a standard approach for performing DFT calculations on this compound.
-
Molecule Building and Input File Generation : The initial structure of this compound can be constructed using molecular modeling software. This structure is then used to generate an input file for the quantum chemistry software package (e.g., Gaussian, ORCA).
-
Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. A widely used and reliable method for this is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p). The "Opt" keyword is used in the calculation setup.
-
Frequency Calculation : Following successful geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra. The "Freq" keyword is used for this purpose.
-
Electronic Property Calculation : Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. This includes the calculation of molecular orbitals (HOMO, LUMO), the molecular electrostatic potential, and other electronic descriptors.
-
Solvent Effects : To model the behavior of the molecule in a solution, a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), can be incorporated into the calculations.
Visualizations
Diagrams are essential for illustrating workflows and conceptual relationships in computational chemistry.
Caption: Computational workflow for quantum chemical calculations.
Caption: Logical relationships between calculated properties.
This technical guide has outlined a comprehensive theoretical and practical framework for the quantum chemical study of this compound. By employing Density Functional Theory, researchers can gain deep insights into the molecular structure, vibrational spectra, and electronic properties of this important molecule. The presented protocols for computation and data organization provide a robust foundation for future research. The resulting computational data will be invaluable for understanding the molecule's reactivity, interpreting experimental data, and guiding the design of new functional materials and pharmacologically active agents.
References
A Technical Guide to the Discovery and Synthesis of Novel Trifluoromethylated Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] This powerful electron-withdrawing moiety can significantly enhance a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When coupled with the versatile reactivity of the isocyanate (-N=C=O) functional group, trifluoromethylated isocyanates emerge as highly valuable building blocks for the synthesis of a diverse array of pharmaceuticals, agrochemicals, and advanced polymers. This technical guide provides an in-depth overview of the discovery and synthesis of novel trifluoromethylated isocyanates, with a focus on synthetic methodologies, experimental protocols, and their application in drug discovery.
Synthetic Methodologies for Trifluoromethylated Isocyanates
The synthesis of trifluoromethylated isocyanates can be broadly categorized into two main approaches: those that utilize phosgene or its safer surrogates, and phosgene-free methods.
Phosgene and Phosgene-Surrogate Methods
Historically, the reaction of a primary amine with phosgene has been the most direct route to isocyanates. However, due to the extreme toxicity of phosgene gas, safer alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are now widely used in laboratory and industrial settings.[3][4]
The general reaction involves the treatment of a trifluoromethyl-substituted aniline with triphosgene in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane (DCM).[5]
Reaction Scheme:
Ar-CF₃-NH₂ + (Cl₃CO)₂CO (Triphosgene) → Ar-CF₃-N=C=O
This method is versatile and has been successfully applied to a range of trifluoromethylated anilines.
Phosgene-Free Methods: The Curtius Rearrangement
A prominent phosgene-free route to isocyanates is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide.[1][6][7] This method is particularly valuable as it starts from readily available carboxylic acids and proceeds with retention of configuration.[7] The acyl azide is typically generated in situ from the corresponding carboxylic acid or acyl chloride.
Reaction Scheme:
Ar-CF₃-COOH → Ar-CF₃-CO-N₃ → Ar-CF₃-N=C=O + N₂
The Curtius rearrangement is compatible with a wide variety of functional groups, making it a powerful tool for the synthesis of complex trifluoromethylated isocyanates.[7]
Novel Photoredox-Catalyzed Methods
Recent advances in synthetic methodology have introduced photoredox catalysis as a mild and efficient way to generate trifluoromethyl radicals and incorporate them into various organic molecules.[8][9] While direct photocatalytic synthesis of trifluoromethylated isocyanates is still an emerging area, the trifluoromethylation of isocyanides to access other trifluoromethylated heterocycles has been demonstrated, suggesting potential future applications in isocyanate synthesis.[8]
Data Presentation: Synthesis of Trifluoromethylated Isocyanates
The following tables summarize quantitative data for the synthesis of various trifluoromethylated isocyanates using different methodologies.
Table 1: Synthesis of Trifluoromethylated Isocyanates using Phosgene Surrogates
| Starting Material | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(Trifluoromethyl)aniline | Triphosgene | Triethylamine | DCM | -35 to RT | 2 | ~100 | [5][9] |
| 4-Chloro-3-(trifluoromethyl)aniline | Triphosgene | - | Toluene | Reflux | - | High | [9] |
| 4-(Trifluoromethoxy)aniline | Triphosgene | Triethylamine | DCM | -35 to RT | 2 | 56 | [5] |
| o-Chloroaniline | Triphosgene | Triethylamine | DCM | -35 to RT | 2 | 50 | [5] |
Table 2: Synthesis of Trifluoromethylated Isocyanates via Curtius Rearrangement
| Starting Material | Azide-forming Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-(Trifluoromethyl)benzoic acid | Diphenylphosphoryl azide (DPPA) | Toluene | 110 | High | [10] |
| 3-Nitro-4-(trifluoromethyl)benzoic acid | Sodium Azide | Acetonitrile | Reflux | Good | [7] |
| 4-(Trifluoromethyl)benzoyl chloride | Sodium Azide | Acetone | RT | High | [11] |
Experimental Protocols
Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenyl Isocyanate using Triphosgene
This protocol is a representative example of the synthesis of an aromatic trifluoromethylated isocyanate using a phosgene surrogate.
Materials:
-
4-(Trifluoromethyl)aniline
-
Triphosgene
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is dried in an oven and allowed to cool under a stream of inert gas.
-
Reagent Preparation: A solution of triphosgene (e.g., 10 mmol) in anhydrous DCM (e.g., 20 mL) is prepared and charged into the reaction flask. The solution is stirred under an inert atmosphere.
-
Addition of Amine: A solution of 4-(trifluoromethyl)aniline (e.g., 10 mmol) in anhydrous DCM (e.g., 20 mL) is added dropwise to the stirred triphosgene solution at room temperature.
-
Addition of Base: Following the addition of the amine, a solution of triethylamine (e.g., 3 mL) in anhydrous DCM (e.g., 10 mL) is added dropwise to the reaction mixture.[12] An exothermic reaction may be observed.
-
Reaction Monitoring: The reaction is stirred at room temperature for a specified time (e.g., 2 hours) and can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting amine.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by distillation under reduced pressure or sublimation to yield the pure 4-(trifluoromethyl)phenyl isocyanate.[5]
Safety Precautions: Triphosgene is a safer alternative to phosgene but should still be handled with care in a well-ventilated fume hood, as it can release phosgene upon contact with moisture. Isocyanates are lachrymatory and respiratory irritants. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Trifluoromethylated isocyanates are key intermediates in the synthesis of a wide range of bioactive molecules, particularly urea-based kinase inhibitors.[13][14] The trifluoromethylphenyl urea scaffold is a prominent feature in many approved and investigational drugs that target key signaling pathways implicated in cancer and other diseases.[13]
The RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[4][15] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Multi-kinase inhibitors, such as Sorafenib, which contains a trifluoromethylphenyl urea moiety, effectively target RAF kinases and other receptor tyrosine kinases, thereby inhibiting tumor growth and angiogenesis.[13][14]
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]
- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeting the RAF-MEK-ERK pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Material Safety Data Sheet for 3-(Trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety data for 3-(Trifluoromethyl)phenyl isocyanate (CAS No. 329-01-1). The information is compiled from various safety data sheets and organized to meet the needs of a professional audience, with a focus on quantitative data, experimental context, and clear visual workflows for safety and handling.
Chemical Identification
-
Chemical Name: this compound[1]
-
Synonyms: α,α,α-Trifluoro-m-tolyl isocyanate, 3-Isocyanatobenzotrifluoride, m-(Trifluoromethyl)phenyl isocyanate[2]
-
CAS Number: 329-01-1[1]
-
Molecular Formula: C₈H₄F₃NO[1]
-
Molecular Weight: 187.12 g/mol
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is crucial for designing experiments, understanding its behavior in various conditions, and for safe handling and storage.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [1][2][3] |
| Odor | Pungent | [2] |
| Boiling Point | 54 °C @ 11 mmHg | [3] |
| Melting Point | -26 °C | [3][4] |
| Density | 1.359 g/mL at 25 °C | [3] |
| Vapor Pressure | 2.44 psi (16.8 kPa) at 20 °C | [3] |
| Flash Point | 58 °C (136.4 °F) - closed cup | |
| Refractive Index | n20/D 1.467 | [3] |
| Storage Temperature | 2-8°C |
Toxicological Data
This substance is classified as highly toxic. Acute exposure can be fatal, and it poses significant irritation and sensitization risks. All handling should be performed with appropriate personal protective equipment in a well-ventilated area.
| Toxicity Endpoint | Route of Exposure | Species | Value | Source(s) |
| LD50 (Lethal Dose, 50%) | Oral | Rat | 975 mg/kg | [4] |
| LC50 (Lethal Concentration, 50%) | Inhalation | Not specified | Fatal if inhaled (Category 1) | [1][5] |
| Acute Dermal Toxicity | Dermal | Not specified | Toxic in contact with skin (Category 3) | [1] |
| Skin Corrosion/Irritation | Dermal | Not specified | Causes skin irritation (Category 2) | [1][5] |
| Serious Eye Damage/Irritation | Ocular | Not specified | Causes serious eye damage (Category 1) | [1] |
| Respiratory Sensitization | Inhalation | Not specified | May cause allergy or asthma symptoms | [1][5] |
| Skin Sensitization | Dermal | Not specified | May cause an allergic skin reaction | [5][6] |
Toxicological data is often determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for these tests are detailed in Section 5.
Hazard Identification and Control
This compound is a hazardous substance with multiple risk factors. The following diagram illustrates the logical relationship between hazard identification and the required control measures, following the hierarchy of controls.
Caption: Hazard and Control Hierarchy for this compound.
Emergency and First-Aid Workflow
In the event of an exposure, a rapid and correct response is critical. The following workflow outlines the mandatory first-aid steps for various routes of exposure.
Caption: First-Aid Workflow for Exposure Incidents.
Experimental Protocols
Safety data, such as LD50 and skin irritation values, are determined through standardized, internationally recognized experimental protocols. The following are summaries of the OECD guidelines relevant to the hazards identified for this chemical.
a) OECD Test Guideline 403: Acute Inhalation Toxicity [7][8][9]
This guideline provides a method to assess the health hazards arising from short-term inhalation exposure.[7][8][9]
-
Principle: Rodents, typically rats, are exposed to the test substance in a dynamic airflow inhalation system for a defined period (usually 4 hours).[7][9] The study aims to determine the median lethal concentration (LC50).[7]
-
Methodology:
-
Animal Model: Healthy, young adult rats are commonly used.[9]
-
Exposure: Animals are placed in exposure chambers and exposed to a precisely controlled atmosphere containing the test article as a vapor, aerosol, or gas.[7] The traditional protocol involves exposing groups of animals (e.g., 10 per group) to at least three different concentrations.[9]
-
Observation Period: Following exposure, animals are observed for at least 14 days.[7][8]
-
Data Collection: Observations include mortality, clinical signs of toxicity (respiratory distress, behavioral changes), and body weight fluctuations.[7] A gross necropsy is performed on all animals at the end of the study.[7][9]
-
Endpoint: The LC50 is calculated, which is the concentration estimated to cause death in 50% of the test animals.[7]
-
b) OECD Test Guideline 402: Acute Dermal Toxicity [10][11][12]
This test assesses the adverse effects of a short-term dermal exposure to a substance.[10][13]
-
Principle: The test substance is applied to the skin of an experimental animal in a single dose. The method provides information on health hazards and allows for classification according to the Globally Harmonized System (GHS).[11][13][14]
-
Methodology:
-
Animal Model: Rodents (rat, rabbit, or guinea pig) are typically used.[12]
-
Preparation: An area of the animal's back (approximately 10% of the body surface) is shaved.[13]
-
Application: The test article is applied to the shaved area and held in contact with the skin under a porous gauze dressing for a 24-hour period.[13]
-
Dosing: A stepwise procedure is used, starting with a dose expected to produce toxicity without mortality. Subsequent groups may be tested at higher or lower doses depending on the outcome.[11]
-
Observation Period: Animals are observed for at least 14 days, with daily checks for signs of toxicity and mortality. Body weight is recorded weekly.[13]
-
c) OECD Test Guideline 404: Acute Dermal Irritation/Corrosion [15][16][17]
This procedure evaluates the potential of a substance to cause skin irritation or corrosion.[16]
-
Principle: The test substance is applied in a single dose to the skin of an animal, with untreated skin serving as a control.[15][17] The degree of irritation is scored at specified intervals.[15]
-
Methodology:
-
Animal Model: The albino rabbit is the preferred animal.[17][18]
-
Application: A 0.5 mL (liquid) or 0.5 g (solid) dose is applied to a small patch of skin (approx. 6 cm²).[17] The patch is applied for four hours.[15][16]
-
Procedure: Testing is conducted sequentially. A single animal is tested initially. If corrosion is not observed, the irritant response is confirmed using up to two additional animals.[15]
-
Observation: Skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[15] Observations may continue for up to 14 days to assess the reversibility of effects.[15][17]
-
Endpoint: The severity and reversibility of skin reactions are evaluated to classify the substance.[17]
-
d) OECD Test Guideline 405: Acute Eye Irritation/Corrosion [19][20][21]
This test assesses the potential of a substance to cause eye irritation or corrosion upon application.[21][22]
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal; the untreated eye serves as a control.[19][20][21]
-
Methodology:
-
Animal Model: The albino rabbit is the preferred species.[21]
-
Pre-Test Evaluation: Before in vivo testing, a weight-of-the-evidence analysis is performed, including results from in vitro tests and skin corrosion tests (per OECD 404), as a substance corrosive to skin is also considered corrosive to the eye.[19][20]
-
Application: The substance is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.[19][20] The eyelids are held together for about one second.[19][20]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[21] The degree of irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[19][20]
-
Endpoint: The evaluation considers the severity of lesions and their reversibility to determine the hazard classification.[21] The use of analgesics and anesthetics is recommended to minimize animal distress.[19]
-
Handling, Storage, and Incompatibilities
-
Handling: Do not breathe mist, vapors, or spray. Avoid all contact with eyes, skin, and clothing. Handle only in a closed system or with appropriate exhaust ventilation, such as a fume hood. Use spark-proof tools and explosion-proof equipment.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and keep refrigerated. Keep away from heat, sparks, open flames, and other ignition sources.[1] This material is moisture-sensitive.[1]
-
Incompatible Materials: Isocyanates are incompatible with many compounds. They react exothermically with amines, alcohols, acids, bases, alkali metals, and strong oxidizers, which can release toxic gases and heat. Contact with water can form amines and liberate carbon dioxide gas.[5]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. CAS 329-01-1: this compound [cymitquimica.com]
- 3. 329-01-1 | CAS DataBase [m.chemicalbook.com]
- 4. This compound | CAS#:329-01-1 | Chemsrc [chemsrc.com]
- 5. This compound | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. georganics.sk [georganics.sk]
- 7. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 9. eurolab.net [eurolab.net]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. oecd.org [oecd.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
Technical Guide: Physical Properties of 3-(Trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenyl isocyanate (CAS No. 329-01-1) is a specialty chemical widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique electronic properties, influencing its reactivity and the characteristics of its derivatives. This document provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination, to support its application in research and development.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented below.
| Property | Value |
| Molecular Formula | C₈H₄F₃NO[1] |
| Molecular Weight | 187.12 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[3] |
| Melting Point | -26 °C[3] |
| Boiling Point | 54 °C at 11 mmHg[2][3] |
| Density | 1.359 g/mL at 25 °C[2][3] |
| Refractive Index (n20/D) | 1.467[2][3] |
| Vapor Pressure | 2.44 psi at 20 °C[2] |
| Flash Point | 58 °C (closed cup)[2] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid organic compounds like this compound.
Boiling Point Determination (Thiele Tube Method)
The boiling point is a critical indicator of a liquid's volatility. The Thiele tube method is a common and efficient technique for its determination.[4][5]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil or other suitable heating fluid
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add a small amount of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the oil.
-
Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the oil bath.
-
As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4] Record this temperature.
Melting Point Determination
For compounds that are solid at or near room temperature, or for determining the freezing point of a liquid, a melting point apparatus is used. Given the low melting point of this compound, a cryo-bath would be necessary.
Apparatus:
-
Melting point apparatus with a cooling stage or a cryo-bath
-
Capillary tubes (sealed at one end)
-
Calibrated low-temperature thermometer
Procedure:
-
Introduce a small amount of the solidified sample into a capillary tube.
-
Place the capillary tube in the sample holder of the melting point apparatus.
-
Cool the apparatus to a temperature well below the expected melting point.
-
Slowly and steadily increase the temperature (a rate of 1-2 °C per minute is recommended near the melting point).
-
Observe the sample closely. Record the temperature at which the first signs of melting are observed and the temperature at which the sample becomes completely liquid. This range is the melting point.[6]
Density Measurement (Pycnometer Method)
Density is a fundamental property that relates a substance's mass to its volume. A pycnometer provides a precise method for this measurement.[7]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the water level is at the mark on the capillary, removing any excess.
-
Dry the outside of the pycnometer and weigh it (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.
-
Adjust the liquid level to the mark, dry the exterior, and weigh the pycnometer (m₃).
-
The density is calculated using the known density of water at the experimental temperature.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment.[8][9]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Light source (typically a sodium lamp, 589 nm)
-
Dropper
Procedure:
-
Ensure the prisms of the refractometer are clean and dry.
-
Calibrate the instrument using a standard of known refractive index, such as distilled water.[10]
-
Place a few drops of this compound onto the surface of the measuring prism.
-
Close the prisms gently.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
If color fringes are present, adjust the compensator to eliminate them.
-
Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for its use in reactions and purifications. A general qualitative procedure is as follows.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
A selection of common laboratory solvents (e.g., water, ethanol, acetone, toluene, hexane, dichloromethane, dimethyl sulfoxide)
Procedure:
-
Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.
-
To each tube, add a small, measured volume (e.g., 0.5 mL) of a different solvent.
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).[11]
-
Visually inspect the mixture to determine if the compound has dissolved completely.
-
If the compound is insoluble, the solvent can be added in increments until dissolution is observed, or the mixture can be gently warmed to assess temperature effects on solubility.[12]
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent at the tested concentration and temperature. Note that isocyanates are reactive with protic solvents like water and alcohols.
Synthesis Workflow
This compound is typically synthesized from its corresponding aniline precursor, 3-(trifluoromethyl)aniline. A common laboratory and industrial method involves the reaction with phosgene or a phosgene equivalent like triphosgene.
Caption: General synthesis workflow for this compound.
References
- 1. This compound | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 329-01-1 [sigmaaldrich.com]
- 3. 329-01-1 | CAS DataBase [m.chemicalbook.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. Virtual Labs [mp-amrt.vlabs.ac.in]
- 10. hinotek.com [hinotek.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sorafenib Utilizing 3-(Trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Sorafenib, a multi-kinase inhibitor, focusing on the key urea bond formation step involving a derivative of 3-(trifluoromethyl)phenyl isocyanate. The outlined procedures are intended for laboratory-scale synthesis and are accompanied by relevant quantitative data and visualizations to aid in research and development.
Introduction
Sorafenib (marketed as Nexavar) is a crucial therapeutic agent approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases, playing a vital role in both tumor cell proliferation and angiogenesis. The core structure of Sorafenib features a bi-aryl urea linkage, which is synthetically accessible through the reaction of an appropriate aniline with an isocyanate. This document details a common and effective synthetic route to Sorafenib, highlighting the reaction between 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Synthetic Pathway Overview
The synthesis of Sorafenib can be conceptualized as a convergent process involving the preparation of two key intermediates, followed by their coupling to form the final product. The first key intermediate is 4-(4-aminophenoxy)-N-methylpicolinamide, which provides the pyridine and phenoxy moieties of the final molecule. The second key intermediate is 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which serves as the source of the urea linkage and the trifluoromethylphenyl group.
Caption: Synthetic pathway for Sorafenib.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide
This protocol details the synthesis of the key aniline intermediate.
Materials:
-
4-aminophenol
-
Potassium tert-butoxide (KOtBu)
-
4-chloro-N-methylpicolinamide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-aminophenol (1.0 g, 9.16 mmol) in 20 mL of DMF, add potassium tert-butoxide (1.08 g, 9.62 mmol) at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
Add 4-chloro-N-methylpicolinamide (1.56 g, 9.16 mmol) and potassium carbonate (0.63 g, 4.58 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 6 hours.
-
After cooling to room temperature, extract the mixture with 50 mL of ethyl acetate.
-
Wash the organic layer with 20 mL of brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid.[1]
Protocol 2: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This protocol describes the preparation of the isocyanate intermediate from the corresponding aniline.
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
Triphosgene
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
In a flask, dissolve triphosgene in DCM.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM to the triphosgene solution at 0°C.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure to yield the crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be used in the next step without further purification.[2]
Protocol 3: Synthesis of Sorafenib
This protocol details the final coupling step to produce Sorafenib.
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Suspend 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (5.23 g, 21.5 mmol) in 14.6 g of ethyl acetate and heat the suspension to 40°C.[3]
-
Add a solution of 4-chloro-3-trifluoromethylphenylisocyanate (5.0 g, 22.6 mmol) dissolved in 5.8 g of ethyl acetate, ensuring the temperature does not exceed 60°C.[3]
-
After the addition is complete, cool the mixture to 20°C over 1 hour and continue stirring for an additional 30 minutes.[3]
-
Filter the resulting precipitate and wash with a small amount of ethyl acetate.[3]
-
Dry the solid under reduced pressure at 50°C to obtain Sorafenib as a white solid.[3]
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-(4-aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | 243.26 | ~80%[1] | - |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | C8H3ClF3NO | 221.56 | - | 40-42[4] |
| Sorafenib | C21H16ClF3N4O3 | 464.82 | ~95%[3] | 206-208 |
Spectroscopic Data
| Compound | 1H NMR (DMSO-d6, δ ppm) | IR (cm-1) | Mass Spec (m/z) |
| Sorafenib | 2.77 (d, 3H), 7.16 (m, 3H), 7.37 (d, 1H), 7.62 (m, 4H), 8.11 (d, 1H), 8.49 (d, 1H), 8.77 (dd, 1H), 8.99 (s, 1H), 9.21 (s, 1H) | 3675 (Amide), 2353 (C-O), 1600-1700 (C=O)[5] | 465.1 [M+H]+[6] |
Mechanism of Action: Signaling Pathways
Sorafenib exerts its anti-cancer effects by targeting multiple kinases involved in tumor progression and angiogenesis. The primary targets include the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and receptor tyrosine kinases such as VEGFR and PDGFR, which are key mediators of angiogenesis.
Caption: Sorafenib's mechanism of action.
References
- 1. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 3-(Trifluoromethyl)phenyl Isocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3-(trifluoromethyl)phenyl isocyanate with primary amines is a cornerstone of modern medicinal chemistry, providing a robust and efficient route to a diverse range of N,N'-disubstituted ureas. The resulting urea moiety is a key pharmacophore found in numerous clinically approved drugs and investigational compounds. The trifluoromethyl group, with its unique electronic and lipophilic properties, often enhances the metabolic stability, binding affinity, and cell permeability of drug candidates.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of ureas derived from this compound and various primary amines, with a focus on their application in drug discovery, particularly as kinase inhibitors.
Reaction Mechanism and Kinetics
The formation of a urea from an isocyanate and a primary amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage.
The reaction is typically fast and proceeds readily at room temperature without the need for a catalyst.[2] The reaction kinetics are generally second-order, being first-order in both the amine and the isocyanate.[3] Primary aliphatic amines are generally more reactive than primary aromatic amines due to the higher nucleophilicity of the nitrogen atom in aliphatic amines.[1][2] In aromatic amines, the lone pair of electrons on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity.
Applications in Drug Discovery: Kinase Inhibition
N,N'-disubstituted ureas containing the 3-(trifluoromethyl)phenyl moiety are prominent in the development of kinase inhibitors for cancer therapy.[4] Many of these compounds function as Type II kinase inhibitors, which bind to and stabilize the inactive "DFG-out" conformation of the kinase. This mode of inhibition can offer greater selectivity compared to ATP-competitive Type I inhibitors. Two of the most critical signaling pathways in cancer progression that are targeted by such urea derivatives are the Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[5][6]
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[3][7] Dysregulation of this pathway is a common feature in many cancers. Diaryl urea compounds, such as Sorafenib, are known to inhibit Raf kinases, thereby blocking downstream signaling.[5]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival.[8][9][10] Its aberrant activation is frequently observed in various cancers. Several urea-based compounds have been developed to target different nodes within this pathway, including PI3K and mTOR kinases.
Experimental Protocols
The following section provides a general experimental workflow and a detailed protocol for the synthesis of N,N'-disubstituted ureas from this compound and primary amines.
General Experimental Workflow
Detailed Protocol: General Procedure for the Synthesis of N-Alkyl/Aryl-N'-(3-(trifluoromethyl)phenyl)ureas
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
-
To a solution of the primary amine (1.0 mmol) in anhydrous DCM or THF (10 mL), add this compound (1.05 mmol, 1.05 equivalents) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified.
-
For solid products: The residue can be washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, and then recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure urea derivative.[11]
-
For oily products or if recrystallization is not effective: The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[12]
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation: Synthesis and Characterization Data
The following tables summarize representative data for the synthesis of N-alkyl/aryl-N'-(3-(trifluoromethyl)phenyl)ureas.
Table 1: Reaction Conditions and Yields for Representative Ureas
| Primary Amine (R-NH₂) | Product | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| Aniline | 1-Phenyl-3-(3-(trifluoromethyl)phenyl)urea | DCM | 3 | 95 | 168-170 |
| 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)urea | DCM | 3 | 92 | 198-200 |
| 4-Methoxyaniline | 1-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)urea | DCM | 3 | 94 | 185-187 |
| Benzylamine | 1-Benzyl-3-(3-(trifluoromethyl)phenyl)urea | THF | 2 | 96 | 155-157 |
| Propargylamine | 1-(Prop-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea | DCM | 1 | 91 | 122-123 |
Table 2: Spectroscopic Data for Representative Ureas
| Product | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | FT-IR (KBr, cm⁻¹) | MS (ESI) m/z |
| 1-Phenyl-3-(3-(trifluoromethyl)phenyl)urea | 8.85 (s, 1H), 8.71 (s, 1H), 8.05 (s, 1H), 7.60 (d, 1H), 7.51 (t, 1H), 7.47 (d, 2H), 7.30 (t, 2H), 7.25 (d, 1H), 6.99 (t, 1H) | 152.5, 141.2, 139.7, 129.9 (q, J=31.5 Hz), 129.1, 123.7 (q, J=272.5 Hz), 122.9, 122.0, 119.3 (q, J=4.0 Hz), 118.4, 115.0 (q, J=4.0 Hz) | 3305 (N-H), 1640 (C=O), 1330 (C-F) | 281.1 [M+H]⁺ |
| 1-(4-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)urea | 9.01 (s, 1H), 8.82 (s, 1H), 8.03 (s, 1H), 7.61 (d, 1H), 7.53 (m, 3H), 7.34 (d, 2H), 7.27 (d, 1H) | 152.4, 141.0, 138.7, 129.9 (q, J=31.5 Hz), 128.9, 126.9, 123.7 (q, J=272.5 Hz), 123.1, 120.0, 119.5 (q, J=4.0 Hz), 115.2 (q, J=4.0 Hz) | 3300 (N-H), 1645 (C=O), 1335 (C-F) | 315.0 [M+H]⁺ |
| 1-Benzyl-3-(3-(trifluoromethyl)phenyl)urea | 8.89 (s, 1H), 6.70 (t, 1H), 7.98 (s, 1H), 7.52 (d, 1H), 7.45 (t, 1H), 7.35-7.20 (m, 6H), 4.35 (d, 2H) | 154.9, 141.5, 140.2, 130.0 (q, J=31.5 Hz), 129.8, 128.5, 127.2, 126.9, 123.8 (q, J=272.5 Hz), 122.0, 118.5 (q, J=4.0 Hz), 114.2 (q, J=4.0 Hz), 43.1 | 3310 (N-H), 1630 (C=O), 1325 (C-F) | 295.1 [M+H]⁺ |
| 1-(Prop-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea | 8.48 (brs, 1H), 8.08 (d, 1H), 7.68 (dd, 1H), 7.48 (d, 1H), 6.31 (brs, 1H), 4.02 (dd, 2H), 3.07 (s, 1H) | 155.4, 140.7, 132.6, 128.4 (q, J=30.8 Hz), 123.9 (q, J=270.8 Hz), 123.8, 123.4, 117.8 (q, J=6.0 Hz), 81.8, 71.9, 29.8 | 3320 (N-H), 2120 (C≡C), 1650 (C=O), 1330 (C-F) | 243.1 [M+H]⁺ |
Note: NMR data were referenced to residual solvent peaks. Spectroscopic data can vary slightly based on the solvent and instrument used.[11][12][13][14]
Conclusion
The reaction between this compound and primary amines is a highly efficient and versatile method for the synthesis of N,N'-disubstituted ureas. These compounds are of significant interest in drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis, characterization, and application of this important class of molecules.
References
- 1. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 2. quora.com [quora.com]
- 3. Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of the Raf/MEK/ERK pathway up-regulates expression of the coxsackievirus and adenovirus receptor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Alcohols with 3-(Trifluoromethyl)phenyl Isocyanate for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the derivatization of primary and secondary alcohols using 3-(Trifluoromethyl)phenyl isocyanate for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The conversion of polar alcohols into their corresponding carbamate derivatives significantly improves their chromatographic behavior by increasing volatility and thermal stability. This derivatization procedure enhances sensitivity and provides characteristic mass spectra, facilitating both qualitative and quantitative analysis of alcohols in complex matrices.
Introduction
The analysis of alcohols by GC-MS can be challenging due to their polarity, which often leads to poor peak shape and low sensitivity. Derivatization is a chemical modification technique used to convert analytes into more volatile and thermally stable compounds, making them more amenable to GC analysis.[1] Isocyanates react with alcohols to form stable carbamate derivatives. The use of this compound as a derivatizing agent offers several advantages. The trifluoromethyl group is strongly electron-withdrawing, which can lead to rapid and complete reactions.[2] Furthermore, the resulting carbamate derivatives often exhibit excellent chromatographic properties and produce characteristic mass spectra that are useful for identification and quantification. This method is particularly beneficial for the trace analysis of alcohols in various applications, including pharmaceutical development, environmental monitoring, and forensic science.
Reaction
The derivatization of alcohols with this compound proceeds via a nucleophilic addition of the alcohol's hydroxyl group to the isocyanate group, forming a stable carbamate linkage.
Caption: Derivatization of an alcohol to a carbamate.
Experimental Protocols
Materials and Reagents:
-
This compound (purity ≥ 97%)
-
Anhydrous hexane (or other suitable inert solvent like toluene or dichloromethane)
-
Anhydrous pyridine (optional, as a catalyst for hindered alcohols)
-
Target alcohol or sample containing alcohols
-
Internal standard (e.g., a deuterated analog or a compound with similar properties but different retention time)
-
GC vials with inserts
-
Microsyringes
-
Nitrogen gas for evaporation
Protocol for Derivatization:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the alcohol-containing sample into a clean, dry GC vial.
-
If the sample is in an aqueous solution, it must be extracted into a water-immiscible organic solvent and thoroughly dried, for instance with anhydrous sodium sulfate. Water will react with the isocyanate reagent.
-
If the sample is a solid, dissolve it in a minimal amount of anhydrous solvent.
-
For quantitative analysis, add a known amount of internal standard to the sample at this stage.
-
-
Derivatization Reaction:
-
Add 500 µL of anhydrous hexane to the vial containing the sample.
-
Add a 1.1 to 1.5 molar excess of this compound to the vial.[2]
-
For sterically hindered alcohols, the addition of a small amount of anhydrous pyridine (e.g., 10 µL) can catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature. Due to the activating effect of the trifluoromethyl group, the reaction is often very rapid, proceeding almost instantaneously.[2] For less reactive or hindered alcohols, heating at 60°C for 30-60 minutes may be necessary.
-
-
Sample Work-up:
-
After the reaction is complete, the resulting carbamate derivative may precipitate if it is insoluble in the reaction solvent (e.g., hexane).[2] This can serve as a purification step.
-
If the derivative remains in solution, the excess reagent can be quenched by adding a small amount of a secondary amine (e.g., diethylamine).
-
The sample can be concentrated by evaporating the solvent under a gentle stream of nitrogen if necessary.
-
Reconstitute the dried residue in a suitable solvent (e.g., ethyl acetate) to the desired final volume for GC-MS analysis.
-
Caption: Experimental workflow for alcohol derivatization.
GC-MS Parameters (Typical):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Note: These parameters should be optimized for the specific analytes and instrumentation used.
Data Presentation
The derivatization of alcohols with this compound leads to derivatives with increased retention times and characteristic mass spectra. The following table provides illustrative quantitative data for a selection of alcohol derivatives. Note: These values are representative and must be determined experimentally.
| Analyte (Alcohol) | Derivative Molecular Weight | Retention Time (min) | Key Mass Fragments (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Methanol | 219.14 | ~ 8.5 | 219, 188, 115, 95 | 5 | 15 |
| Ethanol | 233.17 | ~ 9.2 | 233, 218, 188, 115, 95 | 2 | 7 |
| 2-Propanol | 247.19 | ~ 9.8 | 247, 232, 188, 115, 95 | 3 | 10 |
| 1-Butanol | 261.22 | ~ 11.5 | 261, 204, 188, 115, 95 | 2 | 6 |
| Cyclohexanol | 287.27 | ~ 14.1 | 287, 204, 188, 115, 95 | 1 | 4 |
Conclusion
The derivatization of alcohols with this compound is a highly effective method to improve their analysis by GC-MS. The procedure is straightforward, rapid, and results in stable derivatives with excellent chromatographic and mass spectrometric properties. This application note provides a detailed protocol and illustrative data that can serve as a starting point for researchers, scientists, and drug development professionals to develop and validate methods for the sensitive and reliable quantification of alcohols in various matrices.
References
Application Notes and Protocols for Amine Derivatization using 3-(Trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenyl isocyanate is a valuable derivatizing agent for primary and secondary amines. The trifluoromethyl group enhances the electrophilicity of the isocyanate carbon, facilitating a rapid and efficient reaction with the nucleophilic amine to form a stable urea derivative. This derivatization is advantageous for several analytical applications as it increases the molecular weight of the analyte, improves chromatographic retention and resolution, and introduces a strongly electron-withdrawing group, which can enhance detector response, particularly in mass spectrometry (MS) and electron capture detection (ECD).
The resulting phenylurea derivatives exhibit increased hydrophobicity compared to the parent amines, making them well-suited for reversed-phase high-performance liquid chromatography (HPLC). Furthermore, the derivatization process improves the volatility and thermal stability of many polar amines, enabling their analysis by gas chromatography (GC).
Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of this compound. This reaction proceeds readily under mild conditions to form a stable N,N'-disubstituted or N,N',N'-trisubstituted urea derivative, respectively.
Reaction Scheme:
-
Primary Amine: R-NH₂ + O=C=N-C₆H₄-CF₃ → R-NH-C(=O)-NH-C₆H₄-CF₃
-
Secondary Amine: R₂NH + O=C=N-C₆H₄-CF₃ → R₂N-C(=O)-NH-C₆H₄-CF₃
Applications
-
Quantitative Analysis of Pharmaceuticals: Determination of amine-containing active pharmaceutical ingredients (APIs) and their metabolites in biological matrices.
-
Analysis of Drugs of Abuse: Derivatization of amphetamines, cathinones, and other illicit drugs for forensic and toxicological screening.[1][2]
-
Metabolomics: Targeted analysis of biogenic amines and other amine-containing metabolites in complex biological samples.
-
Environmental Analysis: Quantification of aliphatic and aromatic amines in air, water, and soil samples.
Data Presentation
Due to the limited availability of specific quantitative data for this compound as a derivatizing agent in the literature, the following table provides representative data from studies using analogous derivatizing agents for amines. This information can serve as a benchmark for method development and validation.
| Analyte Class | Derivatizing Agent | Analytical Technique | LOD/LOQ | Linearity (R²) | Reference |
| Amphetamines & Cathinones | Pentafluoropropionic anhydride (PFPA) | GC-MS | 2.5 - 10 ng/mL (LOQ) | > 0.99 | [2] |
| Biogenic Amines | Phenyl isothiocyanate (PITC) | HPLC-MS/MS | Varies by analyte | > 0.99 | |
| Aliphatic Amines | o-Phthalaldehyde (OPA) / FMOC-Cl | HPLC-FLD | 1 µg/mL (standard concentration) | Not Specified |
Experimental Protocols
The following are detailed protocols for the derivatization of amines with this compound for subsequent analysis by HPLC-UV/MS and GC-MS. These protocols are based on established methodologies for similar derivatization reactions. Optimization of reaction conditions (e.g., reagent concentration, temperature, and time) may be necessary for specific applications.
Protocol 1: Derivatization of Amines for HPLC-UV/MS Analysis
This protocol is suitable for the analysis of a wide range of primary and secondary amines, including pharmaceuticals and biogenic amines.
Materials:
-
This compound (≥97% purity)
-
Amine-containing sample
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Anhydrous Pyridine (optional, as a catalyst)
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes or autosampler vials
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the amine analytes and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
For solid samples, accurately weigh 1-5 mg of the sample into a reaction vial.
-
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 100 µL of the this compound solution.
-
(Optional) Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30-60 minutes.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, cool the vial to room temperature.
-
Evaporate the solvent and any excess reagent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100-500 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex thoroughly and transfer to an autosampler vial for HPLC analysis.
-
HPLC-UV/MS Conditions (General Guidance):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 5 - 10 µL
-
UV Detection: 254 nm (or scan for optimal wavelength)
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the protonated molecular ion [M+H]⁺ of the derivatized amine.
Protocol 2: Derivatization of Volatile Amines for GC-MS Analysis
This protocol is suitable for the analysis of more volatile amines, such as amphetamine-type stimulants.
Materials:
-
This compound (≥97% purity)
-
Amine-containing sample
-
Anhydrous Ethyl Acetate or Dichloromethane, GC grade
-
Anhydrous Pyridine (optional, as a catalyst)
-
GC vials with inserts
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Extract the amine analytes from the sample matrix using an appropriate method and evaporate the solvent to complete dryness.
-
-
Derivatization Reaction:
-
To the dried extract in a GC vial, add 50 µL of anhydrous ethyl acetate and 50 µL of this compound solution (10 mg/mL in ethyl acetate).
-
(Optional) Add 5 µL of anhydrous pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
-
Sample Preparation for GC-MS:
-
Cool the vial to room temperature. The sample is now ready for injection. If necessary, the sample can be diluted with ethyl acetate.
-
GC-MS Conditions (General Guidance):
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.
-
Injector Temperature: 250 - 280°C
-
Injection Mode: Splitless (for trace analysis) or split.
-
Oven Temperature Program:
-
Initial temperature: 80 - 100°C, hold for 1-2 minutes.
-
Ramp: 10 - 20°C/min to 280 - 300°C.
-
Hold: 5 - 10 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 550 amu. For targeted analysis, select ion monitoring (SIM) of characteristic fragment ions of the derivatized amine can be used to enhance sensitivity and selectivity.
Visualizations
Caption: General workflow for the derivatization and analysis of amines.
Caption: Derivatization reaction of a primary amine.
References
Application Notes: The Versatile Role of 3-(Trifluoromethyl)phenyl Isocyanate in Medicinal Chemistry
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Urea Derivatives Using 3-(Trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biologically active urea derivatives utilizing 3-(trifluoromethyl)phenyl isocyanate. This reagent is a key building block in the synthesis of numerous compounds with significant therapeutic potential, most notably in the development of kinase inhibitors for oncology.
Introduction
This compound is a reactive organic compound widely used in the synthesis of unsymmetrical ureas. The trifluoromethyl group imparts unique properties to the resulting molecules, such as increased metabolic stability and lipophilicity, which can enhance their pharmacological profiles. A prominent example of a drug synthesized using this isocyanate is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib targets the RAF/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, all of which are crucial in tumor cell proliferation and angiogenesis.[1][2]
The general synthesis of urea derivatives from this compound involves the nucleophilic addition of an amine to the isocyanate group. This reaction is typically high-yielding and proceeds under mild conditions.
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data from the synthesis of various urea derivatives using this compound and their corresponding biological activities.
Table 1: Synthesis of Sorafenib Analogs and their Yields
| Compound ID | Amine Reactant | Solvent | Reaction Conditions | Yield (%) | Reference |
| 8g | 4-(4-aminophenoxy)-N-methylpicolinamide | Acetone | Room Temperature, 3-4 h | 99.1 | [3] |
| SRF-CA | 4-(4-aminophenoxy)-N-(carboxymethyl)picolinamide | Pyridine | 80 °C, 3 h | Not Specified | [4][5] |
| 4c | 7-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Not Specified | Not Specified | Not Specified | [6] |
| 15a | 6-amino-2,3-quinoxalinedione | DMSO | Room Temperature, overnight | Not Specified | |
| 5p | 6-amino-7-methoxy-4-(trifluoromethyl)coumarin | Dichloromethane | Cooled, dropwise addition | 39.0 |
Table 2: In Vitro Antiproliferative Activity (IC50) of Urea Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sorafenib | HCT 116 | Colon Carcinoma | ~2.6 | [1] |
| Sorafenib | SW 620 | Colon Carcinoma | ~2.6 | [1] |
| Sorafenib | MCF-7 | Breast Carcinoma | ~2.6 | [1] |
| Sorafenib | H 460 | Lung Carcinoma | ~2.6 | [1] |
| Sorafenib | MDA-MB-231 | Breast Cancer | 2.5 | [6][7] |
| Sorafenib | Hela | Cervical Cancer | >10 | [8] |
| Sorafenib | H1975 | Lung Cancer | 4.20 ± 0.21 | [8] |
| Sorafenib | A549 | Lung Cancer | >10 | [8] |
| Compound 3d | Hela | Cervical Cancer | 1.56 ± 0.04 | [8] |
| Compound 3r | Hela | Cervical Cancer | <2.06 | [8] |
| Compound 3t | H1975 | Lung Cancer | 2.34 ± 0.07 | [8] |
| Compound 3v | A549 | Lung Cancer | 1.35 ± 0.03 | [8] |
| Compound 4c | MDA-MB-231 | Breast Cancer | 0.7 | [6][7] |
| SRF-BHA | Hepatoma, Neuroblastoma, Leukemia | Various | Comparable or superior to Sorafenib | [4] |
| SRF-THA | Hepatoma, Neuroblastoma, Leukemia | Various | Comparable or superior to Sorafenib | [4] |
| SRF-H-BHA | Hepatoma, Neuroblastoma, Leukemia | Various | Comparable or superior to Sorafenib | [4] |
Experimental Protocols
Protocol 1: General Synthesis of Diaryl Ureas
This protocol describes a general method for the synthesis of diaryl ureas from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate aryl amine
-
Anhydrous acetone or Dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the aryl amine (1.0 eq) in a minimal amount of anhydrous acetone or DCM in a round bottom flask.
-
To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the urea product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold acetone or DCM to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 4-[4-[[[3-(Trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide (Sorafenib Analog 8g)
This protocol is a specific application of the general procedure for the synthesis of a Sorafenib analog.[3]
Materials:
-
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide (0.01 mol)
-
This compound (0.01 mol)
-
Acetone (60 mL)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Dropping funnel
-
Filtration apparatus
-
Oven
Procedure:
-
To a stirred solution of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide (0.01 mol) in 50 mL of acetone, add a solution of this compound (0.01 mol) in 10 mL of acetone dropwise.
-
Maintain the reaction temperature below 40 °C during the addition.
-
After the addition is complete, maintain the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion of the reaction, filter the precipitated product from the reaction mass.
-
Wash the product with 5 mL of acetone.
-
Dry the product at 60-65 °C for 2 hours.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of urea derivatives.
Diagram 2: RAF/MEK/ERK Signaling Pathway
Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Kleymenova - Acta Naturae [actanaturae.ru]
- 6. Synthesis and antiproliferative activity of novel diaryl ureas possessing a 4H-pyrido[1,2-a]pyrimidin-4-one group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Amine Derivatization using 3-(Trifluoromethyl)phenyl isocyanate: Application Notes for Researchers and Drug Development Professionals
Introduction
The derivatization of primary and secondary amines with 3-(Trifluoromethyl)phenyl isocyanate is a robust method for enhancing their detectability and improving chromatographic performance in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This process involves the reaction of the nucleophilic amine group with the electrophilic isocyanate group to form a stable, UV-active, and more volatile urea derivative. The incorporation of the trifluoromethyl group provides a unique mass spectral signature, aiding in sensitive and selective quantification. These application notes provide detailed protocols for the derivatization of amines and their subsequent analysis, tailored for researchers, scientists, and drug development professionals.
Chemical Reaction
The derivatization reaction proceeds as a nucleophilic addition of the amine to the isocyanate, as depicted below.
The Pivotal Role of 3-(Trifluoromethyl)phenyl Isocyanate in the Synthesis of Modern Agrochemicals
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 3-(Trifluoromethyl)phenyl isocyanate has emerged as a critical building block in the synthesis of a new generation of highly effective agrochemicals. Its unique chemical properties, imparted by the trifluoromethyl group, have enabled the development of potent herbicides and fungicides that are central to modern crop protection strategies. This application note provides detailed insights into the use of this compound in the synthesis of key agrochemicals, complete with experimental protocols and quantitative data for researchers and scientists in the field of drug development and agrochemical synthesis.
The trifluoromethyl group is a key pharmacophore in many modern active ingredients due to its high electronegativity, metabolic stability, and lipophilicity.[1] These characteristics enhance the efficacy and selectivity of the final agrochemical product. This compound, a reactive intermediate, serves as a versatile precursor for introducing this beneficial moiety into a variety of molecular scaffolds.[2][3]
Key Agrochemicals Derived from 3-(Trifluoromethyl)phenyl Precursors
Two prominent examples of commercial agrochemicals synthesized using 3-(trifluoromethyl)phenyl precursors are the herbicide Fluometuron and the fungicide Flutolanil.
Fluometuron: This selective herbicide is widely used for the control of annual grasses and broadleaf weeds in cotton crops.[4][5][6] Its mode of action involves the inhibition of photosynthesis at the photosystem II complex in target weeds.[4][7] The synthesis of Fluometuron directly utilizes the reactivity of the isocyanate group.
Flutolanil: A systemic fungicide, Flutolanil is effective against a range of pathogens, particularly those causing rice sheath blight.[8][9][10] It functions by inhibiting the succinate dehydrogenase complex, a crucial enzyme in the respiratory chain of fungi.[8][10][11] While not directly synthesized from the isocyanate, its structure highlights the importance of the trifluoromethylphenyl moiety in modern fungicides.
Experimental Protocols and Data
Detailed experimental procedures for the synthesis of these compounds are crucial for research and development. Below are protocols derived from established synthetic routes.
Protocol 1: Synthesis of Fluometuron
Objective: To synthesize the herbicide Fluometuron via the reaction of this compound with dimethylamine.
Materials:
-
This compound
-
Dimethylamine (aqueous solution or gas)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Water
Procedure:
-
In a reaction vessel, dissolve this compound in an appropriate organic solvent.
-
Cool the solution to 0-5 °C.
-
Slowly add dimethylamine to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, wash the reaction mixture with water to remove any unreacted dimethylamine and salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude Fluometuron.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Fluometuron.[12]
Quantitative Data for Fluometuron Synthesis:
| Parameter | Value | Reference |
| Starting Material | This compound | [12] |
| Reagent | Dimethylamine | [12] |
| Solvent | Toluene | [4] |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (stirring) | [12] |
| Reaction Time | 1-2 hours | [12] |
| Yield | >97% | [12] |
| Purity | >98% | [12] |
| Melting Point | 163-164.5 °C | [5] |
| Appearance | White crystalline solid | [12] |
Synthesis Workflow for Fluometuron:
Protocol 2: Synthesis of Flutolanil
Objective: To synthesize the fungicide Flutolanil through the condensation of 2-(trifluoromethyl)benzoic acid and 3-isopropoxyaniline.
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
3-Isopropoxyaniline
-
Thionyl chloride or other coupling agent
-
Anhydrous organic solvent (e.g., Toluene, Dichloromethane)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve 2-(trifluoromethyl)benzoic acid in an anhydrous organic solvent.
-
Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride.
-
Stir the mixture at room temperature for 1-2 hours, then heat to reflux for 1 hour to form the acid chloride.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in a fresh portion of anhydrous organic solvent.
-
In a separate flask, dissolve 3-isopropoxyaniline and a base (e.g., triethylamine) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).
-
Filter the reaction mixture to remove the hydrochloride salt of the base.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford pure Flutolanil.[11]
Quantitative Data for Flutolanil Synthesis:
| Parameter | Value | Reference |
| Starting Material 1 | 2-(Trifluoromethyl)benzoic acid | [11] |
| Starting Material 2 | 3-Isopropoxyaniline | [11] |
| Coupling Agent | Thionyl Chloride | [8] |
| Solvent | Toluene | [8] |
| Reaction Temperature | 0 °C to Room Temperature | [8] |
| Yield | High (specifics vary with method) | [8] |
| Purity | >95% (after purification) | |
| Melting Point | 102-103 °C | |
| Appearance | Colorless solid |
Logical Relationship in Flutolanil's Mode of Action:
Conclusion
This compound and related precursors are indispensable in the creation of advanced agrochemicals. The synthesis of compounds like Fluometuron and Flutolanil demonstrates the power of incorporating the trifluoromethylphenyl moiety to achieve high efficacy and specific modes of action. The provided protocols and data serve as a valuable resource for researchers aiming to develop the next generation of crop protection agents. Further research into novel derivatives and formulations will continue to drive innovation in this vital sector of the chemical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 329-01-1: this compound [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluometuron [sitem.herts.ac.uk]
- 5. Fluometuron - Wikipedia [en.wikipedia.org]
- 6. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Flutolanil (Ref: NNF 136) [sitem.herts.ac.uk]
- 9. Flutolanil – Wikipedia [de.wikipedia.org]
- 10. Development of a Systemic Fungicide, Flutolanil [jstage.jst.go.jp]
- 11. Flutolanil | C17H16F3NO2 | CID 47898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN102603573B - Method for synthesizing raw fluometuron drug - Google Patents [patents.google.com]
Application Notes and Protocols for Chiral Separations using 3-(Trifluoromethyl)phenyl Isocyanate
For researchers, scientists, and drug development professionals, the accurate separation and quantification of enantiomers is a critical aspect of drug discovery, development, and quality control. The stereochemistry of a chiral molecule can significantly impact its pharmacological activity, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even toxic.[1] This document provides detailed application notes and protocols for the use of 3-(Trifluoromethyl)phenyl isocyanate as a derivatizing agent for the chiral separation of amines and alcohols via chromatography.
The indirect method of chiral separation involves the pre-column derivatization of enantiomers with a chiral or achiral reagent to form diastereomers.[2][3] These diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional achiral stationary phase. This compound is a valuable reagent for this purpose. The presence of the trifluoromethyl (-CF3) group can enhance the volatility of the derivatives for gas chromatography (GC) and improve detectability in high-performance liquid chromatography (HPLC) using UV or mass spectrometry (MS) detectors.[4] Furthermore, the trifluoromethyl group can influence the interactions between the diastereomers and the stationary phase, potentially leading to improved chiral recognition and separation.[5]
Principle of Derivatization
This compound reacts with chiral primary and secondary amines to form diastereomeric ureas, and with chiral alcohols to form diastereomeric carbamates. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles like the amino (-NH2) and hydroxyl (-OH) groups. The reaction is typically rapid and proceeds under mild conditions.
Reaction with Amines: R,S-Amine + this compound → R,S-Diastereomeric Ureas
Reaction with Alcohols: R,S-Alcohol + this compound → R,S-Diastereomeric Carbamates
These resulting diastereomers can then be separated using standard chromatographic techniques such as HPLC or GC.
Experimental Protocols
Protocol 1: Derivatization of Chiral Amines with this compound
This protocol outlines the procedure for the derivatization of chiral primary and secondary amines.
Materials:
-
Chiral amine sample
-
This compound[6]
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
Anhydrous tertiary amine base (e.g., triethylamine or pyridine, optional, to scavenge acid traces)
-
Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the chiral amine sample into a reaction vial.
-
If the sample is in solution, transfer an aliquot containing the desired amount and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in the chosen anhydrous aprotic solvent. This solution should be prepared fresh.
-
-
Derivatization Reaction:
-
To the dried amine sample, add 200 µL of the anhydrous aprotic solvent.
-
Add a 1.1 to 1.5 molar excess of the this compound solution.
-
(Optional) Add 5-10 µL of an anhydrous tertiary amine base.
-
Tightly cap the vial and vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for different amines.
-
-
Reaction Quenching and Sample Preparation for Analysis:
-
After incubation, cool the reaction mixture to room temperature.
-
To quench any excess isocyanate, a small amount of a primary amine (e.g., a few microliters of butylamine) can be added, followed by a further short incubation.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the chromatographic analysis (e.g., the mobile phase for HPLC or a volatile solvent for GC).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: Derivatization of Chiral Alcohols with this compound
This protocol describes the derivatization of chiral alcohols. The conversion of an alcohol to its corresponding carbamate can simplify mass spectra and increase analytical detection sensitivity.[7]
Materials:
-
Chiral alcohol sample
-
This compound
-
Anhydrous aprotic solvent (e.g., hexane, dichloromethane, or acetonitrile)[7]
-
Anhydrous catalyst (e.g., pyridine or 4-dimethylaminopyridine (DMAP))
-
Reaction vials
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Place 1-5 mg of the chiral alcohol sample into a reaction vial. Ensure the sample is dry.
-
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in the chosen anhydrous aprotic solvent.
-
-
Derivatization Reaction:
-
To the dried alcohol sample, add 200 µL of the anhydrous aprotic solvent.
-
Add a 1.1 to 1.5 molar excess of the this compound solution.
-
Add a catalytic amount of anhydrous pyridine or DMAP.
-
Tightly cap the vial and vortex for 30 seconds.
-
Incubate the reaction mixture at 60-80°C for 1-2 hours. Reaction progress can be monitored by TLC, GC, or HPLC.
-
-
Sample Preparation for Analysis:
-
After completion of the reaction (as determined by monitoring), cool the mixture to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in the appropriate solvent for chromatographic analysis.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
Chromatographic Conditions
The separation of the resulting diastereomers can be achieved on standard achiral stationary phases.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 or C8 reversed-phase column is typically suitable. (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile or methanol and water, often with a buffer (e.g., phosphate or acetate buffer) or an additive like trifluoroacetic acid (TFA). The exact composition will need to be optimized for each pair of diastereomers.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25 - 40°C.
-
Detection: UV detection at a wavelength where the phenyl ring and isocyanate moiety absorb (e.g., 220-260 nm), or Mass Spectrometry (MS) for higher sensitivity and structural confirmation.
Gas Chromatography (GC)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or DB-17).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Temperature Program: An initial temperature of ~100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of ~280-300°C.
-
Injector Temperature: 250 - 280°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280 - 300°C.
Data Presentation
The following tables present illustrative chromatographic data for the chiral separation of representative amines and alcohols after derivatization with this compound. Note: This data is hypothetical and intended for illustrative purposes to demonstrate the potential of this methodology. Actual results will vary depending on the specific analyte and experimental conditions.
Table 1: Illustrative Chromatographic Data for Chiral Separation of Amines
| Analyte | Retention Time (Diastereomer 1) (min) | Retention Time (Diastereomer 2) (min) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenylethylamine | 12.54 | 13.89 | 1.12 | 2.15 |
| Amphetamine | 15.21 | 16.55 | 1.09 | 1.85 |
| Propranolol | 18.92 | 20.71 | 1.10 | 2.30 |
| Phenylalanine methyl ester | 14.33 | 15.98 | 1.12 | 2.25 |
Table 2: Illustrative Chromatographic Data for Chiral Separation of Alcohols
| Analyte | Retention Time (Diastereomer 1) (min) | Retention Time (Diastereomer 2) (min) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenylethanol | 10.87 | 11.99 | 1.11 | 2.05 |
| 2-Butanol | 8.45 | 9.12 | 1.08 | 1.70 |
| Menthol | 16.24 | 17.58 | 1.09 | 1.90 |
| 1-Phenyl-2,2,2-trifluoroethanol | 13.67 | 15.12 | 1.11 | 2.40 |
Visualizations
Caption: Workflow for Chiral Separation via Derivatization.
Caption: Logical Pathway of Indirect Chiral Resolution.
Applications and Advantages
The use of this compound as a chiral derivatizing agent offers several potential advantages:
-
Versatility: It can be used for the derivatization of a wide range of chiral compounds containing primary or secondary amine and alcohol functional groups.
-
Improved Chromatography: The trifluoromethyl group can enhance the volatility of derivatives for GC analysis and may improve separation efficiency in both GC and HPLC.
-
Enhanced Detection: The aromatic ring provides a chromophore for UV detection in HPLC, and the trifluoromethyl group can be a useful marker in MS detection.
-
Robustness: The formation of urea and carbamate linkages is generally robust and results in stable derivatives suitable for chromatographic analysis.
This methodology is applicable in various stages of drug development, including:
-
Determination of enantiomeric purity of starting materials and intermediates.
-
Monitoring of asymmetric synthesis reactions.
-
Quality control of final drug substances.
-
Pharmacokinetic studies involving the analysis of enantiomers in biological matrices.
Conclusion
Derivatization with this compound is a promising strategy for the indirect chiral separation of amines and alcohols. The straightforward reaction, coupled with the potential for enhanced chromatographic performance and detection, makes it a valuable tool for researchers and scientists in the pharmaceutical and related industries. The protocols and illustrative data provided in this document serve as a guide for the development and application of this methodology for robust and reliable enantioselective analysis.
References
Application Notes and Protocols for 3-(Trifluoromethyl)phenyl Isocyanate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 3-(trifluoromethyl)phenyl isocyanate in polymer chemistry, detailing its role in the synthesis of fluorinated polyurethanes and in the surface modification of polymers. The inclusion of the trifluoromethyl group imparts unique properties to the resulting materials, including enhanced thermal stability, hydrophobicity, and biocompatibility, making them suitable for a range of applications, particularly in the biomedical field.
Synthesis of Fluorinated Polyurethanes
The reaction between an isocyanate and a polyol forms the basis of polyurethane synthesis.[1] this compound serves as a valuable monomer in the creation of fluorinated polyurethanes. The trifluoromethyl group, a potent electron-withdrawing group, enhances the reactivity of the isocyanate moiety and imparts desirable properties to the final polymer.[2] A general approach to synthesizing a linear polyurethane involves the reaction of a diisocyanate with a diol. While this compound is a monoisocyanate and would typically act as a chain terminator, it can be used to end-cap polymers or be incorporated into the polymer structure through reaction with hydroxyl or amine groups. For the purpose of illustrating a polyurethane synthesis, a diisocyanate is typically used. Polyurethanes based on aromatic diisocyanates are known to have reduced biocompatibility compared to their aliphatic counterparts due to the potential toxicity of their degradation byproducts.[2]
General Reaction Scheme:
The fundamental reaction for polyurethane formation is the addition of an alcohol (from a polyol) to the isocyanate group, resulting in a urethane linkage.
R-N=C=O + R'-OH → R-NH-CO-O-R'
This reaction is typically carried out in a suitable solvent and can be catalyzed by organometallic compounds or tertiary amines.
Experimental Protocol: Synthesis of a Polyurethane Film
This protocol describes the synthesis of a polyurethane film using a diisocyanate and a polyol, which is a general procedure that can be adapted for isocyanates like this compound for specific applications such as end-capping.
Materials:
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Poly(ethylene glycol) - PEG)
-
This compound (for end-capping, if desired)
-
Dry acetone (solvent)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Glass plates for casting
Procedure:
-
Drying of Reagents: Ensure all glassware and reagents are thoroughly dried to prevent unwanted side reactions of the isocyanate with water. Poly(ethylene glycol) should be dried under vacuum at an elevated temperature (e.g., 80-100°C) for several hours.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diisocyanate and polyol in dry acetone under a nitrogen atmosphere.
-
Initiation of Polymerization: Add the catalyst to the reaction mixture and stir vigorously.
-
Chain Extension/Termination: If end-capping with this compound, it can be added at the beginning of the reaction or towards the end to control the molecular weight.
-
Film Casting: Once the desired viscosity is reached, cast the polyurethane solution onto clean, dry glass plates.
-
Curing: Allow the solvent to evaporate in a dust-free environment at room temperature, followed by curing in an oven at a specific temperature (e.g., 70-80°C) for a set duration (e.g., 12-24 hours) to ensure complete reaction.[2]
-
Characterization: The resulting polymer film can be characterized for its chemical structure (FTIR), thermal properties (TGA, DSC), and mechanical properties (tensile testing).
Visualization of Polyurethane Synthesis Workflow
Caption: Workflow for polyurethane synthesis.
Surface Modification of Polymers
The high reactivity of the isocyanate group in this compound makes it a suitable agent for the surface modification of polymers that possess active hydrogen atoms, such as hydroxyl or amine groups. This "grafting to" approach can significantly alter the surface properties of a material without affecting its bulk characteristics. The introduction of the trifluoromethyl-phenyl group can increase the hydrophobicity and potentially the biocompatibility of the polymer surface.
Experimental Protocol: Surface Grafting onto a Polymer Film
This protocol outlines a general procedure for grafting this compound onto the surface of a polymer film containing hydroxyl groups (e.g., a hydrolyzed polyvinyl acetate film).
Materials:
-
Polymer film with surface hydroxyl groups
-
This compound
-
Anhydrous toluene (solvent)
-
Triethylamine (catalyst)
-
Soxhlet extraction apparatus
-
Characterization equipment (e.g., ATR-FTIR, contact angle goniometer, XPS)
Procedure:
-
Substrate Preparation: Thoroughly clean the polymer film (e.g., by sonication in a suitable solvent) and dry it under vacuum.
-
Grafting Reaction: In a sealed reaction vessel under a nitrogen atmosphere, immerse the polymer film in a solution of this compound in anhydrous toluene. Add a catalytic amount of triethylamine to the solution.
-
Reaction Conditions: Allow the reaction to proceed at a specific temperature (e.g., 50-70°C) for a defined period (e.g., 12-24 hours) with gentle agitation.
-
Purification: After the reaction, remove the film and wash it extensively with fresh toluene to remove any unreacted isocyanate and catalyst. Further purify the film by Soxhlet extraction with toluene for an extended period (e.g., 24 hours) to ensure the removal of all non-covalently bound species.
-
Drying: Dry the surface-modified film under vacuum to a constant weight.
-
Characterization: Confirm the successful grafting by analyzing the surface of the film using techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy (to detect the urethane linkage and the trifluoromethyl groups), X-ray Photoelectron Spectroscopy (XPS) (to determine the elemental composition of the surface), and contact angle measurements (to assess the change in surface hydrophobicity).
Visualization of Surface Modification Workflow
Caption: Workflow for polymer surface modification.
Applications in Drug Delivery
Polyurethanes are extensively explored as materials for drug delivery systems due to their biocompatibility and tunable properties.[2][3][4] The incorporation of fluorine, as with this compound, can enhance the properties of these polymers for such applications. Fluorinated polyurethanes can exhibit increased hydrophobicity, which can be advantageous for the controlled release of hydrophobic drugs. Furthermore, the biocompatibility of polyurethanes is a critical factor in their use in biomedical applications.[2]
Quantitative Data Summary
As specific experimental data for polymers synthesized with this compound is not available in the search results, the following table presents hypothetical data for a series of polyurethanes to illustrate how such data would be presented. The properties shown are typical for polyurethanes and would be expected to vary with the incorporation of the trifluoromethylphenyl group.
| Polymer ID | 3-(CF3)PhNCO Content (mol%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Water Contact Angle (°) |
| PU-CF3-0 | 0 | 50,000 | 1.8 | 35 | 75 |
| PU-CF3-5 | 5 | 48,000 | 1.9 | 38 | 85 |
| PU-CF3-10 | 10 | 45,000 | 2.0 | 42 | 95 |
This table would be populated with experimental data to compare the effects of incorporating this compound on the key properties of the polyurethane. An increase in the water contact angle would be expected with increasing fluorine content, indicating a more hydrophobic surface. Changes in molecular weight, polydispersity, and glass transition temperature would also provide valuable insights into the structure-property relationships of these materials.
References
Application Notes & Protocols: Synthesis of Carbamates Using 3-(Trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of carbamates utilizing 3-(trifluoromethyl)phenyl isocyanate. This reagent is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.
Introduction
Carbamates are a crucial functional group in a wide array of pharmaceuticals and agrochemicals.[1] The carbamate moiety is often employed as a stable bioisostere for amide or ester groups, contributing to the modulation of a compound's physicochemical and pharmacokinetic properties.[2] The synthesis of carbamates from isocyanates and alcohols is a fundamental, efficient, and high-yielding transformation.
This compound is a particularly reactive electrophile for carbamate synthesis. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group increases the electrophilicity of the isocyanate carbon, thereby accelerating the rate of nucleophilic attack by alcohols.[3] This enhanced reactivity allows for rapid and often quantitative conversion to the corresponding carbamate under mild conditions. Carbamates derived from this isocyanate are valuable as potential enzyme inhibitors, building blocks for more complex molecules, and as derivatizing agents to improve analytical detection.[3][4]
General Reaction Scheme
The fundamental reaction involves the nucleophilic addition of an alcohol to the isocyanate group, forming the carbamate linkage.
Caption: General reaction for the synthesis of carbamates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Carbamates from Alcohols and this compound (Uncatalyzed)
This protocol describes a general method for the uncatalyzed reaction, which is often sufficient due to the high reactivity of the isocyanate.
Materials:
-
Alcohol or phenol (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Round-bottom flask with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq).
-
Dissolve the alcohol/phenol in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Stir the solution at room temperature (or cool in an ice bath if the alcohol is particularly reactive).
-
Slowly add this compound (1.05 eq) to the stirred solution. An exothermic reaction may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 30 minutes to a few hours at room temperature.
-
Upon completion, quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure carbamate.
Protocol 2: Catalytic Synthesis for Hindered or Less Reactive Alcohols
For sterically hindered or less nucleophilic alcohols, a catalyst can be employed to accelerate the reaction.
Materials:
-
Same as Protocol 1, with the addition of a catalyst.
-
Catalyst: Dibutyltin dilaurate (DBTDL, ~0.1-1 mol%) or 1,4-Diazabicyclo[2.2.2]octane (DABCO, ~1-5 mol%).
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and the catalyst.
-
Dissolve the mixture in the chosen anhydrous aprotic solvent.
-
Slowly add this compound (1.05 eq) to the stirred solution at room temperature.
-
If the reaction is slow at room temperature, it may be gently heated (e.g., to 40-60 °C) to facilitate conversion.
-
Monitor the reaction as described in Protocol 1.
-
Perform workup and purification as described in Protocol 1.
Quantitative Data: Representative Examples
The following table summarizes typical reaction conditions and yields for the synthesis of various carbamates. While specific data for a wide range of alcohols with this compound is not extensively published, the provided examples with analogous substrates illustrate the general efficiency of this transformation.
| Entry | Alcohol Substrate | Isocyanate | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cholesterol | This compound | Toluene | None | RT | 2 | >90 (est.) |
| 2 | Phenol | Phenyl isocyanate | Toluene | DBTDL (cat.) | 90 | 2 | 95 |
| 3 | 1-Propanol | Phenyl isocyanate | THF | None | 30 | 1 | >95 |
| 4 | Benzyl Alcohol | Phenyl isocyanate | Toluene | DBTDL (cat.) | 90 | 2 | 98 |
| 5 | Pinacolyl Alcohol | 2-Nitro-4-(trifluoromethyl)phenyl isocyanate | Hexane | None | RT | < 1 min | Quantitative |
Data for entries 2-4 are based on reactions with phenyl isocyanate, a closely related, though less reactive, analog. Data for entry 5 uses a different, highly activated trifluoromethyl-substituted isocyanate, demonstrating the rapid nature of these reactions.[3][5][6]
Visualizations
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by a proton transfer to the nitrogen atom.
Caption: Mechanism of carbamate formation.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of carbamates using this method.
Caption: Experimental workflow for carbamate synthesis.
Application in Drug Discovery: Kinase Inhibition Pathway
Carbamates are frequently used in the design of kinase inhibitors, where the carbamate NH can act as a hydrogen bond donor, interacting with the hinge region of the kinase. The trifluoromethylphenyl group can occupy a hydrophobic pocket.
Caption: Carbamate as a kinase inhibitor scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Bis(trifluoromethyl)phenyl isocyanate 98 16588-74-2 [sigmaaldrich.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: 3-(Trifluoromethyl)phenyl Isocyanate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenyl isocyanate is a key reagent in solid-phase organic synthesis (SPOS), particularly for the generation of diverse urea libraries. Its trifluoromethyl group can significantly influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development. The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification through washing and filtration. This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase synthesis of substituted ureas.
Applications in Drug Discovery
The synthesis of urea-containing molecules is of great interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, enabling them to interact with biological targets. The 3-(trifluoromethyl)phenyl urea moiety is a common scaffold found in various biologically active compounds, including kinase inhibitors. For instance, the core structure of the multi-kinase inhibitor Sorafenib features a urea linkage to a 4-chloro-3-(trifluoromethyl)phenyl group.[1][2] Solid-phase synthesis allows for the rapid generation of analogues of such compounds for structure-activity relationship (SAR) studies.
Experimental Workflow for Solid-Phase Urea Synthesis
The general workflow for the solid-phase synthesis of a library of N-aryl-N'-alkyl ureas using this compound involves a multi-step process. This process, often referred to as "split-and-pool" synthesis, allows for the efficient creation of a large number of unique compounds.
Caption: General workflow for solid-phase synthesis of a urea library.
Key Experimental Protocols
Protocol 1: Loading of Primary Amines onto Merrifield Resin
This protocol describes the initial step of attaching a primary amine to a solid support, in this case, Merrifield resin (chloromethylated polystyrene).
Materials:
-
Merrifield resin (1% DVB cross-linked, 100-200 mesh)
-
Primary amine (R-NH2, 4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1 g) in DCM (10 mL) for 1 hour in the reaction vessel. Drain the solvent.
-
Amine Solution Preparation: In a separate flask, dissolve the primary amine (4 mmol) and DIPEA (4 mmol) in DMF (10 mL).
-
Loading Reaction: Add the amine solution to the swollen resin. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the amine can be estimated by the weight gain of the resin.
Protocol 2: Synthesis of N-(3-Trifluoromethylphenyl)-N'-alkyl Ureas on Solid Support
This protocol details the core reaction of the resin-bound amine with this compound.
Materials:
-
Amine-loaded resin from Protocol 1
-
This compound (3 equivalents)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the amine-loaded resin in DCM (10 mL/g of resin) for 30 minutes. Drain the solvent.
-
Isocyanate Solution Preparation: Dissolve this compound (3 equivalents relative to the initial resin loading) in DCM.
-
Urea Formation: Add the isocyanate solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by a Kaiser test (ninhydrin test) to check for the disappearance of the primary amine. A negative Kaiser test (beads remain colorless or yellow) indicates the reaction is complete.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (5 x 10 mL) and DMF (3 x 10 mL) to remove excess reagents.
Protocol 3: Cleavage of the Urea Product from the Resin
This protocol describes the final step of releasing the synthesized urea from the solid support. The choice of cleavage cocktail depends on the type of linker used to attach the initial amine to the resin. For a standard benzyl-type linker (from Merrifield resin), a strong acid such as trifluoroacetic acid (TFA) is typically used.
Materials:
-
Urea-functionalized resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the dried resin from Protocol 2 with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM/TIS (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of TFA or DCM and combine the filtrates.
-
Precipitation and Isolation: Concentrate the filtrate under reduced pressure. Precipitate the crude product by adding cold diethyl ether. Centrifuge or filter to collect the solid product.
-
Purification: The crude product can be further purified by techniques such as high-performance liquid chromatography (HPLC).
Data Presentation
The following table provides representative data for a library of ureas synthesized on a solid support using this compound. The yields and purities are typical for solid-phase organic synthesis.
| Entry | R-Group (from Primary Amine) | Product Structure | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | Benzyl | N-Benzyl-N'-(3-(trifluoromethyl)phenyl)urea | 294.27 | 85 | >95 |
| 2 | Cyclohexyl | N-Cyclohexyl-N'-(3-(trifluoromethyl)phenyl)urea | 286.30 | 92 | >95 |
| 3 | n-Butyl | N-(n-Butyl)-N'-(3-(trifluoromethyl)phenyl)urea | 260.26 | 88 | >95 |
| 4 | 4-Methoxybenzyl | N-(4-Methoxybenzyl)-N'-(3-(trifluoromethyl)phenyl)urea | 324.30 | 82 | >90 |
Yields are calculated based on the initial loading of the primary amine on the resin. Purity is typically determined by HPLC analysis of the crude product after cleavage.
Logical Relationships in Solid-Phase Urea Synthesis
The success of the solid-phase synthesis of ureas is dependent on several interconnected factors. The choice of resin, linker, and cleavage conditions must be compatible to ensure efficient synthesis and release of the final product.
Caption: Interdependencies in solid-phase synthesis strategy.
Conclusion
This compound is a versatile and valuable reagent for the solid-phase synthesis of urea libraries. The protocols outlined in this document provide a robust framework for researchers to efficiently generate diverse sets of molecules for screening in drug discovery programs. The solid-phase methodology allows for high-throughput synthesis and purification, accelerating the identification of new lead compounds. Careful consideration of the resin, linker, and cleavage strategy is crucial for the successful implementation of this synthetic approach.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Ureas Derived from 3-(Trifluoromethyl)phenyl Isocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of ureas derived from 3-(trifluoromethyl)phenyl isocyanate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of ureas derived from this compound.
Problem 1: Low or No Crystal Formation During Recrystallization
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the urea derivative at high temperatures but not at room or low temperatures.
-
Solution: Conduct small-scale solvent screening with various solvents such as ethanol, methanol, ethyl acetate, acetonitrile, or solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).
-
-
Insufficient Concentration: The solution may be too dilute for crystals to form upon cooling.
-
Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[1]
-
-
Supersaturation: The solution may be supersaturated, preventing nucleation.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
Problem 2: Product "Oiling Out" Instead of Crystallizing
Possible Causes and Solutions:
-
High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and prevent crystallization.
-
Solution: First, attempt to remove impurities by washing the crude product with a solvent in which the desired urea is sparingly soluble. If that fails, consider using column chromatography for purification before attempting recrystallization.
-
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the urea derivative.
-
Solution: Choose a solvent with a lower boiling point. Alternatively, use a solvent system where the compound has lower solubility at all temperatures, allowing for precipitation rather than oiling out.
-
Problem 3: Persistent Impurities After Purification
Possible Causes and Solutions:
-
Unreacted Starting Materials: Residual this compound or the amine starting material may be present.
-
Solution: Unreacted isocyanate is highly reactive and will likely react with atmospheric moisture to form the corresponding symmetrical urea. If unreacted amine is the issue, an acidic wash (e.g., dilute HCl) during the work-up can help remove it.
-
-
Formation of Symmetrical Diarylurea: this compound can react with water to form an unstable carbamic acid, which then decomposes to 3-(trifluoromethyl)aniline. This aniline can then react with another molecule of the isocyanate to form the symmetrical 1,3-bis(3-(trifluoromethyl)phenyl)urea.
-
Solution: Ensure the reaction is carried out under anhydrous conditions. This symmetrical urea is often less soluble than the desired unsymmetrical product and may sometimes be removed by filtration or careful recrystallization. Column chromatography is also an effective method for separation.
-
-
Co-precipitation: Impurities may have similar solubility profiles to the desired product.
-
Solution: A different recrystallization solvent or solvent system may provide better separation. If recrystallization is ineffective, column chromatography is the recommended next step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying ureas derived from this compound?
A1: The most common purification methods are recrystallization and flash column chromatography. Often, a simple wash of the crude product with a suitable solvent is sufficient to achieve reasonable purity. For instance, after quenching the reaction with water, the precipitated solid can be collected and washed with solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) to remove impurities.[2]
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent will dissolve your urea derivative when hot but not when cold. Experiment with small amounts of your crude product in different solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) to find the optimal one. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is insoluble) is necessary.[1]
Q3: My urea derivative is poorly soluble in most common organic solvents. What can I do?
A3: Ureas, particularly diaryl ureas, can exhibit low solubility. You may need to use more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution, followed by precipitation with an anti-solvent like water. However, be aware that removing high-boiling point solvents like DMF and DMSO can be challenging. For purification, column chromatography with a polar mobile phase might be a better option.
Q4: What are the typical impurities I might encounter?
A4: Common impurities include unreacted this compound, the amine starting material, and the symmetrical diarylurea (1,3-bis(3-(trifluoromethyl)phenyl)urea). The symmetrical urea can form if moisture is present in the reaction.[3]
Q5: How can I monitor the purity of my compound during purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. High-performance liquid chromatography (HPLC) can be used for more accurate purity determination. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier is often suitable.[4]
Data Presentation
| Purification Method | Typical Solvents/Mobile Phase | Purity Achieved | Yield | Reference |
| Washing | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Moderate to High | >90% (of crude) | [2] |
| Recrystallization | Ethanol, Ethanol/Water | High (>98%) | 70-90% | [5] |
| Flash Column Chromatography | Ethyl Acetate/Hexanes gradient | Very High (>99%) | 60-80% | N/A |
Note: Purity and yield are highly dependent on the specific urea derivative and the initial purity of the crude product. The values in this table are estimates based on literature for similar compounds.
Experimental Protocols
Protocol 1: Purification by Washing
-
Following the reaction, quench the mixture by adding it to water.
-
Stir the resulting suspension vigorously for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with generous amounts of water, dichloromethane (DCM), and then ethyl acetate (EtOAc).[2]
-
Dry the purified solid under vacuum.
Protocol 2: Recrystallization from Ethanol
-
Place the crude urea derivative in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid completely. It is advisable to add the solvent portion-wise to avoid using an excessive amount.[1]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher, depending on the polarity of the compound).
-
Procedure: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder. c. Pack the column with silica gel in the initial mobile phase. d. Carefully add the dried sample to the top of the column. e. Elute the column with the mobile phase gradient, collecting fractions. f. Monitor the fractions by TLC to identify those containing the pure product. g. Combine the pure fractions and evaporate the solvent under reduced pressure.
Mandatory Visualizations
Caption: General experimental workflow for the purification of ureas.
Caption: Troubleshooting decision tree for urea purification.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of [3-(Trifluoromethyl)phenyl]urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
Byproducts in sorafenib synthesis with 3-(Trifluoromethyl)phenyl isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of sorafenib, with a specific focus on byproducts generated when using 3-(trifluoromethyl)phenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for forming the urea bond in sorafenib?
The principal method for creating the urea linkage in sorafenib involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This reaction is typically conducted at room temperature under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.[1][2] Common solvents for this synthesis include chloroform and dichloromethane.[3][4]
Q2: What are the most common byproducts when using this compound in sorafenib synthesis?
The most frequently encountered byproducts include:
-
Symmetrical ureas: The primary symmetrical urea byproduct is 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea. This forms when the isocyanate reacts with water present in the reaction mixture.
-
Unreacted intermediates: Residual starting materials such as 4-chloro-3-(trifluoromethyl)aniline can remain as impurities.[5][6]
-
Positional isomers: Isomers of the isocyanate or the aniline starting material can lead to the formation of structurally related impurities, such as sorafenib impurity H, which is 4-[4-[[2-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide.[7][8]
Q3: How can I detect the presence of these byproducts in my reaction mixture?
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective analytical techniques for identifying and quantifying byproducts in sorafenib synthesis.[1][9] These methods allow for the separation and quantification of sorafenib from its impurities, ensuring the quality and purity of the final product.
Q4: Are there alternative synthesis routes that avoid the use of isocyanates?
Yes, to circumvent the use of hazardous isocyanates and minimize the formation of associated byproducts, alternative reagents can be employed. These include phosgene substitutes like carbonyldiimidazole (CDI) or the use of phenyl carbamates.[9] These methods offer a safer and sometimes more efficient route to the desired urea linkage.
Troubleshooting Guides
Issue 1: High Levels of Symmetrical Urea Byproduct
Possible Cause: The presence of water in the reaction is the primary cause for the formation of the symmetrical urea byproduct, 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea. The isocyanate group is highly reactive towards water.
Recommended Actions:
-
Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried before use. Use of anhydrous solvents is critical.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Adding the isocyanate solution dropwise to the amine solution can help to favor the desired reaction over the reaction with trace amounts of water.
Issue 2: Low Yield of Sorafenib
Possible Causes:
-
Suboptimal Reaction Temperature: While the reaction is typically performed at room temperature, significant deviations can affect the reaction rate and yield.
-
Incorrect Stoichiometry: An improper ratio of the amine and isocyanate can lead to incomplete conversion of the limiting reagent. A slight excess of the isocyanate is sometimes used to ensure full conversion of the more complex amine intermediate.[1][2]
-
Poor Quality of Reagents: Degradation or impurities in the starting materials can lead to lower yields.
Recommended Actions:
-
Temperature Control: Maintain a consistent reaction temperature, typically between 20-25°C.
-
Stoichiometric Ratio Optimization: Carefully control the stoichiometry of the reactants. A 1:1.1 to 1:1.2 ratio of the amine to isocyanate can be a good starting point for optimization.
-
Reagent Verification: Verify the purity of all starting materials using appropriate analytical techniques before commencing the synthesis.
Issue 3: Presence of Multiple Unidentified Impurities
Possible Causes:
-
Degradation of Starting Materials or Product: Sorafenib and its intermediates can be susceptible to degradation under certain conditions (e.g., exposure to light, acid, or base).
-
Side Reactions: Apart from symmetrical urea formation, other side reactions may occur, especially at elevated temperatures or in the presence of contaminants.
Recommended Actions:
-
Reaction Monitoring: Monitor the progress of the reaction using TLC or HPLC to identify the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Purification: If multiple impurities are present, purification by column chromatography or recrystallization may be necessary.
Quantitative Data
While specific quantitative data on byproduct formation as a function of reaction conditions is not extensively available in the public domain, the following table summarizes the impact of various parameters on the yield of the desired product, sorafenib. This can serve as a qualitative guide for optimizing reaction conditions to maximize yield and, by extension, minimize byproduct formation.
| Parameter | Condition | Effect on Sorafenib Yield | Reference |
| Solvent | Dichloromethane | Good | [6] |
| Toluene | Good | [1] | |
| Pyridine | Moderate | [1] | |
| Base (for carbamate route) | DABCO | Good | |
| Triethylamine | Good | [3] | |
| Temperature | Room Temperature | Optimal for isocyanate route | [2] |
| 80°C (for carbamate route) | Effective | [1] | |
| Atmosphere | Inert (Nitrogen) | Recommended to prevent side reactions | [2] |
Experimental Protocols
Protocol 1: Synthesis of Sorafenib using this compound
This protocol is a general guideline for the synthesis of sorafenib.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous dichloromethane.
-
Reaction: To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equivalents) in anhydrous dichloromethane dropwise at room temperature over 30 minutes.
-
Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with a small amount of methanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield pure sorafenib.
Protocol 2: HPLC Method for Analysis of Sorafenib and Impurities
This protocol provides a starting point for the analytical separation of sorafenib from its byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Reaction pathway for sorafenib synthesis and symmetrical urea byproduct formation.
Caption: Troubleshooting workflow for minimizing symmetrical urea byproduct.
References
- 1. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 2. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sorafenib EP Reference Standard CAS 284461-73-0 Sigma Aldrich [sigmaaldrich.com]
- 6. Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Isocyanate Reactions in Anhydrous Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during isocyanate reactions under anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: My isocyanate reaction has a low yield. What are the common initial checks I should perform?
A1: When troubleshooting low yields in isocyanate reactions, begin by systematically evaluating the most fundamental aspects of your experimental setup.[1][2]
-
Reagent Purity and Stability: Verify the purity of your isocyanate and other reactants. Isocyanates can degrade over time, especially if not stored properly under an inert atmosphere.[1]
-
Anhydrous Conditions: Ensure all glassware was rigorously dried, as isocyanates are highly sensitive to moisture.[1] Confirm that all solvents and reagents are anhydrous.
-
Stoichiometry: Double-check all calculations for reagent stoichiometry to rule out any measurement errors.[3]
-
Reaction Parameters: Confirm that the reaction was conducted at the intended temperature and for the appropriate duration.[3]
Q2: I observe an insoluble white precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The formation of an insoluble white precipitate is a common indicator of moisture contamination in your reaction.[4] Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[5] The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea, which is often insoluble in common organic solvents.[6]
To prevent urea formation:
-
Strict Moisture Control: The most critical factor is to maintain rigorously anhydrous conditions throughout the experiment.[6]
-
Anhydrous Solvents: Use high-purity, anhydrous solvents. Consider using solvents with low polarity, which can sometimes favor the desired urethane formation over the urea side reaction.[6]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[3][4]
-
Reagent Purity: Ensure that your alcohol or other nucleophile is as dry as possible.[6]
Q3: The viscosity of my prepolymer has increased significantly, and the molecular weight is higher than expected. What is the likely cause?
A3: This observation often points to the formation of allophanate or biuret linkages. These cross-links result from the reaction of excess isocyanate with urethane or urea groups, respectively, leading to branching and an increase in molecular weight and viscosity.[3][5] Allophanate formation is more prevalent at higher temperatures and with an excess of isocyanate.[6]
To troubleshoot this issue:
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve the desired reaction rate without promoting these side reactions. For many common isocyanates, keeping the temperature below 80°C is a good starting point.[6]
-
Stoichiometry Control: Use a precise stoichiometric ratio of isocyanate to alcohol. If a slight excess of isocyanate is necessary, consider adding it portion-wise to control its concentration.[3]
Q4: My reaction is sluggish or fails to initiate. What could be the problem?
A4: A slow or non-starting reaction can be due to several factors:
-
Presence of Inhibitors: Commercial isocyanates and polyols may contain inhibitors to prevent premature polymerization during storage. Consult the manufacturer's technical data sheet for information on the inhibitor and recommended removal procedures, which may involve purification by distillation or passing through a column of activated alumina.[3]
-
Insufficient or Inactive Catalyst: Many isocyanate reactions require a catalyst to proceed at a reasonable rate. The chosen catalyst may be inappropriate for your specific reactants or may have lost its activity.[3] Select a suitable catalyst based on the reactivity of your isocyanate and polyol. Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).[3] Ensure the catalyst is fresh and optimize its concentration.[3]
Troubleshooting Guides
Low Yield Diagnosis
A low yield can be frustrating, but a systematic approach can help identify the root cause.
References
Preventing dimerization of 3-(Trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 3-(Trifluoromethyl)phenyl isocyanate, with a primary focus on preventing its dimerization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dimerization?
A1: The dimerization of this compound is primarily driven by the high electrophilicity of the isocyanate carbon atom. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group on the phenyl ring significantly increases the partial positive charge on the isocyanate carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity accelerates the dimerization process, where two molecules of the isocyanate react to form a uretdione ring.
Q2: What are the common signs of dimerization in my sample of this compound?
A2: Dimerization can be indicated by several observations:
-
Appearance of a white solid: The dimer of this compound is a stable, white crystalline solid, while the monomer is a liquid. The formation of a precipitate in your liquid reagent is a strong indicator of dimerization.
-
Changes in spectroscopic data: In the Infrared (IR) spectrum, the appearance of a characteristic peak for the uretdione carbonyl group (around 1740-1780 cm⁻¹) and a decrease in the intensity of the isocyanate peak (around 2250-2270 cm⁻¹) suggest dimer formation. 1H NMR spectroscopy can also be used to detect the dimer, as the protons on the phenyl ring of the dimer will have different chemical shifts compared to the monomer.[1][2][3]
-
Reduced reactivity in subsequent reactions: If your reaction yield is lower than expected when using a stored container of this compound, it may be due to a significant portion of the monomer having converted to the less reactive dimer.
Q3: How can I store this compound to minimize dimerization?
A3: Proper storage is crucial to inhibit dimerization. Follow these guidelines:
-
Temperature: Store the reagent at a low temperature, typically between 2-8°C, as recommended by suppliers.[4] Lower temperatures slow down the dimerization kinetics.
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon. Isocyanates are sensitive to moisture, which can lead to the formation of unstable carbamic acids that decompose to amines and carbon dioxide. The resulting amines can catalyze dimerization.
-
Airtight Containers: Use tightly sealed containers to prevent exposure to atmospheric moisture and oxygen.
Troubleshooting Guides
Issue 1: Unexpected precipitate formation in the this compound reagent bottle.
-
Problem: A white solid has formed in the liquid reagent.
-
Probable Cause: Dimerization has occurred due to improper storage conditions (e.g., elevated temperature, exposure to moisture or catalysts).
-
Solution:
-
Assess the extent of dimerization: If the amount of solid is small, the remaining liquid may still be usable for some applications, but the exact concentration of the monomer will be unknown. For quantitative reactions, it is recommended to purify the isocyanate or use a fresh batch.
-
Issue 2: Low yield in a reaction where this compound is a reactant.
-
Problem: The reaction is not proceeding to completion, resulting in a low yield of the desired product.
-
Probable Cause:
-
Dimerization of the starting material: A significant portion of the isocyanate may have dimerized, reducing the concentration of the reactive monomer.
-
Competitive dimerization during the reaction: The reaction conditions (e.g., high temperature, presence of certain catalysts) may be promoting dimerization as a side reaction.
-
-
Solutions:
-
Verify the quality of the isocyanate: Before starting the reaction, check the reagent for any signs of dimerization. If in doubt, use a fresh bottle or a recently purified batch.
-
Optimize reaction conditions:
-
Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Catalyst: Avoid catalysts known to promote isocyanate dimerization, such as certain tertiary amines and phosphines. If a catalyst is necessary, select one that is highly selective for the desired reaction. For example, in urethane formation, a tin-based catalyst might be preferable to a tertiary amine if dimerization is a concern.
-
Solvent: Use a dry, aprotic solvent. The choice of solvent can influence the reaction rate and side reactions.
-
Order of addition: Add the this compound slowly to the reaction mixture containing the other reactant. This keeps the instantaneous concentration of the isocyanate low, minimizing self-reaction.[5][6][7][8]
-
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea Derivative while Minimizing Dimerization
This protocol describes the synthesis of a substituted urea by reacting this compound with a primary amine, incorporating measures to suppress dimer formation.
Materials:
-
This compound (freshly opened or purified)
-
Primary amine
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the primary amine in the anhydrous aprotic solvent in the flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate, dry flask, dissolve the this compound in the same anhydrous solvent.
-
Transfer the isocyanate solution to the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred amine solution at 0°C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction by adding a small amount of methanol to react with any remaining isocyanate.
-
Work up the reaction mixture as appropriate for the specific product being synthesized (e.g., extraction, crystallization).
Rationale for Minimizing Dimerization:
-
Low Temperature: The reaction is carried out at 0°C to reduce the rate of the dimerization side reaction.
-
Slow Addition: The dropwise addition of the isocyanate maintains a low concentration of the isocyanate in the reaction mixture, favoring the reaction with the amine over self-dimerization.
-
Inert Atmosphere: The use of an inert atmosphere prevents moisture from entering the reaction, which could lead to the formation of amines that can catalyze dimerization.
Data Presentation
Table 1: Influence of Reaction Conditions on Isocyanate Dimerization (Qualitative)
| Parameter | Condition to Minimize Dimerization | Rationale |
| Temperature | Low (e.g., 0°C or below) | Reduces the kinetic rate of the dimerization reaction. |
| Concentration | Keep isocyanate concentration low | Reduces the probability of two isocyanate molecules colliding and reacting. |
| Catalyst | Avoid basic catalysts (e.g., tertiary amines, phosphines) | These catalysts are known to strongly promote isocyanate dimerization. |
| Solvent | Dry, aprotic | Prevents reaction with water, which can form catalytic amines. |
| Atmosphere | Inert (Nitrogen, Argon) | Excludes moisture. |
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. This compound(329-01-1) 1H NMR spectrum [chemicalbook.com]
- 2. 2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE(2285-12-3) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of 3-(Trifluoromethyl)phenyl isocyanate
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-(trifluoromethyl)phenyl isocyanate. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected primary product of the hydrolysis of this compound?
The primary product of the complete hydrolysis of this compound is 3-(trifluoromethyl)aniline. The reaction proceeds via an unstable carbamic acid intermediate, which decarboxylates to yield the aniline and carbon dioxide.
Q2: What is the major side product I should be aware of during this reaction?
The most common and significant side product is 1,3-bis[3-(trifluoromethyl)phenyl]urea. This symmetrical urea is formed when the highly reactive this compound starting material reacts with the newly formed 3-(trifluoromethyl)aniline product.[1] This reaction is often faster than the complete hydrolysis of the isocyanate, especially if there is a localized high concentration of the aniline.
Q3: My reaction has produced a significant amount of a white, insoluble precipitate. What is it and how can I deal with it?
This precipitate is almost certainly the 1,3-bis[3-(trifluoromethyl)phenyl]urea side product. Diaryl ureas are notoriously insoluble in many common organic solvents and water.[2][3][4]
Troubleshooting Insoluble Urea Byproduct:
-
Filtration: The simplest method to remove the bulk of the urea is by filtration. Since the desired 3-(trifluoromethyl)aniline is a liquid and soluble in many organic solvents, the solid urea can be separated.
-
Solvent Selection for Washing: Wash the filtrate containing your desired aniline with a solvent in which the urea has very low solubility. Good choices include cold diethyl ether or dichloromethane.
-
Recrystallization: If the urea is a major component and needs to be purified for any reason, it can be recrystallized from a high-boiling point polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q4: How can I minimize the formation of the urea side product?
Minimizing the formation of 1,3-bis[3-(trifluoromethyl)phenyl]urea is key to achieving a high yield of 3-(trifluoromethyl)aniline. Here are some strategies:
-
Slow Addition: Add the this compound slowly to a large excess of the aqueous solution. This helps to ensure that the isocyanate reacts with water before it can encounter the aniline product.
-
Vigorous Stirring: Ensure efficient mixing to disperse the isocyanate quickly and prevent localized high concentrations of the aniline product.
Q5: What analytical techniques can I use to monitor the progress of the reaction and analyze the product mixture?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting isocyanate and the appearance of the aniline and urea products. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantitative analysis of the reaction mixture. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) can effectively separate the isocyanate, aniline, and urea.[8][9][10][11]
-
Spectroscopy (NMR and IR):
-
FT-IR: You can monitor the disappearance of the strong isocyanate (-N=C=O) peak, typically around 2250-2275 cm⁻¹, and the appearance of the N-H stretching bands of the aniline (around 3300-3500 cm⁻¹) and the C=O stretch of the urea (around 1630-1680 cm⁻¹).
-
¹H and ¹³C NMR: NMR spectroscopy is invaluable for confirming the structure of the final product and identifying any impurities.
-
Data Presentation
Table 1: Physical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key FT-IR Peaks (cm⁻¹) |
| This compound | C₈H₄F₃NO | 187.12 | Colorless to pale yellow liquid[8] | ~2270 (-N=C=O) |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12[12] | Colorless liquid[13] | ~3400, ~3300 (N-H stretch) |
| 1,3-bis[3-(Trifluoromethyl)phenyl]urea | C₁₅H₁₀F₆N₂O | 348.24 | White to off-white solid | ~3300 (N-H stretch), ~1650 (C=O stretch) |
Table 2: Solubility of 1,3-bis[3-(Trifluoromethyl)phenyl]urea
| Solvent | Solubility | Reference |
| Water | Very low | [2][3] |
| Diethyl Ether | Low | General knowledge |
| Dichloromethane | Low | General knowledge |
| Ethanol | Moderately soluble | [4] |
| Methanol | Moderately soluble | [4] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3-(Trifluoromethyl)aniline
-
Materials:
-
This compound
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Add a significant excess of deionized water to the flask and begin vigorous stirring.
-
Dissolve the this compound in a minimal amount of a water-miscible solvent like tetrahydrofuran (THF) or acetone to facilitate its addition to the aqueous phase.
-
Slowly add the isocyanate solution dropwise to the vigorously stirred water over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours to ensure complete hydrolysis.
-
Monitor the reaction by TLC until the starting isocyanate spot is no longer visible.
-
If a significant amount of the urea precipitate has formed, filter the reaction mixture.
-
Transfer the filtrate to a separatory funnel and make the solution basic (pH > 10) by carefully adding 1 M NaOH to deprotonate the anilinium salt.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-(trifluoromethyl)aniline.
-
The product can be further purified by vacuum distillation if necessary.
-
Protocol 2: HPLC Analysis of the Reaction Mixture
-
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with a suitable ratio of A:B (e.g., 70:30) and run a linear gradient to increase the percentage of B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Procedure:
-
Prepare standards of this compound, 3-(trifluoromethyl)aniline, and 1,3-bis[3-(trifluoromethyl)phenyl]urea of known concentrations.
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the components by comparing the peak areas to the calibration curves generated from the standards.
-
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Troubleshooting workflow for the hydrolysis and work-up procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
- 5. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]
- 8. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. cipac.org [cipac.org]
- 10. Separation of [3-(Trifluoromethyl)phenyl]urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. [3-(Trifluoromethyl)phenyl]urea | SIELC Technologies [sielc.com]
- 12. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 13. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 3-(Trifluoromethyl)phenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 3-(trifluoromethyl)phenyl isocyanate from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted this compound from my reaction mixture?
There are several common methods to remove unreacted isocyanates, including:
-
Scavenging: Employing solid-phase scavenger resins to selectively react with and remove the excess isocyanate.
-
Quenching: Adding a reactive small molecule (quenching agent) to the reaction mixture to convert the isocyanate into a more easily removable derivative.
-
Chromatography: Purifying the desired product using techniques like flash column chromatography.
-
Distillation: Removing the volatile isocyanate from a non-volatile product, although this can be challenging due to the reactivity of isocyanates at elevated temperatures.[1][2][3]
Q2: What are scavenger resins and how do they work for isocyanate removal?
Scavenger resins are solid supports, often silica-based or polymeric, that are functionalized with nucleophilic groups.[4][5][6][7] For isocyanate removal, resins with primary or secondary amine functionalities are highly effective.[4] The unreacted this compound covalently binds to the resin, and the resulting solid-bound urea can be easily removed by filtration.[6] This method simplifies purification by avoiding aqueous workups and chromatography.[6]
Q3: What are some common scavenger resins for isocyanate removal?
Several types of scavenger resins are commercially available. Amine-based scavengers are particularly effective for electrophiles like isocyanates.[4] Examples include aminopropyl-functionalized silica gel and polymer-supported tris(2-aminoethyl)amine.[6]
Q4: What is "quenching" and what reagents are suitable for quenching unreacted this compound?
Quenching involves adding a chemical reagent to the reaction mixture to react with the excess isocyanate.[8] Primary and secondary amines, such as dibutylamine or other simple amines, are effective quenching agents.[8] They react with the isocyanate to form a urea derivative, which can then be removed by standard purification techniques like chromatography or extraction. Alcohols can also be used, but the reaction to form carbamates is typically slower than the reaction with amines.
Q5: My purification by flash chromatography is not effectively separating my product from the unreacted isocyanate. What can I do?
If co-elution is an issue, consider converting the unreacted isocyanate into a more polar compound before chromatography. This can be achieved by quenching the reaction mixture with a small amount of a primary or secondary amine. The resulting urea will have a different polarity, facilitating chromatographic separation.
Troubleshooting Guides
Issue 1: Incomplete removal of isocyanate using a scavenger resin.
| Possible Cause | Troubleshooting Step |
| Insufficient scavenger | Increase the molar equivalents of the scavenger resin. A common starting point is 2-3 equivalents relative to the excess isocyanate. |
| Short reaction time | Extend the reaction time with the scavenger resin. Monitor the disappearance of the isocyanate peak by TLC, LC-MS, or IR spectroscopy (~2270 cm⁻¹ for the N=C=O stretch).[8] |
| Poor mixing | Ensure adequate agitation of the reaction mixture with the scavenger resin to maximize contact between the resin and the isocyanate. |
| Inappropriate solvent | Use a solvent that allows for good swelling of the resin (if polymeric) and solubility of the isocyanate.[6] |
Issue 2: Formation of side products after quenching.
| Possible Cause | Troubleshooting Step |
| Reactive quenching agent | The quenching agent may be reacting with your desired product. Choose a quenching agent that is selective for the isocyanate under your reaction conditions. |
| Excess quenching agent | Use only a slight excess of the quenching agent (e.g., 1.1-1.5 equivalents relative to the unreacted isocyanate). A large excess can complicate purification. |
| Temperature too high | The quenching reaction may be exothermic. Add the quenching agent slowly and cool the reaction mixture if necessary to prevent side reactions. |
Data Presentation
Table 1: Comparison of Common Scavenger Resins for Isocyanate Removal
| Scavenger Type | Functional Group | Target Electrophiles | Advantages |
| SiliaBond Amine (Si-NH₂) | Primary Amine | Acid chlorides, sulfonyl chlorides, isocyanates | High reactivity, broad applicability.[4] |
| SiliaMetS Diamine | Diamine | Metals, acids, acid chlorides, anhydrides, aldehydes, isocyanates | Effective for both metal and electrophile scavenging.[4] |
| SiliaMetS Triamine | Triamine | Metals, acid chlorides, isocyanates | High capacity for scavenging electrophiles.[4] |
| Polymer-supported Tris(2-aminoethyl)amine | Primary Amines | Isocyanates | High loading capacity. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Scavenger Resin
-
Reaction Completion: Once your primary reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), add the amine-functionalized scavenger resin to the reaction mixture. A typical starting point is to use 2-3 molar equivalents of the scavenger based on the initial excess of the isocyanate.
-
Scavenging: Stir the mixture at room temperature. The reaction time will vary depending on the specific resin and reaction conditions, but a typical duration is 2-4 hours.
-
Monitoring: Monitor the disappearance of the unreacted this compound by TLC, LC-MS, or IR spectroscopy.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the desired product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the crude product, now free of the unreacted isocyanate.
Protocol 2: Quenching of Unreacted this compound
-
Reaction Completion: After the primary reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching Agent Addition: Slowly add a primary or secondary amine (e.g., dibutylamine) to the reaction mixture. A slight excess (1.1-1.5 equivalents) relative to the unreacted isocyanate is recommended.
-
Quenching Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the consumption of the isocyanate using a suitable analytical technique.
-
Work-up and Purification: Proceed with your standard work-up procedure. The resulting urea derivative can be separated from the desired product by extraction or column chromatography.
Visualizations
Caption: Workflow for removing unreacted isocyanate using a scavenger resin.
Caption: Workflow for removing unreacted isocyanate using a quenching agent.
References
- 1. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. WO1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers - Google Patents [patents.google.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 3-(Trifluoromethyl)phenyl Isocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yield and overcoming challenges in reactions involving 3-(Trifluoromethyl)phenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a highly reactive compound widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its primary reactions involve nucleophilic addition to the isocyanate group. The most common reactions are:
-
Urea Formation: Reaction with primary or secondary amines to form substituted ureas. This is a key step in the synthesis of various biologically active molecules.
-
Carbamate (Urethane) Formation: Reaction with alcohols or phenols to yield carbamates.[2]
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[2] This newly formed amine can then react with another isocyanate molecule to produce a symmetric diaryl urea, which is often an undesired byproduct.[3]
Q2: My reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A2: Low yields in reactions with this compound can stem from several factors. The most critical aspect to control is the presence of moisture, as isocyanates are highly sensitive to water.[3] Other key factors include reagent purity, reaction temperature, solvent choice, and potential side reactions. A systematic approach to troubleshooting is recommended to identify and resolve the root cause of the low yield.
Q3: What are the common side reactions and byproducts observed in reactions with this compound?
A3: The most prevalent side reaction is the formation of a symmetrically disubstituted urea, arising from the reaction of the isocyanate with water present in the reaction medium.[3] This not only consumes the isocyanate, reducing the yield of the desired product, but also introduces a byproduct that can complicate purification. Other potential side reactions include the formation of allophanates (from the reaction of isocyanate with a urethane product) and biurets (from the reaction of isocyanate with a urea product), especially if an excess of the isocyanate is used. At elevated temperatures, isocyanates can also undergo self-polymerization to form trimers (isocyanurates).[4][5]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Urea/Carbamate Product
Symptoms:
-
Lower than expected isolated yield of the final product.
-
Presence of unreacted starting materials (amine/alcohol).
-
Formation of a significant amount of white precipitate (likely symmetric urea).
| Possible Cause | Recommended Action |
| Moisture Contamination | Dry all solvents and glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure starting materials, especially amines and alcohols, are anhydrous. |
| Incorrect Stoichiometry | Use a slight excess (e.g., 1.05-1.1 equivalents) of the this compound to ensure complete conversion of the nucleophile.[6] |
| Suboptimal Reaction Temperature | Reactions are often carried out at room temperature.[7] However, for less reactive nucleophiles, gentle heating (e.g., 50-80 °C) may be required.[8][9] Monitor the reaction for potential side reactions at higher temperatures. |
| Inappropriate Solvent | Aprotic solvents such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[2][9][10] The choice of solvent can influence reaction rate and solubility of reactants and products. |
| Presence of Inhibitors | Commercial isocyanates may contain inhibitors to prevent polymerization during storage. Consult the supplier's technical data sheet for information on inhibitor removal if necessary. |
Issue 2: Formation of Significant Amounts of White Precipitate (Symmetric Urea)
Symptoms:
-
A significant amount of insoluble white solid is observed in the reaction mixture.
-
The desired product yield is low, and a large portion of the isocyanate has been consumed.
| Possible Cause | Recommended Action |
| Reaction with Water | This is the most common cause. Rigorously exclude moisture from the reaction system by using anhydrous solvents, drying reagents, and maintaining an inert atmosphere.[3] |
| In-situ Amine Formation | The reaction of the isocyanate with water forms an amine, which then reacts with another isocyanate molecule.[2] |
Issue 3: Difficult Purification of the Final Product
Symptoms:
-
Co-elution of the desired product and byproducts during column chromatography.
-
Difficulty in crystallizing the final product.
-
Presence of baseline material or streaks on TLC.
| Possible Cause | Recommended Action |
| Symmetric Urea Byproduct | The symmetrically substituted urea is often less soluble and may precipitate out. It can sometimes be removed by filtration. If it is soluble, careful optimization of the mobile phase for column chromatography is required. A solvent system with a different polarity might be effective. |
| Residual Starting Materials | If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Drive the reaction to completion by adjusting stoichiometry or reaction time. |
| Allophanate/Biuret Formation | These byproducts are generally more polar than the desired urea or carbamate. They can often be separated by silica gel chromatography using a polar solvent system. |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of products derived from this compound and related isocyanates.
Table 1: Effect of Solvent and Temperature on Urea Synthesis
| Nucleophile | Isocyanate | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Aminophenol | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Toluene | 25-30 | 97.9 | [10] |
| 4-(4-Aminophenoxy)-N-methylpicolinamide | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Methylene Chloride | Room Temp. | 92 | [10] |
| Amine 11 | This compound | DMSO | Room Temp. | Not specified | [7] |
| 4-Aminophenol | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | DMF | 80 | Not specified | [2] |
Table 2: Effect of Catalyst on Isocyanate Reactions
| Isocyanate | Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenyl isocyanate | Butan-1-ol | Trifluoromethanesulfonic acid | Acetonitrile | 25 | Not specified (focus on mechanism) |
| Phenyl isocyanate | Methanol | Various Nitrogen-containing catalysts | Acetonitrile | 25 | Not specified (focus on mechanism) |
| Phenyl isocyanate | Cyclotrimerization | Praseodymium benzenethiolate complex | THF | Room Temp. | 77 (conversion) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Diaryl Ureas
This protocol is a general guideline for the reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Aromatic amine
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of the aromatic amine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask, add this compound (1.05-1.1 equivalents) dropwise at room temperature under an inert atmosphere.[7]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours to overnight.[7]
-
Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a suitable solvent.
-
If the product is soluble, the reaction mixture can be quenched by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/petroleum ether) or by silica gel column chromatography.[11]
Protocol 2: Synthesis of Carbamates from Alcohols
This protocol provides a general method for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol
-
Anhydrous aprotic solvent (e.g., THF or Dichloromethane)
-
Catalyst (optional, e.g., DMAP, Hunig's base)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
If a catalyst is used, add it to the alcohol solution (e.g., 5 mol% DMAP).[9]
-
Add this compound (1.05-1.1 equivalents) to the stirred solution. The addition can be done dropwise, especially if the reaction is exothermic.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.[9]
-
Once the reaction is complete, quench with a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.tue.nl [research.tue.nl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for 3-(Trifluoromethyl)phenyl Isocyanate Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst for reactions involving 3-(trifluoromethyl)phenyl isocyanate. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient experimentation.
Troubleshooting Guide
Unwanted side reactions, low yields, and inconsistent results can often be traced back to catalyst selection and reaction conditions. This guide addresses common issues encountered during reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive or Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific reactants or may have degraded. - Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. - Moisture Contamination: Water reacts with the isocyanate to form an unstable carbamic acid, which decomposes into an amine and CO2. This amine can then react with more isocyanate to form a stable urea, consuming the starting material.[1] | - Select a Suitable Catalyst: For polyurethane synthesis, organometallic catalysts like Dibutyltin Dilaurate (DBTDL) are highly effective. For other transformations, tertiary amines such as Triethylamine (TEA) or DABCO can be used.[2][3] - Optimize Catalyst Concentration: Typically, catalyst loading ranges from 0.01 to 1 mol% relative to the isocyanate. Empirical optimization is often necessary. - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Insoluble White Precipitate | - Urea Formation: This is a strong indicator of water contamination in the reaction mixture.[1] | - Rigorous Drying of Reagents and Solvents: Use freshly distilled solvents and dry reagents thoroughly before use. Karl Fischer titration can be used to quantify water content. |
| Gelation or Formation of an Insoluble Solid | - Isocyanurate Trimerization: In the presence of certain catalysts and at elevated temperatures, three isocyanate molecules can cyclize to form a highly stable isocyanurate ring, leading to cross-linking.[1] | - Control Reaction Temperature: Avoid excessive heating, as this can promote trimerization. - Catalyst Selection: Choose a catalyst that favors urethane formation over trimerization. Tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts.[2] |
| Higher than Expected Molecular Weight or Cross-linking | - Allophanate and Biuret Formation: Excess isocyanate can react with the urethane or urea linkages already formed, creating allophanate and biuret cross-links, respectively. | - Maintain Strict Stoichiometry: An accurate 1:1 ratio of isocyanate to hydroxyl groups is crucial for linear polymers. - Controlled Addition: If a slight excess of isocyanate is required, consider adding it portion-wise to control its concentration. |
| Reaction Stalls Before Completion | - Catalyst Deactivation: Impurities in the reactants or solvents (e.g., acids, water) can deactivate the catalyst. | - Purify Reactants: Ensure the purity of starting materials. - Fresh Catalyst: Use a fresh batch of catalyst to ensure its activity. |
Catalyst Performance Comparison (Qualitative)
While specific quantitative data for this compound is dispersed across various applications, the following table provides a general comparison of common catalysts for isocyanate reactions. The trifluoromethyl group, being electron-withdrawing, increases the reactivity of the isocyanate group, which may influence the optimal catalyst choice and reaction conditions.
| Catalyst | Typical Loading (mol%) | Relative Activity | Selectivity for Urethane Formation | Common Side Reactions Promoted | Key Considerations |
| Dibutyltin Dilaurate (DBTDL) | 0.01 - 0.5 | Very High | High | Allophanate, Biuret, Hydrolysis | Highly efficient but raises environmental and health concerns.[4][5] |
| Stannous Octoate | 0.1 - 1.0 | High | Moderate to High | Hydrolysis | Very active, but can be sensitive to oxidation and hydrolysis. |
| Triethylamine (TEA) | 0.5 - 5.0 | Moderate | Moderate | Trimerization (at higher temperatures) | A common and versatile base catalyst.[6][7] |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | 0.1 - 2.0 | High | High | Low tendency for trimerization | A highly active and selective amine catalyst. |
| Bismuth Carboxylates | 0.2 - 2.0 | Moderate to High | High | Less prone to side reactions than tin catalysts | Considered a more environmentally friendly alternative to organotin catalysts.[3] |
| Zirconium Complexes | 0.5 - 3.0 | Moderate | High | Low | Can be effective alternatives to tin catalysts.[8] |
Experimental Protocols
The following are representative protocols that can be adapted for specific research needs.
Protocol 1: Synthesis of a Urethane using DBTDL as a Catalyst
Objective: To synthesize a urethane from this compound and a primary alcohol using DBTDL as a catalyst.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-butanol)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous toluene
-
Anhydrous nitrogen or argon
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Dropping funnel
-
Septa and needles
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, all under a positive pressure of anhydrous nitrogen.
-
In the flask, dissolve the primary alcohol (1.0 equivalent) in anhydrous toluene.
-
Add DBTDL (0.1 mol%) to the alcohol solution.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous toluene.
-
Add the isocyanate solution dropwise to the stirred alcohol-catalyst mixture at room temperature over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude urethane product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Synthesis of a Polyurethane using a Tertiary Amine Catalyst
Objective: To synthesize a polyurethane from this compound and a diol using Triethylamine (TEA) as a catalyst.
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol)
-
Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous nitrogen or argon
-
Mechanical stirrer
-
Reaction kettle
Procedure:
-
In a reaction kettle equipped with a mechanical stirrer and under a nitrogen atmosphere, add the diol (1.0 equivalent) and anhydrous DMF.
-
Add TEA (1.0 mol%) to the diol solution and stir until homogeneous.
-
Slowly add this compound (1.0 equivalent) to the mixture under vigorous stirring.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.
-
Monitor the reaction by observing the increase in viscosity and by IR spectroscopy.
-
Once the reaction is complete, the polymer solution can be cast into a film or precipitated in a non-solvent like methanol to isolate the polyurethane.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning yellow? A1: Yellowing can sometimes occur in isocyanate reactions, especially at elevated temperatures or upon exposure to air and light. It can be due to the formation of colored byproducts from side reactions. Ensure the reaction is carried out under an inert atmosphere and consider using a lower reaction temperature.
Q2: Can I use a solvent other than those listed in the protocols? A2: Yes, but the solvent must be anhydrous and inert towards isocyanates. Common choices include toluene, tetrahydrofuran (THF), ethyl acetate, and N,N-dimethylformamide (DMF). Avoid protic solvents like alcohols (unless it is a reactant) and water.
Q3: How does the trifluoromethyl group on the phenyl ring affect the reaction? A3: The trifluoromethyl group is a strong electron-withdrawing group. This makes the carbon atom of the isocyanate group more electrophilic and thus more reactive towards nucleophiles. This increased reactivity may allow for milder reaction conditions (e.g., lower catalyst loading or temperature) compared to unsubstituted phenyl isocyanate.
Q4: Is it possible to run the reaction without a catalyst? A4: While the reaction between an isocyanate and a nucleophile can proceed without a catalyst, it is often very slow, especially with less reactive nucleophiles.[9] A catalyst is generally required to achieve a reasonable reaction rate and high conversion.
Q5: How do I remove the catalyst from my final product? A5: For organometallic catalysts like DBTDL, removal can be challenging and often requires column chromatography. Amine catalysts like TEA can sometimes be removed by washing the organic product solution with a dilute aqueous acid solution, provided the product is not acid-sensitive.
Visualizations
Caption: A decision workflow for selecting a catalyst for this compound reactions.
Caption: A generalized experimental workflow for catalyzed reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 5. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Technical Support Center: Stability of 3-(Trifluoromethyl)phenyl isocyanate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-(Trifluoromethyl)phenyl isocyanate in various solvents. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound solutions.
Q1: I observe a white precipitate forming in my stock solution of this compound. What is it and how can I prevent it?
A1: The white precipitate is likely a disubstituted urea. This is a classic indicator of water contamination in your solvent.[1] Isocyanates are highly reactive with water, leading to the formation of an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The amine subsequently reacts with another isocyanate molecule to form the insoluble urea. To prevent this, it is crucial to use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) when preparing and storing your solutions.
Q2: My reaction with this compound is sluggish or fails to go to completion. What are the possible causes?
A2: Several factors can contribute to slow or incomplete reactions:
-
Moisture Contamination: As mentioned above, water will consume your isocyanate, reducing the effective concentration available for your desired reaction.
-
Solvent Choice: The polarity of the solvent can influence reaction rates. While aprotic solvents are necessary to prevent degradation, their polarity can still affect the reaction kinetics.
-
Purity of Reactants: Ensure your other reactants are free from water and other nucleophilic impurities.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and degradation.[2] Optimization of the reaction temperature is often necessary.
Q3: Can I store solutions of this compound? If so, for how long and under what conditions?
A3: While it is always best to use freshly prepared solutions, short-term storage is possible under stringent conditions. Solutions should be prepared in anhydrous aprotic solvents and stored in a tightly sealed container with an inert gas headspace (e.g., argon or nitrogen) at a low temperature (2-8°C). The stability will depend on the solvent and the rigorous exclusion of moisture. It is recommended to re-analyze the concentration of the isocyanate solution by titration or HPLC if it has been stored for more than a few days.
Q4: I am observing inconsistent results when using the same batch of this compound. What could be the issue?
A4: Inconsistent results often point to issues with handling and storage. Ensure that the main stock bottle is properly sealed and stored under an inert atmosphere. Each time the bottle is opened, there is a risk of introducing atmospheric moisture. Consider aliquoting the isocyanate into smaller, single-use vials to maintain the integrity of the bulk material.
Stability of this compound in Different Solvents
The stability of this compound is highly dependent on the type of solvent used. The primary mode of degradation is reaction with nucleophiles, particularly those containing active hydrogens.
Protic Solvents (e.g., Water, Alcohols, Amines)
This compound is highly unstable in protic solvents. It will react readily with these solvents to form various byproducts.
-
Water: Reacts to form an unstable carbamic acid, which decomposes to 3-(trifluoromethyl)aniline and carbon dioxide. The aniline then rapidly reacts with another molecule of the isocyanate to form N,N'-bis(3-(trifluoromethyl)phenyl)urea.[1]
-
Alcohols: React to form urethanes (carbamates). This reaction is the basis for the synthesis of many polyurethane materials.[3]
-
Amines: React vigorously to form ureas.
Due to this high reactivity, protic solvents should be strictly avoided for dissolving and storing this compound unless they are intended as reactants.
Aprotic Solvents (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN))
In theory, this compound is stable in truly anhydrous and inert aprotic solvents. However, in practice, trace amounts of water are often present, leading to slow degradation over time. The rate of this degradation will depend on the water content of the solvent and the storage conditions.
| Solvent Type | Examples | General Stability and Handling Considerations |
| Aprotic, Non-polar | Toluene, Hexane | Good choice for inertness. Ensure the solvent is rigorously dried, as they can still contain trace moisture. |
| Aprotic, Ethereal | Tetrahydrofuran (THF), Diethyl ether | Commonly used, but can contain peroxides which may initiate unwanted side reactions. THF is also hygroscopic and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use for maximum stability. |
| Aprotic, Halogenated | Dichloromethane (DCM), Chloroform | Generally good for dissolving the isocyanate. Must be dried and stored over molecular sieves to remove moisture and acidic impurities. |
| Aprotic, Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | These solvents are more polar and can sometimes accelerate reactions. They are also hygroscopic and must be thoroughly dried before use. |
Key Takeaway: For applications where the stability of the isocyanate solution is critical, it is imperative to use freshly distilled, anhydrous aprotic solvents and to work under a dry, inert atmosphere.
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Titration
This method is suitable for determining the concentration of a freshly prepared or stored solution of the isocyanate. The principle involves reacting the isocyanate with an excess of a standard solution of di-n-butylamine. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.[4][5]
Materials:
-
This compound solution in a suitable anhydrous aprotic solvent (e.g., toluene).
-
Standardized 1 M di-n-butylamine in toluene.
-
Standardized 0.5 M hydrochloric acid (aqueous or in isopropanol).
-
Toluene (anhydrous).
-
Methanol or Isopropanol.
-
Magnetic stirrer and stir bar.
-
Burette (50 mL).
-
Pipettes and glassware.
-
Potentiometric titrator or a pH meter with a suitable electrode (optional, for potentiometric endpoint detection).
-
Indicator (e.g., bromophenol blue) if performing manual titration.
Procedure:
-
Blank Titration: a. To a clean, dry Erlenmeyer flask, add 20.00 mL of the standardized 1 M di-n-butylamine solution and 20 mL of anhydrous toluene. b. Stopper the flask and stir for 15 minutes at room temperature. c. Add 50 mL of methanol or isopropanol and a few drops of indicator (if using). d. Titrate with the standardized 0.5 M HCl solution until the endpoint is reached (color change or inflection point in potentiometric titration). e. Record the volume of HCl used (V_blank).
-
Sample Titration: a. Accurately weigh approximately 1-2 g of the this compound solution into a clean, dry Erlenmeyer flask. b. Add 20.00 mL of the standardized 1 M di-n-butylamine solution. c. Stopper the flask and stir for 15 minutes at room temperature to ensure complete reaction. d. Add 50 mL of methanol or isopropanol and a few drops of indicator (if using). e. Titrate with the standardized 0.5 M HCl solution until the endpoint is reached. f. Record the volume of HCl used (V_sample).
Calculation:
The isocyanate content (%NCO) can be calculated using the following formula:
%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample
Where:
-
V_blank = volume of HCl for blank titration (mL)
-
V_sample = volume of HCl for sample titration (mL)
-
N_HCl = Normality of the HCl solution (mol/L)
-
4.202 = milliequivalent weight of the NCO group * 100
-
W_sample = weight of the sample (g)
Protocol 2: Monitoring the Stability of this compound in Solution by HPLC
This protocol outlines a general procedure for a stability study of this compound in a chosen solvent over time. The isocyanate is derivatized to a stable urea derivative for analysis.
Materials:
-
This compound.
-
Anhydrous solvent of interest (e.g., THF, DCM, ACN, Toluene).
-
Derivatizing agent solution (e.g., 1-(2-methoxyphenyl)piperazine (MOPP) or di-n-butylamine (DBA) in a suitable solvent).
-
HPLC system with a UV detector.
-
HPLC column (e.g., C18 reverse-phase).
-
Mobile phase (e.g., acetonitrile/water gradient).
-
Volumetric flasks and pipettes.
-
Autosampler vials.
Procedure:
-
Preparation of Stock Solution: a. In a glovebox or under a stream of inert gas, prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the anhydrous solvent to be tested. b. Divide the stock solution into several sealed vials for analysis at different time points. Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time Point Sampling and Derivatization: a. At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot of the stock solution. b. Immediately add an excess of the derivatizing agent solution. The reaction to form the stable urea derivative is typically rapid. c. Dilute the derivatized sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis: a. Prepare a calibration curve using standards of the derivatized this compound of known concentrations. b. Inject the prepared samples from each time point into the HPLC system. c. Monitor the chromatogram at a suitable wavelength (e.g., 242 nm). d. Quantify the peak corresponding to the derivatized isocyanate using the calibration curve.
-
Data Analysis: a. Plot the concentration of this compound remaining versus time. b. From this data, you can determine the rate of degradation and the half-life of the isocyanate in the specific solvent under the tested conditions.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
Work-up procedures for reactions involving 3-(Trifluoromethyl)phenyl isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)phenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the possible causes and solutions?
A1: Low reactivity in isocyanate reactions can stem from several factors. A primary concern is the purity of reagents and the reaction conditions. Ensure all starting materials, especially the amine or alcohol, are free from impurities. The presence of moisture is a significant issue, as it can consume the isocyanate (see Troubleshooting Guide below). Additionally, if the nucleophilicity of your amine or alcohol is low, the reaction may require heating or the use of a catalyst.
For less reactive nucleophiles, consider adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to activate the nucleophile. In some cases, a catalyst like dibutyltin dilaurate (DBTDL) can be employed, though it should be used with caution to avoid promoting side reactions.
Q2: I observe the formation of a white, insoluble precipitate in my reaction mixture. What is it and how can I avoid it?
A2: The formation of a white, insoluble solid is a common issue and is most likely a disubstituted urea.[1] This byproduct forms when this compound reacts with water. The isocyanate first hydrolyzes to form 3-(trifluoromethyl)phenylamine, which is a nucleophile and rapidly reacts with another molecule of the isocyanate to produce the insoluble urea.
To prevent this, it is crucial to conduct the reaction under strictly anhydrous conditions. This includes using dry solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Glassware should be oven-dried or flame-dried before use.
Q3: How can I quench the reaction and remove unreacted this compound during work-up?
A3: To quench the reaction and remove excess this compound, a nucleophilic scavenging agent can be added. A common and effective method is to add a small amount of a primary or secondary amine, such as dibutylamine or piperidine, at the end of the reaction. These amines react quickly with the remaining isocyanate to form a urea derivative that can be easily separated during purification. Alternatively, adding a small amount of methanol will convert the isocyanate to a more soluble carbamate.
Q4: What are the recommended methods for purifying the urea or urethane products derived from this compound?
A4: The purification method will depend on the physical properties of your product.
-
Precipitation/Filtration: Many urea derivatives, especially symmetrical ones, have low solubility in common organic solvents and may precipitate directly from the reaction mixture upon formation or after cooling.[2] The solid can then be collected by filtration and washed with a suitable solvent to remove impurities.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. The choice of solvent will depend on the product's solubility. Common solvents for recrystallizing ureas include ethanol, methanol, acetone, or mixtures with water. For trifluoromethyl-substituted ureas, solvent systems like ethyl acetate/petroleum ether can also be effective.
-
Column Chromatography: If the product is an oil or a solid that is difficult to recrystallize, silica gel column chromatography is a suitable purification method.[1] A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent can be adjusted based on the polarity of the product.
-
Aqueous Work-up/Extraction: For products that are soluble in a water-immiscible organic solvent, a standard aqueous work-up can be performed. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water, dilute acid (to remove basic impurities), and brine. The organic layer is then dried and concentrated.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low or No Product Formation | 1. Moisture Contamination: Water reacts with the isocyanate, consuming it and forming an unreactive urea.[1] 2. Low Nucleophilicity of Substrate: The amine or alcohol is not reactive enough. 3. Impurities in Starting Materials: Contaminants can inhibit the reaction. | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[1] 2. Increase Reactivity: Use a catalyst (e.g., DBTDL for urethanes) or a non-nucleophilic base. Consider heating the reaction. 3. Purify Starting Materials: Ensure the purity of your amine/alcohol and the isocyanate. |
| Formation of White Precipitate | Reaction with Water: Formation of insoluble 1,3-bis(3-(trifluoromethyl)phenyl)urea.[1] | Strict Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use an inert atmosphere.[1] |
| Reaction Bubbling/Foaming | CO₂ Evolution: The reaction of isocyanate with water produces an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas.[3] | Vent the Reaction: Do not run the reaction in a sealed vessel. Investigate and eliminate the source of moisture. |
| Multiple Products Observed by TLC/LCMS | 1. Side Reactions: Formation of allophanates (from urethanes) or biurets (from ureas) if excess isocyanate is used.[4] 2. Trimerization: Isocyanates can trimerize to form isocyanurates, especially at high temperatures or in the presence of certain catalysts. | 1. Control Stoichiometry: Use a 1:1 ratio of isocyanate to nucleophile. If a slight excess of isocyanate is needed, add it portion-wise.[4] 2. Control Temperature: Avoid excessive heating. Choose catalysts that favor urethane/urea formation over trimerization. |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble: The product does not precipitate from the reaction mixture. 2. Emulsion during Extraction: Formation of a stable emulsion during aqueous work-up. | 1. Modify Work-up: After quenching, concentrate the reaction mixture and attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes). If this fails, use column chromatography. 2. Break Emulsion: Add brine to the aqueous layer to increase its ionic strength. If the emulsion persists, filter the mixture through a pad of Celite. |
Experimental Protocols
General Protocol for the Synthesis of a Urea Derivative
This protocol describes a general method for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.0 eq).
-
Dissolve the amine in an appropriate volume of anhydrous solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LCMS.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, quench any unreacted isocyanate by adding a small amount of a scavenging amine (e.g., a few drops of dibutylamine) and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
Visualizations
Caption: General workflow for the synthesis of ureas from this compound.
Caption: Decision-making process for troubleshooting moisture-related issues.
References
- 1. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 3. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3-(Trifluoromethyl)phenyl]urea | SIELC Technologies [sielc.com]
Technical Support Center: Analysis of 3-(Trifluoromethyl)phenyl Isocyanate Reactions by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(trifluoromethyl)phenyl isocyanate and analyzing its reaction mixtures using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound reaction mixtures.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | 1. Injector Issue: The sample may not have been injected. | 1. Purge the injector and ensure the sample loop is filled correctly. Check for any blockages in the injector or associated tubing. |
| 2. Detector Issue: The detector lamp may be off or have low energy. | 2. Ensure the detector is on and the lamp has sufficient energy. Replace the lamp if necessary. | |
| 3. Sample Degradation: this compound is highly reactive and may have degraded. | 3. Prepare fresh samples immediately before analysis. Ensure the solvent used for dilution is anhydrous and free of nucleophiles (e.g., amines, alcohols). | |
| Ghost Peaks | 1. Contamination: Contamination in the mobile phase, injection system, or column. | 1. Flush the column with a strong solvent. Prepare a fresh mobile phase. Clean the injector. |
| 2. Carryover: Residue from a previous injection. | 2. Run a blank gradient after each sample injection to wash the column. Include a final wash step in gradient analyses to remove strongly retained compounds. | |
| Peak Tailing | 1. Column Overload: Injecting too much sample. | 1. Dilute the sample and inject a smaller volume. |
| 2. Secondary Interactions: Silanol interactions with the stationary phase. | 2. Use a mobile phase with a buffer or an ion-pairing agent. Consider using a column with end-capping. | |
| 3. Column Contamination: Strongly retained impurities on the column. | 3. Flush the column with a strong solvent or use the appropriate restoration procedure. | |
| Peak Fronting | 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Dilute the sample in the mobile phase whenever possible. |
| 2. Column Collapse: The stationary phase has been damaged. | 2. Replace the column. | |
| Split Peaks | 1. Clogged Inlet Frit: Particulate matter has blocked the column inlet. | 1. Reverse and flush the column (disconnected from the detector). If the problem persists, replace the inlet frit or the column. |
| 2. Column Void: A void has formed at the head of the column. | 2. Replace the column. | |
| Shifting Retention Times | 1. Mobile Phase Composition Change: Inaccurate mobile phase preparation or evaporation of a volatile component. | 1. Prepare fresh mobile phase. Ensure mobile phase bottles are capped. |
| 2. Flow Rate Inconsistency: Pump malfunction or leak. | 2. Check for leaks in the pump and fittings. Purge the pump to remove air bubbles. | |
| 3. Column Temperature Fluctuation: Inconsistent column temperature. | 3. Use a column oven to maintain a constant temperature. | |
| High Backpressure | 1. Blockage in the System: Clogged frit, column, or tubing. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace the clogged component. |
| 2. Precipitated Buffer: Buffer from the mobile phase has precipitated. | 2. Flush the system with water, then an appropriate organic solvent. Ensure the buffer is soluble in the mobile phase composition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction?
A1: this compound is highly reactive towards nucleophiles. Common impurities include:
-
Symmetrical Urea: Formed when the isocyanate reacts with water to form an unstable carbamic acid, which decomposes to 3-(trifluoromethyl)phenylamine. This amine then rapidly reacts with another molecule of the isocyanate.
-
Unsymmetrical Ureas: Formed if other primary or secondary amines are present in the reaction mixture.
-
Urethanes (Carbamates): Result from the reaction with alcohols.
-
Dimers and Trimers: Formed through self-reaction (polymerization) of the isocyanate, especially in the presence of certain catalysts or at elevated temperatures.
Q2: How can I prevent the formation of urea impurities during sample preparation for HPLC?
A2: To minimize the formation of urea impurities, it is crucial to use anhydrous solvents for sample dilution. The presence of even trace amounts of water can lead to the hydrolysis of the isocyanate and subsequent urea formation. Prepare samples immediately before analysis to reduce the time for potential degradation.
Q3: What type of HPLC column is best suited for this analysis?
A3: A reversed-phase C18 or C8 column is typically a good starting point for the analysis of this compound and its common impurities. These columns provide good separation based on the hydrophobicity of the analytes.
Q4: What is a typical mobile phase for this separation?
A4: A common mobile phase for separating aromatic isocyanates and their derivatives is a mixture of acetonitrile (ACN) and water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. A gradient elution, starting with a higher percentage of water and increasing the percentage of ACN, is usually necessary to elute both the more polar starting materials and the more non-polar, larger impurities like dimers and trimers.
Q5: Why am I seeing new peaks appear in my chromatogram over time when analyzing the same sample?
A5: The appearance of new peaks over time is likely due to the instability of this compound in your sample solvent. If the solvent contains trace amounts of water or other nucleophiles, the isocyanate will continue to react, forming new impurities. It is essential to analyze samples as quickly as possible after preparation and to use high-purity, anhydrous solvents.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This method provides a starting point for the separation of this compound from its potential impurities.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-18.1 min: 95-50% B, 18.1-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute the reaction mixture in anhydrous acetonitrile to a suitable concentration. |
Protocol 2: Sample Derivatization for Isocyanate Quantification
Due to the high reactivity of isocyanates, derivatization is often employed for accurate quantification. This protocol uses a common derivatizing agent, 1-(2-methoxyphenyl)piperazine (MOPP).
-
Prepare Derivatizing Solution: Dissolve an excess of MOPP in anhydrous toluene.
-
Sample Reaction: Add a known volume of the this compound reaction mixture to the derivatizing solution.
-
Reaction Time: Allow the reaction to proceed for at least 30 minutes at room temperature. The isocyanate will react with MOPP to form a stable urea derivative.
-
Quenching: Quench any remaining MOPP with a suitable reagent if necessary.
-
HPLC Analysis: Analyze the resulting stable urea derivative by HPLC using a method similar to Protocol 1. The derivative will have a strong UV chromophore, enhancing detection.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting decision tree for HPLC analysis.
Technical Support Center: Characterization of Unexpected Products in Isocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of unexpected products during isocyanate reactions.
Frequently Asked Questions (FAQs)
Q1: Why are isocyanate reactions so sensitive to moisture?
A1: Isocyanates (-NCO) are highly electrophilic and readily react with nucleophiles, including compounds containing active hydrogen atoms such as water. The reaction with water forms an unstable carbamic acid intermediate, which then decomposes into a primary amine and carbon dioxide gas. This newly formed amine is highly reactive and can consume a second isocyanate molecule to create a stable, and often insoluble, disubstituted urea. This side reaction not only consumes the isocyanate, reducing the yield of the desired product, but the generation of CO2 can cause foaming, and the insoluble urea byproduct can complicate purification.[1]
Q2: What are the common signs of water contamination in my isocyanate reaction?
A2: The primary indicators of moisture contamination include:
-
Formation of a white precipitate: This is typically the insoluble urea byproduct.[1]
-
Unexpected gas evolution (foaming): This is due to the release of carbon dioxide during the decomposition of the carbamic acid intermediate.[1][2]
-
Lower than expected yield: The isocyanate is consumed by the side reaction with water instead of the desired reaction with your intended nucleophile.[1]
-
Inconsistent reaction kinetics: The presence of water and the subsequent formation of amines can lead to complex and unpredictable reaction rates.[1]
Q3: My reaction mixture's viscosity has increased significantly more than expected. What could be the cause?
A3: A sharp increase in viscosity often points to the formation of allophanate or biuret linkages. These occur when excess isocyanate reacts with the N-H groups of already formed urethane or urea linkages, respectively. This leads to branching and cross-linking within the polymer, which in turn increases the molecular weight and viscosity. Allophanate formation is particularly favored at elevated temperatures.[2][3]
Q4: I've observed the formation of a gel or an insoluble solid in my reaction. What is the likely cause?
A4: Gel formation is often a result of excessive cross-linking. A primary cause is the trimerization of the isocyanate to form highly stable isocyanurate rings, especially in the presence of certain catalysts and at elevated temperatures.[3] Another possibility is extensive allophanate or biuret formation, as mentioned in the previous question, which can also lead to a highly cross-linked network.[3] If a di-isocyanate is used, reaction with water can lead to the formation of polyureas, which can also result in oligomerization and gelling.[4]
Troubleshooting Guides
Issue 1: Formation of a White, Insoluble Precipitate
| Possible Cause | Recommended Action |
| Moisture Contamination | The most common cause is the reaction of the isocyanate with water to form an insoluble urea byproduct.[1] |
| Moisture Control: Maintain strictly anhydrous (dry) conditions. Use high-purity, anhydrous solvents and ensure all glassware is thoroughly dried.[1] | |
| Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[1] | |
| Reagent Purity: Ensure that the alcohol, amine, or other nucleophilic reactant is as dry as possible. Consider using moisture scavengers if necessary.[2] |
Issue 2: Unexpected Increase in Viscosity or Gel Formation
| Possible Cause | Recommended Action |
| Allophanate/Biuret Formation | Excess isocyanate can react with urethane or urea linkages, causing branching and cross-linking.[3] |
| Stoichiometry Control: Maintain a strict 1:1 stoichiometric ratio of isocyanate to alcohol/amine. If a slight excess of isocyanate is necessary, consider adding it portion-wise to control its concentration.[3] | |
| Temperature Control: Keep the reaction temperature as low as reasonably possible to achieve the desired reaction rate without promoting these side reactions. For many common isocyanates, maintaining the temperature below 80°C is a good starting point.[2] Allophanate formation is known to increase dramatically with modest increases in reaction temperature.[5] | |
| Isocyanate Trimerization | Certain catalysts and elevated temperatures can promote the self-condensation of isocyanates to form cross-linked isocyanurate trimers.[3] |
| Catalyst Selection: Choose a catalyst that favors urethane or urea formation over trimerization. Tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts.[3] | |
| Temperature Management: Carefully control the reaction temperature to avoid exceeding the threshold for trimerization. |
Quantitative Data on Side Reactions
The formation of unexpected byproducts is often influenced by reaction conditions. The following tables summarize some quantitative data on these effects.
Table 1: Effect of Temperature on Allophanate Formation
| Reaction Temperature (°C) | Nitrogen as Allophanate (%) |
| Low Temperature | Negligible |
| 145 | ~10 |
Source: Adapted from literature data on polyurethane prepolymer synthesis.[5]
Table 2: Influence of Catalyst on Isocyanate Trimerization
| Catalyst | Selectivity for Trimerization | General Conditions |
| Potassium Acetate | High | Effective for promoting the trimerization process.[6] |
| Potassium 2-ethylhexanoate | High | Effective for promoting the trimerization process.[6] |
| Tertiary Amines | Lower than alkali metal salts | Can also catalyze the reaction but may be less selective.[6][7] |
| Quaternary Ammonium Bases | Variable | Can be very sensitive to concentration.[7] |
| Aluminum Complexes | Highly Selective | Can achieve quantitative conversion to the trimer with low catalyst loadings under mild conditions.[8] |
Experimental Protocols
Protocol 1: Determination of Isocyanate (NCO) Content by Titration
This method is used to determine the percentage of unreacted isocyanate groups in a sample.
Apparatus:
-
Magnetic stirrer and stir bar
-
500 mL conical flask
-
100 mL and 250 mL measuring cylinders
-
25 mL pipette
-
Burette
-
Automatic Titrator (optional, for potentiometric titration)[9]
Reagents:
-
Dry Toluene
-
1 N Hydrochloric Acid (HCl) standard solution
-
Rectified Spirit (95.6% Ethanol)
-
Bromophenol Blue indicator
-
Di-n-butylamine (DBA)/Toluene mixture (e.g., 1.0 N)[10]
Procedure:
-
Accurately weigh approximately 2.0 g of the sample into a clean, dry 500 mL conical flask.[9][10]
-
Add 100 mL of dry toluene and 200 mL of rectified spirit to the flask.[10]
-
After the sample has completely dissolved, add 25 mL of the Di-butylamine/Toluene mixture to the flask using a pipette.[10]
-
Add 7-8 drops of Bromophenol Blue indicator.[10]
-
If necessary, gently heat the solution while stirring to ensure complete dissolution.[10]
-
Cool the solution to room temperature.
-
Titrate the solution with the standard 1 N HCl solution until the endpoint is reached (indicated by a color change of the indicator).[10]
-
Perform a blank determination by following the same procedure but without the sample. Add 100 mL of Toluene, 200 mL of rectified spirit, and 25 mL of the DBA/Toluene mixture with the indicator and titrate with the 1 N HCl solution.[10]
Calculation:
% NCO = [(B - S) x N x 4.2] / W
Where:
-
B = Volume of HCl used in the blank titration (mL)
-
S = Volume of HCl used with the sample titration (mL)
-
N = Normality of the HCl solution
-
W = Weight of the sample (g)
-
4.2 is a calculation constant representing (molecular weight of NCO * 100) / 1000.[10]
Protocol 2: Identification of Side Products by FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and can be used to monitor the progress of isocyanate reactions and identify byproducts.
Methodology:
-
Acquire an FTIR spectrum of the initial reaction mixture (time = 0).
-
Periodically withdraw aliquots from the reaction mixture and acquire their FTIR spectra.
-
Monitor the disappearance of the characteristic isocyanate peak and the appearance of new peaks corresponding to the desired product and any unexpected byproducts.
Key Spectral Regions and Assignments:
| Functional Group | Wavenumber (cm⁻¹) | Appearance/Disappearance |
| Isocyanate (-N=C=O) | 2250 - 2275 | Disappears as the reaction progresses.[11][12] |
| Urethane (-NH-C=O)-O- | ~3300 (N-H stretch), ~1700 (C=O stretch) | Appears as the desired product is formed.[13] |
| Urea (-NH-C=O-NH-) | ~1660 (C=O stretch) | Appears in the presence of moisture.[14] |
| Allophanate | --- | Can be identified by specific shifts in the N-H and C=O regions, though peak assignment can be complex.[5] |
| Isocyanurate (trimer) | ~1680 (C=O stretch of the ring) | Appears if trimerization occurs. |
Note: The exact peak positions can vary depending on the specific molecular structure and hydrogen bonding.
Protocol 3: Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, provides detailed structural information and can be used to definitively identify and quantify unexpected products.
Methodology:
-
Isolate the product mixture from the reaction.
-
Dissolve a sample of the product in a suitable deuterated solvent.
-
Acquire ¹H, ¹³C, and/or ¹⁵N NMR spectra.
-
Analyze the chemical shifts and signal integrations to identify and quantify the different species present.
Characteristic Chemical Shifts:
| Product | Nucleus | Approximate Chemical Shift (ppm) | Notes |
| Urethane | ¹H (N-H) | 5.0 - 8.5 | Broad signal, position is concentration and solvent dependent. |
| Urea | ¹H (N-H) | 6.0 - 9.5 | Can overlap with urethane N-H signals.[15] |
| Allophanate | ¹H (N-H) | Distinct from urethane N-H | Can be observed as a separate signal, for example around 10.3 ppm in some systems.[5] |
| Biuret | ¹H (N-H) | Distinct from urea N-H | The presence of biuret groups can be confirmed by comparing spectra with known standards.[15] |
| Isocyanurate | ¹³C (C=O) | ~149 | Characteristic signal for the carbonyl carbon in the isocyanurate ring. |
Note: ¹⁵N NMR can be particularly useful for distinguishing between different nitrogen environments (urethane, urea, allophanate, biuret), but may require specialized techniques due to lower sensitivity.[16]
Visualizations
Caption: Common side reactions of isocyanates.
Caption: Troubleshooting workflow for unexpected products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chemintech.ru [chemintech.ru]
- 7. researchgate.net [researchgate.net]
- 8. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 9. hiranuma.com [hiranuma.com]
- 10. How to Calculate Free NCO Content Percentage [chemicalslearning.com]
- 11. azom.com [azom.com]
- 12. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with 3-(Trifluoromethyl)phenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)phenyl isocyanate. The information is designed to help manage the exothermic nature of its reactions and address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound exothermic?
A1: The isocyanate group (-N=C=O) is highly electrophilic, making it very reactive toward nucleophiles such as amines, alcohols, and water. The formation of stable urethane or urea bonds is an energetically favorable process, releasing significant heat. The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, which can further increase the electrophilicity of the isocyanate carbon, potentially leading to a more vigorous reaction compared to unsubstituted phenyl isocyanate.
Q2: What are the primary hazards associated with the exothermic reactions of this compound?
A2: The main hazards include:
-
Thermal Runaway: An uncontrolled increase in temperature can lead to a rapid acceleration of the reaction rate, generating heat faster than it can be dissipated. This can cause the reaction mixture to boil, leading to a dangerous increase in pressure inside the reaction vessel and the potential for an explosion.[1]
-
Formation of Side Products: High temperatures can promote the formation of unwanted and often insoluble side products like allophanates and biurets, which can complicate purification and reduce the yield of the desired product.[2]
-
Release of Toxic Vapors: A runaway reaction can lead to the release of unreacted this compound, which is toxic and has a pungent odor.[3]
Q3: What common reagents are incompatible with this compound and will cause a strong exothermic reaction?
A3: A wide range of nucleophilic compounds are incompatible and will react exothermically. These include, but are not limited to:
-
Amines (primary and secondary)
-
Alcohols
-
Water
-
Strong acids and bases (can also catalyze polymerization)[3]
-
Thiols
-
Phenols[3]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase Upon Reagent Addition
Possible Cause:
-
The rate of addition of the nucleophile is too fast.
-
The initial temperature of the reaction mixture is too high.
-
The concentration of the reactants is too high.
-
Inadequate cooling or stirring.
Solution:
-
Stop the Addition: Immediately cease the addition of the nucleophile.
-
Enhance Cooling: Increase the efficiency of the cooling bath. If using an ice bath, ensure it is well-mixed and has sufficient ice. For larger scale reactions, a cryostat may be necessary for precise temperature control.
-
Increase Stirring Rate: Ensure the reaction mixture is being stirred vigorously to promote even heat distribution and efficient heat transfer to the cooling bath.
-
Dilute the Reaction Mixture: If safe and practical, add a pre-chilled, inert solvent to dilute the reactants and help absorb the heat.
Issue 2: Formation of a White Precipitate During the Reaction
Possible Cause:
-
This is often due to the presence of moisture in the reactants or solvent, leading to the formation of an insoluble urea byproduct. Water reacts with the isocyanate to form a carbamic acid, which then decomposes to an amine and carbon dioxide. The amine then rapidly reacts with another isocyanate molecule to form a urea.[2][4]
Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and ensure all starting materials are dry.[4]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]
-
Solvent Choice: Consider using a less polar solvent, as this can sometimes disfavor the side reaction with trace amounts of water.[2]
Issue 3: Reaction Temperature Continues to Rise Even After Stopping Reagent Addition (Potential Runaway)
Possible Cause:
-
The reaction has reached a critical point where the heat generated is self-sustaining and accelerating.
Emergency Action Plan:
-
Alert Personnel: Immediately inform colleagues and the lab supervisor of the situation.
-
Remove Heating Source: If any heating is being applied, remove it immediately.
-
Maximum Cooling: Apply maximum cooling to the reaction vessel. This may involve adding dry ice or acetone to the cooling bath.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, a quench may be necessary. Have a pre-prepared, cold quenching solution readily available.
-
Evacuation: If the situation cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Data Presentation
Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₃NO | [5] |
| Molecular Weight | 187.12 g/mol | [5] |
| Boiling Point | 54 °C at 11 mmHg | [5] |
| Density | 1.359 g/mL at 25 °C | [5] |
| Flash Point | 58 °C (closed cup) | [5] |
Reactivity and Incompatibility Data
| Reactant Class | Reactivity | Potential Hazards |
| Primary/Secondary Amines | Highly Exothermic | Rapid temperature and pressure increase. |
| Alcohols | Exothermic | Temperature increase, potential for side reactions at elevated temperatures. |
| Water | Highly Exothermic | Forms insoluble urea and generates CO₂ gas, leading to pressure buildup.[3][4] |
| Strong Acids/Bases | Exothermic | Can catalyze vigorous polymerization.[3] |
Experimental Protocols
Protocol for a Controlled Reaction with a Primary Amine
This protocol provides a general guideline for reacting this compound with a primary amine while managing the exothermic reaction.
1. Materials and Setup:
-
This compound
-
Primary amine
-
Anhydrous, inert solvent (e.g., THF, Toluene)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
-
Cooling bath (e.g., ice-water or dry ice-acetone).
2. Procedure:
-
Preparation: Ensure all glassware is rigorously dried. Assemble the reaction apparatus and purge with a dry, inert gas (e.g., Nitrogen or Argon).
-
Initial Charge: In the reaction flask, dissolve the primary amine in the anhydrous solvent and cool the solution to 0 °C using an ice-water bath.
-
Isocyanate Solution: In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.
-
Controlled Addition: Add the isocyanate solution dropwise to the stirred amine solution. Monitor the internal reaction temperature closely. Maintain the temperature below 10 °C throughout the addition. The rate of addition should be adjusted to ensure the temperature does not rise rapidly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, IR spectroscopy to observe the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Quenching: Once the reaction is complete, any excess isocyanate can be quenched by the slow addition of a small amount of a secondary amine (e.g., dibutylamine) or an alcohol (e.g., isopropanol).
Emergency Quenching Protocol for a Runaway Reaction
This protocol is for emergency use only when a reaction is proceeding uncontrollably.
1. Quenching Agent:
-
A solution of a less reactive amine (e.g., a secondary amine like dibutylamine) or an alcohol (e.g., isopropanol) in an inert, high-boiling point solvent, pre-chilled to a low temperature.
2. Procedure:
-
Safety First: Ensure you are wearing appropriate personal protective equipment (PPE), including a face shield, and have a fire extinguisher and safety shower nearby.
-
Rapid Cooling: If possible, add the quenching solution quickly but carefully to the runaway reaction to both consume the isocyanate and absorb heat.
-
Do Not Seal: Never seal a vessel that is undergoing a runaway reaction, as pressure can build up rapidly.[6]
-
Ventilation: Ensure the reaction is taking place in a well-ventilated fume hood to handle any vapor release.
Visualizations
Caption: Workflow for Managing Exothermic Isocyanate Reactions.
Caption: Troubleshooting Decision Tree for Isocyanate Reactions.
References
Validation & Comparative
A Comparative Guide to Trifluoromethylphenyl Isocyanate Isomers as Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three structural isomers of trifluoromethylphenyl isocyanate (TFPI) — 2-TFPI, 3-TFPI, and 4-TFPI — for their application as derivatizing agents in analytical chemistry. Derivatization is a critical step in the analysis of many compounds, particularly for enhancing volatility, improving chromatographic separation, and increasing detection sensitivity in techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The choice of derivatizing agent can significantly impact the success and reliability of an analytical method. This document offers a comparative overview of the physical properties, expected reactivity, and a general experimental protocol for the use of TFPI isomers, supported by data where available.
Introduction to Trifluoromethylphenyl Isocyanates
Trifluoromethylphenyl isocyanates are highly reactive compounds that readily form stable urea derivatives with primary and secondary amines, and urethane derivatives with alcohols and phenols. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing group, enhances the electrophilicity of the isocyanate carbon, making these reagents particularly effective for derivatization. The position of the -CF3 group on the phenyl ring (ortho, meta, or para) influences the steric and electronic properties of the isocyanate, which in turn affects its reactivity and the characteristics of the resulting derivatives.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the three TFPI isomers is presented in Table 1. These properties are essential for handling the reagents and for developing analytical methods.
| Property | 2-Trifluoromethylphenyl Isocyanate | 3-Trifluoromethylphenyl Isocyanate | 4-Trifluoromethylphenyl Isocyanate |
| CAS Number | 2285-12-3 | 329-01-1 | 1548-13-6 |
| Molecular Formula | C₈H₄F₃NO | C₈H₄F₃NO | C₈H₄F₃NO |
| Molecular Weight | 187.12 g/mol | 187.12 g/mol | 187.12 g/mol |
| Boiling Point | Not available | 54 °C at 11 mmHg | 58-59 °C at 10 mmHg |
| Density | 1.238 g/mL at 25 °C | 1.359 g/mL at 25 °C | 1.31 g/mL at 25 °C |
| Refractive Index | n20/D 1.4755 | n20/D 1.467 | n20/D 1.474 |
Comparative Performance as Derivatizing Agents
While direct comparative studies on the analytical performance of the three TFPI isomers are limited in the scientific literature, we can infer their relative performance based on established principles of chemical reactivity. The key factors to consider are the electronic effects and steric hindrance imparted by the position of the trifluoromethyl group.
Reactivity:
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing. This effect is most pronounced when it is in the para position (4-TFPI) due to resonance, making the isocyanate carbon more electrophilic and thus more reactive towards nucleophiles like amines and alcohols. The meta position (3-TFPI) also experiences a strong inductive electron-withdrawing effect. The ortho position (2-TFPI) will have a slightly less pronounced electronic effect on the isocyanate group compared to the para isomer.
-
Steric Hindrance: The ortho-substituent in 2-TFPI is expected to cause significant steric hindrance, potentially slowing down the derivatization reaction, especially with bulky analytes. 3-TFPI will have less steric hindrance than the ortho isomer, and 4-TFPI will have the least steric hindrance of the three.
Based on these principles, the expected order of reactivity is:
4-TFPI > 3-TFPI > 2-TFPI
Stability of Derivatives:
Experimental Protocol: General Procedure for Derivatization
The following is a general protocol for the derivatization of primary and secondary amines using a TFPI isomer. This protocol should be optimized for specific applications, including the choice of solvent, reaction temperature, and time.
Materials:
-
Analyte solution (containing primary or secondary amines)
-
Trifluoromethylphenyl isocyanate isomer (2-TFPI, 3-TFPI, or 4-TFPI)
-
Anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate, toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Heating block or water bath
-
Vortex mixer
-
GC-MS or HPLC system for analysis
Procedure:
-
Sample Preparation: Evaporate a known volume of the analyte solution to dryness under a gentle stream of inert gas.
-
Reconstitution: Reconstitute the dried residue in a small volume of anhydrous aprotic solvent (e.g., 100 µL).
-
Derivatization: Add an excess of the chosen TFPI isomer (e.g., 10-50 µL) to the sample solution. The amount of derivatizing agent may need to be optimized.
-
Reaction: Cap the reaction vial tightly and vortex briefly. Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 15-60 minutes). The optimal temperature and time will depend on the reactivity of the specific isomer and the analyte.
-
Cooling and Dilution: After the reaction is complete, cool the vial to room temperature. Dilute the sample with the appropriate solvent for the analytical instrument.
-
Analysis: Inject an aliquot of the diluted sample into the GC-MS or HPLC system for analysis.
Experimental Workflow Diagram:
Caption: General workflow for the derivatization of analytes using TFPI isomers.
Logical Relationship of Factors Influencing Derivatization
The choice of the optimal TFPI isomer and reaction conditions is a balance of several interconnected factors.
Caption: Factors influencing the selection and performance of TFPI isomers.
Conclusion and Recommendations
The selection of the most appropriate trifluoromethylphenyl isocyanate isomer for a specific derivatization application depends on the nature of the analyte and the analytical requirements.
-
4-Trifluoromethylphenyl isocyanate (4-TFPI) is likely the most reactive of the three isomers due to favorable electronic effects and minimal steric hindrance. It is a good starting point for most applications, especially when rapid and complete derivatization is required.
-
3-Trifluoromethylphenyl isocyanate (3-TFPI) offers a balance between reactivity and potentially different chromatographic properties of its derivatives compared to 4-TFPI, which might be advantageous in certain separation scenarios.
-
2-Trifluoromethylphenyl isocyanate (2-TFPI) is expected to be the least reactive due to steric hindrance from the ortho-trifluoromethyl group. This lower reactivity might be beneficial for selective derivatization in complex mixtures or for analytes that are prone to side reactions with more reactive agents. However, more forcing reaction conditions (higher temperature or longer reaction time) may be necessary to achieve complete derivatization.
For all isomers, it is crucial to perform optimization studies to determine the ideal reaction conditions for each specific analyte and matrix to ensure reliable and reproducible results. The information and general protocol provided in this guide serve as a valuable starting point for researchers and scientists in developing robust analytical methods using trifluoromethylphenyl isocyanate derivatizing agents.
Reactivity Face-Off: 3-(Trifluoromethyl)phenyl Isocyanate vs. Phenyl Isocyanate in Nucleophilic Additions
A detailed comparison of the reactivity of 3-(Trifluoromethyl)phenyl isocyanate and phenyl isocyanate, supported by experimental data and protocols, for researchers and professionals in drug development and materials science.
In the realm of organic synthesis, particularly in the development of pharmaceuticals and advanced polymers, the choice of reagents is paramount to achieving desired reaction kinetics and product characteristics. Phenyl isocyanates are a critical class of reagents widely employed for the formation of urea and carbamate linkages through nucleophilic addition reactions. The reactivity of the isocyanate group can be finely tuned by the electronic nature of substituents on the phenyl ring. This guide provides a comprehensive comparison of the reactivity of this compound and the parent phenyl isocyanate, offering valuable insights for researchers and chemists.
The trifluoromethyl group (-CF₃) at the meta-position of the phenyl ring in this compound significantly enhances its reactivity towards nucleophiles compared to the unsubstituted phenyl isocyanate. This heightened reactivity is attributed to the strong electron-withdrawing nature of the -CF₃ group, which increases the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack.
Quantitative Comparison of Reactivity
The impact of the trifluoromethyl substituent on the reaction rate can be quantitatively assessed through kinetic studies and the application of the Hammett equation, which relates reaction rates to the electronic properties of substituents.
| Parameter | Phenyl Isocyanate | This compound | Data Source |
| Structure | C₆H₅NCO | m-CF₃C₆H₄NCO | N/A |
| Hammett Sigma Constant (σ) | 0 (Reference) | 0.43 | [1][2] |
| Relative Rate Constant (k/k₀) | 1 | ~1.8 (Estimated) | Theoretical |
| Reaction with n-Butanol (k₂ at 25°C) | 0.033 L mol⁻¹ min⁻¹ | Not directly reported, but expected to be significantly higher | [3] |
Note: The relative rate constant for this compound is an estimation based on the Hammett equation (log(k/k₀) = σρ) and a typical reaction constant (ρ) for the reaction of phenyl isocyanates with alcohols, which is approximately 0.8.
Electronic Effects on Reactivity
The difference in reactivity stems from the electronic influence of the substituent on the stability of the transition state during the nucleophilic attack on the isocyanate group.
Caption: Electronic effects on the reactivity of phenyl isocyanates.
The electron-withdrawing trifluoromethyl group in the meta position of this compound enhances the electrophilicity of the isocyanate carbon, leading to a faster reaction rate with nucleophiles.
Experimental Protocols
To quantitatively compare the reactivity of these two isocyanates, a kinetic study of their reaction with an alcohol, such as n-butanol, can be performed. The disappearance of the isocyanate can be monitored over time using techniques like titration or chromatography.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of isocyanate reactions.
Detailed Methodologies
1. Materials:
-
Phenyl Isocyanate (≥98%)
-
This compound (≥97%)
-
n-Butanol (anhydrous, ≥99.5%)
-
Toluene (anhydrous, ≥99.8%)
-
n-Butylamine (≥99.5%)
-
Acetonitrile (HPLC grade)
-
Dibutylamine (for titration method)
-
Hydrochloric acid (standardized solution, for titration method)
2. Reaction Procedure (for HPLC analysis):
-
Prepare stock solutions of the isocyanate (e.g., 0.1 M) and n-butanol (e.g., 0.1 M) in anhydrous toluene in separate, dry, sealed flasks.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25°C) in a water bath.
-
To initiate the reaction, rapidly add a known volume of the n-butanol solution to the isocyanate solution with vigorous stirring.
-
Start a timer immediately upon mixing.
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a solution of n-butylamine in acetonitrile (e.g., 1 mL of a 0.1 M solution). The excess n-butylamine will rapidly react with the remaining isocyanate to form a stable urea derivative.
-
Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the N-butyl-N'-phenylurea or N-butyl-N'-(3-trifluoromethylphenyl)urea formed.
3. Alternative Titration Method to Determine Isocyanate Concentration:
-
At each time point, quench the aliquot in a flask containing a known excess of a standard solution of dibutylamine in a suitable solvent.
-
Allow the reaction between the remaining isocyanate and dibutylamine to go to completion (typically a few minutes).
-
Back-titrate the unreacted dibutylamine with a standardized solution of hydrochloric acid using a suitable indicator or a potentiometric endpoint.[4]
-
The amount of isocyanate at each time point can be calculated from the amount of dibutylamine consumed.
Conclusion
The presence of a trifluoromethyl group at the meta-position of the phenyl ring unequivocally increases the reactivity of the isocyanate functional group towards nucleophilic attack. This is a direct consequence of the strong electron-withdrawing inductive effect of the -CF₃ group. For applications requiring faster reaction times, lower reaction temperatures, or reactions with less reactive nucleophiles, this compound is a superior choice over phenyl isocyanate. Conversely, for applications where a more controlled or slower reaction is desired, the less reactive phenyl isocyanate may be more suitable. The selection between these two reagents should, therefore, be guided by the specific kinetic requirements of the intended application. The experimental protocols provided herein offer a robust framework for researchers to quantify these reactivity differences in their own systems.
References
A Comparative Guide to the Validation of 3-(Trifluoromethyl)phenyl Isocyanate for Alcohol Analysis by GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of alcohols is a critical aspect of many analytical workflows. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but often requires derivatization to improve the volatility and chromatographic behavior of polar alcohol analytes. This guide provides a comparative overview of 3-(Trifluoromethyl)phenyl isocyanate (TFPI) as a derivatizing agent for alcohol analysis, benchmarked against other common derivatization strategies.
Introduction to Alcohol Derivatization for GC-MS
Direct analysis of alcohols by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity.[1] Derivatization mitigates these issues by chemically modifying the alcohol's hydroxyl group, rendering the analyte more volatile and amenable to GC analysis.[2] The ideal derivatizing agent should react quickly and completely, form a stable derivative, and enhance the detectability of the analyte. Common derivatization methods include silylation, acylation, and alkylation.[2]
This compound (TFPI) as a Derivatizing Agent
TFPI belongs to the isocyanate class of reagents, which react with alcohols to form stable carbamate derivatives. The trifluoromethyl group on the phenyl ring is an electron-withdrawing group, which can activate the isocyanate functionality, leading to a more rapid reaction. While specific validation data for this compound in GC-MS alcohol analysis is not extensively published, its performance can be inferred from structurally similar compounds. For instance, p-tolyl isocyanate has been shown to have a derivatization efficiency of over 99% for pinacolyl alcohol, with a 10-fold increase in GC-MS signal sensitivity. Furthermore, other activated phenyl isocyanates, such as 2-nitro-4-(trifluoromethyl) phenyl isocyanate, have been noted for their nearly instantaneous and quantitative reactions with alcohols.
The reaction of TFPI with an alcohol proceeds as follows:
Caption: Derivatization of an alcohol with this compound (TFPI) to form a stable carbamate derivative.
Comparison of Derivatizing Agents
The choice of derivatizing agent is crucial and depends on the specific alcohol, the sample matrix, and the desired analytical performance. The following table summarizes the performance characteristics of TFPI (inferred) and other common derivatizing agents.
| Derivatizing Agent Class | Example Reagent | Reaction Speed | Derivative Stability | Key Advantages | Potential Disadvantages |
| Isocyanates | This compound (TFPI) | Very Fast (inferred) | High | Rapid reaction, high efficiency, enhanced sensitivity. | Moisture sensitive, potential for side reactions. |
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Fast | Moderate | Versatile for many functional groups, good volatility.[1] | Derivatives can be moisture sensitive. |
| Acylating Agents (Anhydrides) | Heptafluorobutyric anhydride (HFBA) | Fast | High | Stable derivatives, excellent for electron capture detection.[3] | Can produce acidic byproducts. |
| Acylating Agents (Acid Chlorides) | Benzoyl Chloride | Moderate | High | Forms stable derivatives, can improve chromatographic resolution.[4] | Slower reaction times compared to anhydrides. |
Quantitative Performance Data Comparison
A direct quantitative comparison of validated methods is essential for selecting the appropriate derivatizing agent. The following table presents typical validation parameters for different derivatization approaches for the analysis of various analytes, including alcohols and other polar compounds, by GC-MS. Data for TFPI is not available and is therefore omitted.
| Parameter | Silylation (BSTFA) | Acylation (PFBHA) | Alkylation (BF3 in Ethanol) |
| Analyte Class | Phenols | Carbonyls | Carboxylic Acids |
| LOD | - | 0.003 - 3.44 µg/L | 0.19 - 2.51 ppb |
| LOQ | - | 0.010 - 10.4 µg/L | 0.28 - 5.46 ppb |
| Linearity (R²) | >0.99 (typical) | >0.99 | - |
| Precision (RSD%) | <15% (typical) | < 9.2% | 3.2 - 17.2% |
| Accuracy (Recovery %) | - | 80 - 118% | - |
| Reference | [5] | [5] | [6] |
Experimental Protocols
Derivatization of Alcohols with this compound (TFPI)
This protocol is a representative procedure based on general isocyanate derivatization methods.
Materials:
-
Alcohol standard or sample extract in an aprotic solvent (e.g., acetonitrile, dichloromethane).
-
This compound (TFPI) solution (e.g., 10% in acetonitrile).
-
Pyridine (optional, as a catalyst).
-
GC-MS grade solvent for dilution (e.g., hexane).
Procedure:
-
In a 2 mL autosampler vial, add 100 µL of the alcohol standard or sample.
-
Add 100 µL of the TFPI solution.
-
If necessary, add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. (Reaction is expected to be rapid).
-
Dilute the sample to the final desired concentration with hexane.
-
The sample is now ready for GC-MS analysis.
Caption: Experimental workflow for alcohol derivatization using TFPI.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the carbamate derivative.
Conclusion
This compound holds significant promise as a derivatizing agent for the GC-MS analysis of alcohols. Based on the performance of structurally similar isocyanates, TFPI is expected to offer rapid and highly efficient derivatization, leading to the formation of stable carbamate derivatives with enhanced GC-MS response. While dedicated validation studies for TFPI are needed to establish definitive performance metrics such as LOD and LOQ, the available data on related compounds suggests it could be a valuable tool for researchers requiring sensitive and robust alcohol quantification. When compared to other derivatization chemistries like silylation and acylation with anhydrides, TFPI offers the advantage of a potentially faster and more efficient reaction. The choice of the optimal derivatizing agent will ultimately depend on the specific analytical requirements, including the nature of the alcohol, the complexity of the sample matrix, and the required sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. weber.hu [weber.hu]
- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Isocyanate Reagents for Amine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amines is critical across various fields, including pharmaceutical development, environmental analysis, and industrial quality control. One effective method for amine analysis involves derivatization with isocyanate reagents. This process converts primary and secondary amines into stable urea derivatives, which can then be readily analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.[1][2] This guide provides a comparative overview of common isocyanate reagents, detailing their performance, applications, and the experimental protocols for their use.
The fundamental principle of this quantification method lies in the highly efficient and specific reaction between the electrophilic carbon atom of the isocyanate group (-N=C=O) and the nucleophilic amine.[1] This reaction forms a stable urea linkage, and the choice of isocyanate reagent can influence the reactivity, selectivity, and detection sensitivity of the resulting derivative.[3]
Comparative Analysis of Isocyanate Reagents
The selection of an appropriate isocyanate reagent depends on the specific amine of interest, the sample matrix, and the analytical instrumentation available. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to electron-withdrawing effects that stabilize the transition state.[1]
| Reagent | Type | Relative Reactivity | Key Characteristics & Applications | Detection Method |
| Phenyl Isocyanate (PI) | Aromatic | High | A common, highly reactive monofunctional isocyanate. Often used as a model compound in reactivity studies and for derivatizing primary and secondary amines to form stable phenylurea derivatives for LC-MS analysis.[4][5] | LC-MS/MS, HPLC-UV |
| Toluene Diisocyanate (TDI) | Aromatic | Very High | A difunctional isocyanate, primarily used in polyurethane production.[4] Its high reactivity makes it suitable for derivatizing diamines or for applications requiring a bifunctional linker. The two isocyanate groups exhibit different reactivities.[3] | LC-MS/MS, HPLC-UV |
| Hexamethylene Diisocyanate (HDI) | Aliphatic | Moderate | A common aliphatic diisocyanate. Less reactive than aromatic isocyanates like TDI and MDI.[3] Used in applications where the higher reactivity of aromatic isocyanates may lead to side reactions. The resulting derivatives are suitable for LC-MS analysis.[4] | LC-MS/MS |
| Isophorone Diisocyanate (IPDI) | Aliphatic | Moderate | A cycloaliphatic diisocyanate with two isocyanate groups of differing reactivity.[3] Its structure provides good stability. It is used in coatings and as a derivatizing agent for amines in complex matrices.[6] | LC-MS/MS |
| Methylene bisphenyl Diisocyanate (MDI) | Aromatic | Very High | One of the most widely used aromatic diisocyanates in industry.[1] Its high reactivity and rigid structure make it an effective derivatization agent for robust urea formation, detectable at low levels.[7] | LC-MS/MS |
Experimental Protocols
Below are detailed methodologies for the derivatization of amines using an isocyanate reagent and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Amine Derivatization with Phenyl Isocyanate (PI)
This protocol outlines the general procedure for derivatizing a sample containing primary or secondary amines with Phenyl Isocyanate for LC-MS/MS analysis.
Materials and Reagents:
-
Phenyl Isocyanate (PI) solution (e.g., 1 mg/mL in a dry, aprotic solvent like acetonitrile or toluene)
-
Sample containing the amine analyte
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water
-
Vials for reaction and analysis
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation: Accurately measure a known volume or weight of the sample and dissolve or dilute it in a suitable solvent to a known final volume.
-
Derivatization Reaction:
-
In a clean vial, combine 100 µL of the prepared sample with 100 µL of the Phenyl Isocyanate solution.
-
Ensure the isocyanate is in molar excess to drive the reaction to completion.
-
Vortex the mixture gently and allow it to react at room temperature (or slightly elevated temperature, e.g., 40-60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization. The reaction of primary aliphatic amines can be nearly instantaneous.[5]
-
-
Reaction Quench (Optional): To consume excess Phenyl Isocyanate, a small amount of a primary alcohol like methanol can be added.
-
Sample Dilution: Dilute the reaction mixture with the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration suitable for LC-MS/MS analysis.
-
Analysis: Inject the diluted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Derivatized Amines
This protocol provides typical conditions for the chromatographic separation and mass spectrometric detection of the urea derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm particle size) is commonly used.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the derivatized amines.
-
Column Temperature: 40°C.[8]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions: The specific precursor ion [M+H]⁺ of the derivatized amine and its corresponding product ions must be determined by infusing a standard of the derivatized analyte.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analytes.
Visualizations
Chemical Reaction Pathway
The core of the quantification method is the chemical reaction between an isocyanate and a primary amine. This reaction proceeds rapidly to form a highly stable N,N'-disubstituted urea derivative, which is then quantified.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Direct determination of isocyanates and amines as degradation products in the industrial production of polyurethane-coated wire - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pcimag.com [pcimag.com]
- 4. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Amine-Reactive Reagents in Quantitative Proteomics: Evaluating 3-(Trifluoromethyl)phenyl isocyanate Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the precise and efficient labeling of proteins and peptides is paramount for accurate comparative analysis. Amine-reactive reagents, which primarily target the N-terminus of peptides and the ε-amino group of lysine residues, are a cornerstone of many quantitative strategies. This guide provides an objective comparison of 3-(Trifluoromethyl)phenyl isocyanate, a potential but less documented labeling reagent, with established alternatives such as Tandem Mass Tags (TMT) and N-Hydroxysuccinimide (NHS) Esters. The comparative analysis is supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for your research needs.
Introduction to Amine-Reactive Labeling in Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Chemical labeling with amine-reactive compounds is a popular strategy that allows for the differential labeling of samples, which can then be combined and analyzed together, reducing variability. The ideal amine-reactive reagent should exhibit high reactivity and specificity towards primary amines under mild conditions, result in stable covalent bonds, and be compatible with downstream mass spectrometry analysis.
This compound: A Potential Reagent
This compound belongs to the isocyanate family of compounds, which are known to react with primary amines to form stable urea linkages. While its direct and widespread application in mainstream proteomics is not extensively documented, its chemical cousin, phenyl isocyanate (PIC), has been utilized for the quantitative analysis of peptides.[1][2][3] Isotopic versions of PIC (e.g., d5- or 13C6-labeled) have been successfully employed to label the N-termini of peptides for relative quantification by mass spectrometry.[1][2][4]
The trifluoromethyl group in this compound is an electron-withdrawing group, which is expected to enhance the reactivity of the isocyanate moiety towards nucleophilic attack by primary amines. This could potentially lead to faster and more efficient labeling of peptides compared to unsubstituted phenyl isocyanate. However, without specific experimental data on its performance in proteomics workflows, its efficacy, potential side reactions, and impact on peptide fragmentation in a mass spectrometer remain to be thoroughly characterized.
Established Alternatives: TMT and NHS Esters
For a comprehensive comparison, we will evaluate this compound against two widely adopted classes of amine-reactive reagents: Tandem Mass Tags (TMT) and N-Hydroxysuccinimide (NHS) Esters.
-
Tandem Mass Tags (TMT): These are isobaric labeling reagents, meaning that peptides labeled with different TMT tags have the same nominal mass and are indistinguishable in the initial MS1 scan. Upon fragmentation (MS/MS), reporter ions with unique masses are generated, allowing for the relative quantification of peptides from different samples.[5][6][7] TMT reagents are available in various multiplexing capacities (e.g., 6-plex, 10-plex, 16-plex), enabling the simultaneous analysis of multiple samples.[5]
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are another common class of amine-reactive reagents that form stable amide bonds with primary amines.[8][9][10] They are often used to conjugate proteins and peptides with various tags, including fluorophores, biotin, and other small molecules for a variety of applications.[9][11] In quantitative proteomics, NHS esters are typically used in isotopic labeling strategies, where "light" and "heavy" versions of the reagent are used to label different samples.
Performance Comparison
The following table summarizes the key performance characteristics of this compound (based on the properties of phenyl isocyanate) and the established alternatives.
| Feature | This compound (Inferred) | Tandem Mass Tags (TMT) | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Isocyanate | NHS Ester | NHS Ester |
| Target Residues | N-terminus, Lysine | N-terminus, Lysine | N-terminus, Lysine |
| Bond Formed | Urea | Amide | Amide |
| Multiplexing | Typically 2-plex with isotopic labels | Up to 16-plex | Typically 2-plex with isotopic labels |
| Quantification | MS1 Level (based on precursor ion intensities) | MS2 Level (based on reporter ion intensities) | MS1 Level (based on precursor ion intensities) |
| Reaction pH | Neutral to slightly basic (e.g., pH 7.5-8.5) | Basic (e.g., pH 8.0-9.0)[11] | Basic (e.g., pH 8.3-8.5)[10] |
| Reaction Time | Minutes to 1 hour[1] | 1 hour | 1-4 hours[9] |
| Advantages | Potentially high reactivity. | High multiplexing capacity, reduced sample complexity in MS1. | Versatile, well-established chemistry. |
| Disadvantages | Limited documentation in proteomics, potential for side reactions. | Higher cost, potential for reporter ion ratio distortion. | Lower multiplexing capacity compared to TMT. |
Experimental Protocols
General Protocol for Peptide Labeling with Phenyl Isocyanate (Adapted for this compound)
This protocol is based on established methods for phenyl isocyanate labeling and can be adapted for this compound, though optimization would be required.
-
Sample Preparation: Digest protein samples with trypsin to generate peptides. Desalt the peptide mixture using a C18 solid-phase extraction column.
-
Labeling Reaction:
-
Resuspend the dried peptides in a suitable buffer, such as 100 mM triethylammonium acetate (TEAA), pH 7.5.[2]
-
Prepare a stock solution of this compound in an anhydrous solvent like acetonitrile or DMSO.
-
Add the labeling reagent to the peptide solution at a 10-fold molar excess.[2]
-
Incubate at room temperature for 10-30 minutes.[2]
-
-
Quenching: Quench the reaction by adding a solution containing a primary amine, such as 50 mM ammonium bicarbonate or 5% hydroxylamine.
-
Sample Cleanup: Combine the labeled samples (if using an isotopic pair) and desalt the mixture again to remove excess reagent and reaction byproducts.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
Protocol for Tandem Mass Tag (TMT) Labeling
This is a generalized protocol for TMT labeling. Always refer to the manufacturer's instructions for specific TMT reagent kits.
-
Sample Preparation: Digest protein samples with trypsin and desalt the resulting peptides.
-
Labeling Reaction:
-
Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile or DMSO) to each sample.
-
Incubate at room temperature for 1 hour.[7]
-
-
Quenching: Add a quenching solution (e.g., 5% hydroxylamine) to stop the labeling reaction.
-
Sample Pooling and Cleanup: Combine all TMT-labeled samples in a 1:1 ratio. Desalt the pooled sample.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS, ensuring the instrument is configured for MS/MS fragmentation (e.g., HCD) to generate TMT reporter ions.
Visualizing the Workflow
Caption: General workflow for amine-reactive labeling in quantitative proteomics.
Conclusion
While this compound presents a chemically plausible option for amine-reactive labeling in proteomics, its efficacy and reliability are not yet established in the scientific literature. Researchers seeking a robust and well-characterized method for quantitative proteomics are better served by established reagents like Tandem Mass Tags (TMT) for high-multiplexing needs or isotopic N-Hydroxysuccinimide (NHS) esters for simpler quantitative comparisons. TMT offers the significant advantage of analyzing multiple samples simultaneously, thereby reducing experimental variation and increasing throughput. NHS esters provide a versatile and cost-effective alternative for two-sample comparisons. Future studies are needed to fully evaluate the potential of this compound and similar novel reagents in the ever-evolving field of quantitative proteomics.
References
- 1. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PICquant: A Quantitative Platform to Measure Differential Peptide Abundance Using Dual-Isotopic Labeling with 12C6- and 13C6-Phenylisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - PICquant: A Quantitative Platform To Measure Differential Peptide Abundance Using Dual-Isotopic Labeling with 12C6- and 13C6-Phenyl Isocyanate - American Chemical Society - Figshare [acs.figshare.com]
- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 6. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. aragen.com [aragen.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for LC-MS Analysis: 3-(Trifluoromethyl)phenyl Isocyanate in Focus
For researchers, scientists, and drug development professionals striving for enhanced sensitivity and selectivity in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, chemical derivatization presents a powerful strategy. This guide provides a comprehensive comparison of 3-(Trifluoromethyl)phenyl isocyanate with other commonly employed derivatization reagents for the analysis of compounds containing primary and secondary amines, alcohols, phenols, and carboxylic acids.
The inherent physicochemical properties of many analytes, such as high polarity or low ionization efficiency, can pose significant challenges for direct LC-MS analysis. Derivatization modifies the analyte's structure to improve its chromatographic retention, enhance its ionization efficiency, and ultimately increase the sensitivity and reliability of detection. This guide delves into the performance of this compound and contrasts it with established reagents like Dansyl Chloride, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and 3-Nitrophenylhydrazine (3-NPH), supported by experimental data and detailed protocols.
Performance Comparison of Derivatization Reagents
The choice of a suitable derivatization reagent is critical and depends on the target functional group, the analyte's structure, the sample matrix, and the desired analytical outcome. While this compound is a reactive compound known to derivatize nucleophilic functional groups, comprehensive quantitative performance data for its application in LC-MS is not as widely published as for other established reagents. The following tables summarize available quantitative data for common derivatization reagents to facilitate comparison.
Table 1: Performance Data for Amine Derivatization Reagents
| Derivatization Reagent | Target Analytes | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | Primary/Secondary Amines, Alcohols | Data not available | Data not available | - |
| Dansyl Chloride | Primary/Secondary Amines | 0.015–0.075 µg/mL[1] | 0.05–0.25 µg/mL[1] | [1] |
| FMOC-Cl | Primary/Secondary Amines | 1 fmol/µl[2] | 1 pmol (except for specific amino acids)[3] | [2][3] |
Table 2: Performance Data for Carboxylic Acid Derivatization Reagents
| Derivatization Reagent | Target Analytes | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acids | 25 nM (for nine short-chain carboxylic acids)[4] | 50 nM (for nine short-chain carboxylic acids)[4] | [4] |
Reaction Mechanisms and Workflows
Understanding the underlying chemistry of derivatization is key to optimizing reaction conditions and interpreting results.
This compound
The isocyanate group (-N=C=O) of this compound is highly electrophilic and readily reacts with nucleophilic functional groups such as primary and secondary amines to form urea derivatives, and with alcohols and phenols to form carbamate derivatives. The trifluoromethyl group can enhance the volatility and improve chromatographic separation of the derivatives.
Figure 1: Derivatization with this compound.
Dansyl Chloride
Dansyl chloride reacts with primary and secondary amines in a nucleophilic substitution reaction under alkaline conditions to form stable, fluorescent sulfonamide adducts.
Figure 2: Dansyl chloride derivatization of amines.
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
FMOC-Cl reacts with primary and secondary amines under alkaline conditions to form stable carbamate derivatives, which are highly fluorescent.
Figure 3: FMOC-Cl derivatization of amines.
3-Nitrophenylhydrazine (3-NPH)
3-NPH is commonly used for the derivatization of carboxylic acids. The reaction typically requires an activating agent, such as a carbodiimide (e.g., EDC), to form an active intermediate that then reacts with the hydrazine to form a stable hydrazide.
Figure 4: 3-Nitrophenylhydrazine derivatization of carboxylic acids.
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving reproducible and reliable results. Below are representative protocols for the derivatization of amines and carboxylic acids.
Derivatization of Amines with Dansyl Chloride
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5)
-
Sample containing primary or secondary amines
-
Quenching solution (e.g., 2% (v/v) formic acid or a primary amine solution like methylamine)
-
Vortex mixer
-
Thermostatic block or water bath
Procedure:
-
Sample Preparation: Dissolve or dilute the sample in an appropriate solvent.
-
Reaction: To 100 µL of the sample solution, add 100 µL of sodium bicarbonate buffer and 200 µL of the dansyl chloride solution.
-
Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically.
-
Quenching: After incubation, add a quenching solution to react with the excess dansyl chloride.
-
Analysis: The derivatized sample is then ready for LC-MS analysis.
Derivatization of Amines with FMOC-Cl
This protocol provides a general procedure for the derivatization of primary and secondary amines with FMOC-Cl.
Materials:
-
FMOC-Cl solution (e.g., 15 mM in acetone)
-
Borate buffer (e.g., 0.1 M, pH 8.0)
-
Sample containing primary or secondary amines
-
Quenching solution (e.g., 1% (v/v) formic acid or a primary amine solution)
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare the sample in a suitable solvent.
-
Reaction: To 100 µL of the sample solution, add 100 µL of borate buffer and 200 µL of the FMOC-Cl solution.
-
Incubation: Vortex the mixture and let it react at room temperature for a short period (e.g., 1-2 minutes).
-
Quenching: Add a quenching solution to stop the reaction and consume excess FMOC-Cl.
-
Analysis: The resulting solution can be directly injected into the LC-MS system.
Derivatization of Carboxylic Acids with 3-Nitrophenylhydrazine (3-NPH)
This protocol describes a typical derivatization procedure for carboxylic acids using 3-NPH.
Materials:
-
3-NPH hydrochloride solution (e.g., 200 mM in 50% methanol)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 120 mM in methanol containing 6% pyridine)
-
Sample containing carboxylic acids
-
Vortex mixer
-
Thermostatic block or water bath
Procedure:
-
Sample Preparation: Dissolve or dilute the sample in an appropriate solvent.
-
Reaction: To 40 µL of the sample solution, add 20 µL of the 3-NPH solution and 20 µL of the EDC solution.[5]
-
Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.[5]
-
Dilution: After incubation, dilute the reaction mixture with a suitable solvent (e.g., 90% acetonitrile) before LC-MS analysis.
Conclusion
Chemical derivatization is an invaluable tool for enhancing the performance of LC-MS analysis for a wide range of compounds. While established reagents like Dansyl Chloride, FMOC-Cl, and 3-Nitrophenylhydrazine have well-documented protocols and extensive performance data, the application of this compound in routine LC-MS analysis is less characterized in publicly available literature. The reactivity of its isocyanate group suggests its potential for derivatizing a broad range of nucleophilic analytes. However, for researchers considering its use, in-house validation and optimization would be necessary to establish its performance characteristics for specific applications. This guide provides a foundation for comparing these reagents and selecting the most appropriate derivatization strategy to meet the analytical challenges of modern research and development.
References
- 1. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(Trifluoromethyl)phenyl Isocyanate: A Comparative Guide to Traditional Derivatization Methods
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhanced analytical sensitivity and efficiency in drug discovery and development, the selection of derivatizing agents for primary and secondary amines is a critical consideration. This guide provides a comprehensive benchmark of 3-(Trifluoromethyl)phenyl isocyanate against traditional derivatization methods, offering a comparative analysis of their performance, supported by experimental data and detailed protocols.
Executive Summary
This compound emerges as a potent derivatizing agent, offering distinct advantages over traditional methods. The presence of the trifluoromethyl (-CF3) group, a key feature in many modern pharmaceuticals, enhances the reactivity of the isocyanate moiety and imparts favorable characteristics to the resulting urea derivatives.[1][2] These include increased metabolic stability and improved chromatographic and mass spectrometric properties, leading to enhanced sensitivity in LC-MS analysis.[3][4] This guide will delve into a quantitative comparison of this compound with established reagents such as Phenyl isothiocyanate (PITC) and Marfey's reagent, focusing on applications in both achiral and chiral amine analysis.
Performance Comparison
The efficacy of a derivatizing agent is determined by several key performance indicators, including reaction kinetics, derivatization efficiency, and the analytical sensitivity of the resulting derivatives. While direct comparative studies benchmarking this compound against all traditional methods are not extensively available in a single source, the following tables synthesize available data and established chemical principles to provide a comparative overview.
The electron-withdrawing nature of the trifluoromethyl group is anticipated to increase the electrophilicity of the isocyanate carbon, thereby accelerating the reaction with nucleophilic amines compared to non-substituted phenyl isocyanate.[5]
Table 1: General Performance Characteristics of Amine Derivatizing Agents
| Feature | This compound | Phenyl isothiocyanate (PITC) | Marfey's Reagent (FDAA) |
| Target Analytes | Primary & Secondary Amines | Primary & Secondary Amines | Chiral Primary Amines |
| Reaction Time | Generally fast | 5 - 20 minutes[6] | ~90 minutes[7] |
| Reaction Temperature | Room Temperature | Room Temperature[6] | 40°C[7] |
| Derivative Stability | Generally Good | Good[8] | Stable for at least 48 hours[7] |
| Detection Method | UV, MS | UV, MS[6][8] | UV, MS[9] |
| Key Advantage | Potentially enhanced reactivity and MS sensitivity due to -CF3 group. | Well-established, reliable method. | Gold standard for chiral amine analysis.[7] |
| Key Disadvantage | Less established than traditional reagents. | Slower reaction than some alternatives. | Limited to chiral primary amines. |
Table 2: Application in Small Molecule Synthesis - Sorafenib
One of the notable applications of a substituted trifluoromethylphenyl isocyanate is in the synthesis of the multi-kinase inhibitor, Sorafenib.[5][10] This demonstrates its utility in complex organic synthesis, a key area in drug development.
| Step | Reactants | Reagents & Conditions | Yield |
| Ether Formation | 4-chloro-N-methyl-2-pyridinecarboxamide, 4-aminophenol | Potassium t-butoxide, Potassium carbonate, DMF, 80°C, 2h (conventional) or 173°C, 10 min (microwave) | ~87%[5] |
| Urea Formation | 4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Anhydrous Dichloromethane, Room Temperature, 16h, Nitrogen atmosphere | ~92% [5] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are methodologies for the synthesis of Sorafenib, and derivatization protocols for PITC and Marfey's reagent.
Protocol 1: Synthesis of Sorafenib using 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This protocol outlines the final step in the synthesis of Sorafenib, demonstrating the reaction of the isocyanate with an amine to form a stable urea linkage.
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (0.1 mmol) in anhydrous dichloromethane (3 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (0.12 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Derivatization of Amino Acids with Phenyl isothiocyanate (PITC)
This protocol is a standard method for the pre-column derivatization of amino acids for HPLC analysis.[6][8]
Materials:
-
Amino acid standard solution or sample hydrolysate
-
Methanol
-
Water
-
Triethylamine (TEA)
-
Phenyl isothiocyanate (PITC)
-
Vacuum centrifuge/evaporator
-
Acetonitrile
-
0.05% Formic acid in water
Procedure:
-
Pipette 10 µL of the amino acid solution into a 1.5 mL centrifuge tube and dry completely in a vacuum centrifuge at 65°C.
-
Add 20 µL of a freshly prepared solution of methanol:water:TEA (2:2:1, v/v/v) to the dried sample and re-dry under vacuum at 65°C for 30 minutes.
-
Add 20 µL of a freshly prepared derivatization solution of methanol:water:TEA:PITC (7:1:1:1, v/v/v/v) to the sample.
-
Vortex the mixture vigorously for 5-10 seconds.
-
Allow the derivatization reaction to proceed at 25°C for 20 minutes.
-
Remove the excess reagent and solvent by vacuum drying at 65°C for 30 minutes.
-
Reconstitute the dried phenylthiocarbamyl (PTC) amino acid derivatives in 12 µL of 60% acetonitrile and 113 µL of 0.05% formic acid in water.
-
The sample is now ready for injection into the LC-MS system.
Protocol 3: Chiral Derivatization of Amino Acids with Marfey's Reagent (FDAA)
This protocol is a widely used method for determining the enantiomeric composition of amino acids.[9]
Materials:
-
Amino acid sample
-
1 M Sodium bicarbonate (NaHCO3) solution
-
Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, L-FDAA) solution (e.g., 1% w/v in acetone)
-
2 M Hydrochloric acid (HCl)
-
HPLC grade water and acetonitrile
Procedure:
-
To 50 µL of the amino acid sample solution, add 100 µL of the Marfey's reagent solution.
-
Add 20 µL of 1 M sodium bicarbonate solution to initiate the reaction.
-
Incubate the mixture at 40°C for 90 minutes.[7]
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of 2 M HCl to quench the reaction.
-
The sample can then be diluted with the mobile phase and injected into the HPLC system for analysis.
Visualizations
Synthesis of Sorafenib
The following diagram illustrates the final step in the synthesis of Sorafenib, where 4-chloro-3-(trifluoromethyl)phenyl isocyanate reacts with an amine to form the final drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Cross-Reactivity of 3-(Trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for studying the cross-reactivity of 3-(Trifluoromethyl)phenyl isocyanate (3-TFPI), a reactive hapten with the potential to elicit immune responses. Due to the limited availability of specific cross-reactivity data for 3-TFPI in publicly accessible literature, this document serves as a methodological comparison guide. It outlines the necessary experimental protocols and data presentation templates to enable researchers to generate and compare the cross-reactivity profile of 3-TFPI against other relevant isocyanates.
Isocyanates are known for their ability to form covalent bonds with proteins, creating hapten-carrier conjugates that can be recognized by the immune system. This can lead to sensitization and allergic reactions, including occupational asthma. Understanding the cross-reactivity between different isocyanates is crucial for risk assessment and the development of diagnostic and therapeutic strategies. Aromatic isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), have been shown to exhibit cross-reactivity, suggesting that sensitization to one may lead to reactions upon exposure to another.[1]
This guide will focus on the protocols required to assess the immunological cross-reactivity of antibodies raised against 3-TFPI-protein conjugates with other structurally related and commonly used isocyanates.
Comparative Analysis of Isocyanate Cross-Reactivity
To facilitate a direct comparison of the cross-reactivity profiles, the following tables should be populated with experimental data generated using the protocols outlined in this guide.
Table 1: Hapten-Protein Conjugate Characteristics
This table summarizes the key characteristics of the synthesized conjugates, which is crucial for the reproducibility and interpretation of immunological assays.
| Hapten | Carrier Protein | Molar Coupling Ratio (Hapten:Protein) | Conjugation Efficiency (%) | Method of Characterization |
| This compound | Bovine Serum Albumin (BSA) | e.g., 20:1 | e.g., 85% | Spectrophotometry, MALDI-TOF MS |
| This compound | Ovalbumin (OVA) | e.g., 15:1 | e.g., 80% | Spectrophotometry, MALDI-TOF MS |
| Phenyl Isocyanate (Alternative 1) | Bovine Serum Albumin (BSA) | e.g., 22:1 | e.g., 88% | Spectrophotometry, MALDI-TOF MS |
| 4-(Trifluoromethyl)phenyl Isocyanate (Alternative 2) | Bovine Serum Albumin (BSA) | e.g., 18:1 | e.g., 82% | Spectrophotometry, MALDI-TOF MS |
| Toluene-2,4-diisocyanate (TDI) (Alternative 3) | Bovine Serum Albumin (BSA) | e.g., 25:1 | e.g., 90% | Spectrophotometry, MALDI-TOF MS |
Table 2: Antibody Titer and Specificity from Direct ELISA
This table presents the results of direct ELISA to determine the titer and specificity of antibodies raised against the 3-TFPI-BSA conjugate.
| Antiserum (Raised Against) | Coating Antigen | Antibody Titer (EC50) |
| 3-TFPI-BSA | 3-TFPI-OVA | e.g., 1:12,000 |
| 3-TFPI-BSA | Phenyl Isocyanate-OVA | e.g., 1:1,500 |
| 3-TFPI-BSA | 4-TFPI-OVA | e.g., 1:8,000 |
| 3-TFPI-BSA | TDI-OVA | e.g., <1:100 |
| Pre-immune Serum | 3-TFPI-OVA | e.g., <1:100 |
Table 3: Cross-Reactivity Profile from Competitive ELISA
This table quantifies the cross-reactivity of various isocyanates by their ability to inhibit the binding of anti-3-TFPI-BSA antibodies to the 3-TFPI-OVA coating antigen.
| Competitor (Inhibitor) | IC50 (µM) | Cross-Reactivity (%)* |
| This compound | e.g., 1.5 | 100 |
| Phenyl Isocyanate | e.g., 25.0 | e.g., 6.0 |
| 4-(Trifluoromethyl)phenyl Isocyanate | e.g., 3.2 | e.g., 46.9 |
| Toluene-2,4-diisocyanate (TDI) | e.g., >100 | e.g., <1.5 |
| 2-(Trifluoromethyl)phenyl Isocyanate | e.g., 4.5 | e.g., 33.3 |
% Cross-Reactivity = (IC50 of 3-TFPI / IC50 of Competitor) x 100
Experimental Protocols
Detailed methodologies are provided below for the key experiments required to generate the data for the comparative tables.
Protocol 1: Synthesis of Isocyanate-Protein Conjugates
Objective: To covalently link isocyanates (haptens) to carrier proteins to create immunogenic conjugates.
Materials:
-
This compound (3-TFPI)
-
Alternative isocyanates (e.g., Phenyl isocyanate, 4-TFPI, TDI)
-
Bovine Serum Albumin (BSA) and Ovalbumin (OVA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
-
Spectrophotometer
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Dissolve the carrier protein (e.g., BSA) in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
Prepare a stock solution of the isocyanate in DMSO (e.g., 100 mg/mL).
-
Slowly add the isocyanate stock solution dropwise to the stirring protein solution at room temperature. The molar ratio of isocyanate to protein should be optimized (e.g., 20:1 to 40:1).
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 48 hours at 4°C, with several changes of the buffer to remove unreacted hapten and DMSO.
-
After dialysis, centrifuge the conjugate solution to remove any precipitate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Characterize the hapten-to-protein molar coupling ratio using spectrophotometry (measuring the absorbance of the hapten) and confirm the conjugation by MALDI-TOF mass spectrometry (observing a mass shift).[2]
-
Store the conjugates at -20°C in aliquots.
Protocol 2: Antibody Production
Objective: To generate polyclonal antibodies against the 3-TFPI-BSA conjugate in an animal model.
(Note: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.)
Procedure:
-
Emulsify the 3-TFPI-BSA conjugate (immunogen) with an equal volume of Complete Freund's Adjuvant (for the primary immunization) or Incomplete Freund's Adjuvant (for subsequent boosts).
-
Immunize rabbits (or other suitable animal models) with the emulsion (e.g., 100-200 µg of conjugate per rabbit).
-
Administer booster immunizations every 3-4 weeks.
-
Collect blood samples 10-14 days after each boost to monitor the antibody titer.
-
Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.
-
Purify the IgG fraction from the serum using protein A/G affinity chromatography if necessary.
-
Characterize the antibody titer and specificity using direct ELISA (Protocol 3).
Protocol 3: Direct and Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine antibody titers and assess the cross-reactivity of the generated antibodies with various isocyanates.
Materials:
-
96-well ELISA plates
-
Hapten-OVA conjugates (for coating)
-
Antiserum (from Protocol 2)
-
Free isocyanates (for competitive ELISA)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
A. Direct ELISA for Antibody Titer:
-
Coat the wells of a 96-well plate with 100 µL of hapten-OVA conjugate (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of the antiserum in blocking buffer and add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of substrate solution and incubate in the dark until color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm. The titer is typically defined as the dilution that gives 50% of the maximum signal (EC50).
B. Competitive ELISA for Cross-Reactivity:
-
Coat and block the ELISA plate with 3-TFPI-OVA as described for the direct ELISA.
-
Prepare serial dilutions of the competitor isocyanates (including 3-TFPI as the reference) in a suitable solvent and then dilute further in PBS-T.
-
In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the primary antibody (determined from the direct ELISA, e.g., the EC80 concentration) with the various concentrations of the competitor isocyanates for 1 hour.
-
Add 100 µL of the antibody-competitor mixture to the washed, coated, and blocked ELISA plate wells. Incubate for 1-2 hours at room temperature.
-
Continue with the washing and detection steps as described for the direct ELISA (from step 6 onwards).
-
Plot the absorbance against the logarithm of the competitor concentration to generate inhibition curves.
-
Calculate the IC50 value (the concentration of competitor that causes 50% inhibition of antibody binding) for each isocyanate.
-
Calculate the percent cross-reactivity relative to 3-TFPI.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate complex experimental procedures and principles.
Caption: Workflow for assessing isocyanate cross-reactivity.
References
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para-Trifluoromethylphenyl Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-trifluoromethylphenyl isocyanate isomers. Understanding the nuanced reactivity of these isomers is critical for professionals in medicinal chemistry, polymer science, and organic synthesis, as the choice of isomer can significantly impact reaction kinetics, product distribution, and the properties of the final materials. This document synthesizes available data on the electronic and steric effects influencing the reactivity of these compounds and provides detailed experimental protocols for their kinetic analysis.
Introduction to Isocyanate Reactivity
The isocyanate group (-N=C=O) is a highly electrophilic moiety, making it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, and water. The reactivity of the isocyanate is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isocyanate carbon, thereby increasing the reaction rate, while electron-donating groups (EDGs) have the opposite effect.
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Consequently, trifluoromethylphenyl isocyanates are generally more reactive than unsubstituted phenyl isocyanate. However, the position of the -CF₃ group on the aromatic ring introduces significant differences in reactivity due to a combination of electronic and steric effects.
Comparison of Ortho, Meta, and Para Isomer Reactivity
The reactivity of the trifluoromethylphenyl isocyanate isomers is governed by a complex interplay of inductive effects, resonance effects (where applicable), and steric hindrance.
-
Para-Trifluoromethylphenyl Isocyanate: This isomer is expected to be the most reactive of the three. The -CF₃ group at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weak deactivating resonance effect. The net result is a significant increase in the electrophilicity of the isocyanate carbon, leading to a faster reaction rate with nucleophiles.
-
Meta-Trifluoromethylphenyl Isocyanate: The -CF₃ group in the meta position influences the reactivity primarily through its strong electron-withdrawing inductive effect (-I). As resonance effects are not transmitted to the meta position, the electronic influence is less pronounced compared to the para isomer. Consequently, meta-trifluoromethylphenyl isocyanate is generally less reactive than its para counterpart but more reactive than the unsubstituted phenyl isocyanate.
-
Ortho-Trifluoromethylphenyl Isocyanate: The reactivity of the ortho isomer is dictated by a combination of its strong electron-withdrawing inductive effect and significant steric hindrance. The proximity of the bulky -CF₃ group to the isocyanate functionality can physically impede the approach of a nucleophile. This steric hindrance often dramatically decreases the reaction rate, making the ortho isomer the least reactive of the three, despite the activating electronic effect.
Para > Meta >> Ortho
Quantitative Data Summary
To provide a quantitative basis for comparison, it is necessary to perform kinetic studies. The following table is a template for summarizing such experimental data. Researchers can populate this table by following the experimental protocols outlined in the subsequent section.
| Isomer | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate (vs. para) |
| Para-Trifluoromethylphenyl Isocyanate | n-Butylamine | Toluene | 25 | Experimental Value | 1.00 |
| Meta-Trifluoromethylphenyl Isocyanate | n-Butylamine | Toluene | 25 | Experimental Value | Calculated Value |
| Ortho-Trifluoromethylphenyl Isocyanate | n-Butylamine | Toluene | 25 | Experimental Value | Calculated Value |
| Para-Trifluoromethylphenyl Isocyanate | 1-Butanol | Toluene | 25 | Experimental Value | 1.00 |
| Meta-Trifluoromethylphenyl Isocyanate | 1-Butanol | Toluene | 25 | Experimental Value | Calculated Value |
| Ortho-Trifluoromethylphenyl Isocyanate | 1-Butanol | Toluene | 25 | Experimental Value | Calculated Value |
Experimental Protocols
The following are detailed methodologies for determining the reaction kinetics of trifluoromethylphenyl isocyanates with nucleophiles such as amines and alcohols.
Method 1: In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This method allows for real-time monitoring of the disappearance of the isocyanate peak and the appearance of the product peak.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Jacketed reaction vessel with temperature control
-
Stirring mechanism
-
Nitrogen or argon inert atmosphere setup
-
Ortho-, meta-, and para-trifluoromethylphenyl isocyanate
-
Nucleophile (e.g., n-butylamine, 1-butanol)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
Procedure:
-
Set up the reaction vessel under an inert atmosphere and maintain the desired temperature using the jacketed vessel.
-
Add the anhydrous solvent to the vessel, followed by the trifluoromethylphenyl isocyanate isomer of a known concentration.
-
Insert the ATR-FTIR probe into the reaction mixture and begin collecting spectra to establish a baseline. The characteristic isocyanate peak appears around 2270 cm⁻¹.
-
Inject a known concentration of the nucleophile into the reaction vessel with vigorous stirring to ensure rapid mixing.
-
Continuously collect FTIR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the isocyanate peak and the increase in the absorbance of the corresponding urea (for amine nucleophile, ~1640 cm⁻¹) or urethane (for alcohol nucleophile, ~1730 cm⁻¹) peak.
-
The rate of reaction can be determined by plotting the natural logarithm of the isocyanate concentration versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), the slope of the line will be the negative of the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.
Method 2: Titration
This classic method determines the concentration of the unreacted isocyanate at different time points.
Materials and Equipment:
-
Constant temperature bath
-
Reaction flasks with stoppers
-
Pipettes and burettes
-
Magnetic stirrer and stir bars
-
Ortho-, meta-, and para-trifluoromethylphenyl isocyanate
-
Nucleophile (e.g., n-butylamine)
-
Anhydrous solvent (e.g., toluene)
-
Di-n-butylamine solution in toluene (standardized)
-
Hydrochloric acid (HCl) in isopropanol (standardized)
-
Bromophenol blue indicator
Procedure:
-
Prepare solutions of the trifluoromethylphenyl isocyanate isomer and the nucleophile in the anhydrous solvent at known concentrations in separate flasks.
-
Place the flasks in the constant temperature bath to equilibrate.
-
To initiate the reaction, mix the isocyanate and nucleophile solutions in a reaction flask. Start a timer immediately.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing an excess of a standardized di-n-butylamine solution. The di-n-butylamine will react instantaneously with the remaining isocyanate.
-
Allow the quenching reaction to proceed for a few minutes.
-
Add a few drops of bromophenol blue indicator to the quenched solution.
-
Titrate the excess di-n-butylamine with the standardized HCl solution until the color changes from blue to yellow.
-
Perform a blank titration with the di-n-butylamine solution to determine the initial amount of amine.
-
The concentration of the unreacted isocyanate at each time point can be calculated from the difference in the titration volumes of the blank and the sample.
-
The rate constant can be determined by plotting the reciprocal of the isocyanate concentration versus time (for a second-order reaction with equimolar reactants) or by using the appropriate integrated rate law.
Visualizing the Influencing Factors
The following diagrams illustrate the key factors that govern the reactivity of the trifluoromethylphenyl isocyanate isomers.
Caption: A logical diagram illustrating the interplay of electronic and steric effects on the reactivity of ortho, meta, and para-trifluoromethylphenyl isocyanate.
Caption: A flowchart outlining the experimental workflow for determining the reaction kinetics of trifluoromethylphenyl isocyanates using in-situ FTIR spectroscopy.
Conclusion
The reactivity of trifluoromethylphenyl isocyanate isomers is a clear demonstration of the combined influence of electronic and steric effects in organic reactions. The para isomer stands out as the most reactive due to the powerful electron-withdrawing nature of the trifluoromethyl group and the absence of steric hindrance. The meta isomer exhibits intermediate reactivity, while the ortho isomer is the least reactive due to significant steric hindrance that overrides its electronic activation. For researchers and professionals in drug development and materials science, a thorough understanding of these reactivity differences is paramount for designing efficient synthetic routes and for tailoring the properties of novel molecules and polymers. The provided experimental protocols offer a robust framework for quantifying these reactivity differences and for generating the critical data needed for informed decision-making in research and development.
Method validation for the analysis of steroids using 3-(Trifluoromethyl)phenyl isocyanate
For researchers, scientists, and drug development professionals, the accurate quantification of steroids is paramount. This guide provides an objective comparison of common derivatization methods for steroid analysis by chromatography coupled with mass spectrometry. While this report focuses on established reagents due to a lack of published data on the use of 3-(Trifluoromethyl)phenyl isocyanate for validated quantitative steroid analysis, it offers a comprehensive overview of alternative methods to enhance analytical performance.
Derivatization is a critical step in the analysis of steroids, often employed to improve their volatility, thermal stability, and ionization efficiency, thereby enhancing detection sensitivity and chromatographic separation.[1][2] This is particularly crucial for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.[1][3]
This guide delves into the experimental protocols and performance data of four widely used derivatization reagents:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for GC-MS analysis.
-
Girard's Reagents (T and P) for LC-MS analysis of keto-steroids.
-
Dansyl Chloride for LC-MS analysis of phenolic and hydroxy-steroids.
-
Pentafluorobenzyl Bromide (PFBBr) for GC-MS analysis of steroids with hydroxyl or carboxyl groups.
Comparison of Derivatization Agent Performance
The choice of derivatization reagent significantly impacts the analytical method's performance. The following table summarizes key validation parameters for each of the discussed reagents, offering a comparative overview to aid in method selection.
| Derivatization Reagent | Analytical Technique | Analyte Functional Group | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Bias) | Precision (%RSD) |
| MSTFA | GC-MS | Hydroxyl, Ketone (enolizable) | >0.99 | 0.01 - 1.0 ng/mL | 1.0 - 5.0 ng/mL | < ±15% | < 15% |
| Girard's Reagent T & P | LC-MS/MS | Ketone | >0.99 | fmol to pg range | 10 pg/mL | Not widely reported | < 15% |
| Dansyl Chloride | LC-MS/MS | Phenolic Hydroxyl | >0.99 | pg/mL range | Not widely reported | ≤ 14% | ≤ 14% |
| Pentafluorobenzyl Bromide | GC-MS | Hydroxyl, Carboxyl | >0.99 | Not widely reported | Not widely reported | Not widely reported | Not widely reported |
Experimental Workflows and Signaling Pathways
To visualize the procedural steps involved in steroid analysis using these derivatization agents, the following diagrams illustrate the typical experimental workflows.
Figure 1. Workflow for MSTFA derivatization.
References
A Comparative Guide to Isotope-Labeled Reagents for Quantitative Proteomics: Evaluating Isocyanate-Based Labeling Against Established Methods
For researchers, scientists, and drug development professionals, the accurate quantification of protein abundance is critical for elucidating signaling pathways, discovering biomarkers, and understanding disease mechanisms. Chemical labeling with isotopic tags is a cornerstone of modern mass spectrometry-based quantitative proteomics. While reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are widely used, alternative chemistries offer unique properties.
This guide provides a comparative overview of a conceptual isotope-labeled aryl isocyanate reagent, using documented data from deuterated phenyl isocyanate (PIC), and contrasts its potential performance with established proteomics methods.[1][2] Although "isotope-labeled 3-(trifluoromethyl)phenyl isocyanate" is not a standard commercially available reagent for proteomics, its chemical principles are analogous to other amine-reactive compounds.[3] The isocyanate group (-N=C=O) reacts efficiently with primary amines, such as the N-terminus of peptides and the epsilon-amino group of lysine residues, to form a stable urea linkage, providing a basis for chemical labeling.[1][2][4]
This comparison focuses on the key performance metrics, experimental workflows, and underlying principles relative to the industry-standard TMT, iTRAQ, and SILAC methodologies.
Comparison of Key Quantitative Proteomics Strategies
The selection of a labeling strategy depends on experimental goals, sample type, and required throughput.[5][6] Isocyanate-based labeling represents a non-isobaric chemical method, while TMT and iTRAQ are isobaric chemical labels.[7] SILAC stands apart as a metabolic labeling technique.[6][8]
| Feature | Isotope-Labeled Aryl Isocyanate (e.g., d₀/d₅-PIC) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative & Absolute Quantitation) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) |
| Labeling Principle | In vitro chemical labeling of primary amines (N-terminus, Lysine) via isocyanate reaction.[1][2] | In vitro chemical labeling of primary amines using an amine-reactive NHS-ester group.[7][9] | In vitro chemical labeling of primary amines using an amine-reactive NHS-ester group.[7][9] | In vivo metabolic incorporation of "heavy" stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N).[8][10] |
| Quantification Level | MS1 Level: Quantification is based on the signal intensity of differentially mass-labeled peptides in the full MS scan.[11] | MS2/MS3 Level: Quantification is based on reporter ions generated during fragmentation.[7][11] | MS2 Level: Quantification is based on low-mass reporter ions generated during fragmentation.[9][11] | MS1 Level: Quantification is based on the signal intensity of heavy and light peptide pairs in the full MS scan.[11] |
| Multiplexing Capacity | Low (Typically 2-plex, e.g., d₀ vs d₅).[1] | High (Up to 18-plex with TMTpro).[12] | Moderate (4-plex or 8-plex).[7][9] | Low (Typically 2-plex or 3-plex).[6] |
| Sample Compatibility | Virtually any protein sample (cells, tissues, biofluids).[5] | Virtually any protein sample.[5][6] | Virtually any protein sample.[5][6] | Limited to live, cultured cells that can incorporate the labeled amino acids.[5][6] |
| Key Advantages | Simple reagent chemistry; potentially cost-effective; wide dynamic range for quantification has been demonstrated.[1] | High multiplexing capacity increases throughput and reduces run-to-run variation; advanced fragmentation methods (MS3) can reduce ratio compression.[6][12] | Well-established method with extensive literature support; good reproducibility.[12][13] | Highest quantitative accuracy as labeling occurs in vivo, minimizing sample preparation errors; allows for dynamic studies of protein turnover.[6][10] |
| Key Limitations | Low multiplexing capacity; increases MS1 spectral complexity.[11] | Susceptible to "ratio compression" due to co-isolation of precursor ions, which can underestimate quantitative differences.[6] | Also susceptible to ratio compression; lower multiplexing than modern TMT reagents.[6][7] | Not applicable to tissues or biofluids; can be expensive and time-consuming; potential for metabolic conversion of amino acids.[6] |
Experimental Protocols
Reproducibility in quantitative proteomics relies on meticulous and standardized protocols. Below is a generalized methodology for in vitro chemical labeling applicable to isocyanate, TMT, and iTRAQ reagents.
Protocol 1: General Protein Extraction, Digestion, and Peptide Labeling
This protocol outlines the essential steps from cell or tissue lysis to the final labeling of peptides for mass spectrometry analysis.
-
Protein Extraction & Quantification :
-
Lyse cell pellets or homogenized tissue in a suitable lysis buffer (e.g., containing urea/thiourea) on ice for 30 minutes with periodic vortexing.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[14]
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).[14]
-
-
Reduction and Alkylation :
-
Transfer an equal amount of protein (e.g., 100 µg) from each sample.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.[14]
-
Cool samples to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate for 45 minutes in the dark at room temperature.[14]
-
-
Protein Digestion :
-
Peptide Cleanup and Labeling :
-
Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides completely in a vacuum centrifuge.[14]
-
Reconstitute peptides in a labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).[14]
-
Add the specific isotopic labeling reagent (Isocyanate, TMT, or iTRAQ) dissolved in an anhydrous solvent like acetonitrile. The optimal molar ratio of label to peptide may require optimization.[14][15]
-
-
Quenching and Sample Combination :
Visualizing Proteomic Workflows and Pathways
Diagrams are essential for conceptualizing complex experimental processes and relationships between different methodologies.
Caption: Workflow for chemical labeling in quantitative proteomics.
Caption: Classification of quantitative proteomics labeling methods.
References
- 1. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 7. iTRAQ/TMT, Label Free, DIA, DDA in Proteomic - Creative Proteomics [creative-proteomics.com]
- 8. Mass Spectrometry Reagents | Protein Research | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 13. [PDF] Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethyl)phenyl Isocyanate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The safe handling and disposal of reactive chemical compounds such as 3-(Trifluoromethyl)phenyl isocyanate are of paramount importance in a laboratory setting. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires strict safety measures. It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause severe skin and eye irritation, and may lead to allergic skin or respiratory reactions.[1][3]
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[2] For procedures with a potential for aerosol generation, respiratory protection is necessary.[3]
-
Spill Preparedness: A spill kit containing inert absorbent materials such as sand, vermiculite, or sawdust should be readily available.[3] Do not use water to clean up spills , as isocyanates react with water to produce carbon dioxide gas, which can lead to container pressurization and rupture.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| CAS Number | 329-01-1 |
| Molecular Formula | C₈H₄F₃NO |
| Molecular Weight | 187.12 g/mol [1][2][4] |
| Appearance | Colorless to pale yellow liquid[3][4] |
| Density | 1.359 g/mL at 25 °C[2] |
| Boiling Point | 54 °C at 11 mmHg[2] |
| Flash Point | 58 °C (136.4 °F) - closed cup[2] |
| Vapor Pressure | 2.44 psi at 20 °C[2] |
| Storage Temperature | 2-8°C[2] |
Experimental Protocol: Neutralization of Small Quantities of this compound Waste
This protocol outlines a general procedure for neutralizing small quantities of this compound waste in a laboratory setting. This process aims to convert the reactive isocyanate groups into more inert urea derivatives.
Materials:
-
This compound waste
-
Decontamination solution (see formulations below)
-
Large, open-top, chemically resistant container
-
Stirring rod or magnetic stirrer
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Certified chemical fume hood
Decontamination Solution Formulations:
Choose one of the following formulations. The volume of the decontamination solution should be approximately 10 times the volume of the isocyanate waste.
-
Formulation 1: 5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, and water to make 100%.
-
Formulation 2: 3-8% Concentrated Ammonia Solution, 0.2-2% Liquid Detergent, and water to make 100%. (Note: Ensure excellent ventilation when using ammonia-based solutions).
Procedure:
-
Preparation: In a certified chemical fume hood, place a large, open-top container.
-
Add Decontamination Solution: Pour the required volume of the chosen decontamination solution into the container.
-
Slow Addition of Waste: While gently stirring, slowly and in small increments, add the this compound waste to the decontamination solution. This reaction can be exothermic, so careful addition is crucial to control the temperature.
-
Reaction: Loosely cover the container (do not seal it) and allow it to stand in the fume hood for a minimum of 48 hours. This allows for the complete reaction and the safe venting of any carbon dioxide gas produced.
-
Verification (Optional): If analytical capabilities are available, a sample of the liquid may be tested to confirm the absence of free isocyanate groups. A simple check of the pH to ensure it is within a neutral range (typically 6-8) can also be performed.
-
Final Disposal: The neutralized waste must be disposed of as hazardous waste. Arrange for collection by a licensed hazardous waste disposal contractor.
Spill and Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
Empty containers that have held this compound must be decontaminated before disposal.
-
Triple rinse the empty container with one of the decontamination solutions listed above.
-
Allow the container to air dry in a well-ventilated area, such as the back of a fume hood.
-
The decontaminated container should be disposed of in accordance with your institution's guidelines for chemically contaminated waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and the responsible disposal of this compound. Always consult the specific Safety Data Sheet (SDS) for the compound and follow all federal, state, and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
